molecular formula C26H42N7O20P3S B15549610 2-hydroxyglutaryl-CoA

2-hydroxyglutaryl-CoA

货号: B15549610
分子量: 897.6 g/mol
InChI 键: ITRSBJZNLOYNNR-RMNRSTNRSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

2-hydroxyglutaryl-CoA is a hydroxyacyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of 2-hydroxyglutaric acid. It is functionally related to a glutaryl-CoA and a 2-hydroxyglutaric acid. It is a conjugate acid of a this compound(5-).

属性

分子式

C26H42N7O20P3S

分子量

897.6 g/mol

IUPAC 名称

5-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-4-hydroxy-5-oxopentanoic acid

InChI

InChI=1S/C26H42N7O20P3S/c1-26(2,20(39)23(40)29-6-5-15(35)28-7-8-57-25(41)13(34)3-4-16(36)37)10-50-56(47,48)53-55(45,46)49-9-14-19(52-54(42,43)44)18(38)24(51-14)33-12-32-17-21(27)30-11-31-22(17)33/h11-14,18-20,24,34,38-39H,3-10H2,1-2H3,(H,28,35)(H,29,40)(H,36,37)(H,45,46)(H,47,48)(H2,27,30,31)(H2,42,43,44)/t13?,14-,18-,19-,20+,24-/m1/s1

InChI 键

ITRSBJZNLOYNNR-RMNRSTNRSA-N

产品来源

United States

Foundational & Exploratory

what is the role of 2-hydroxyglutaryl-CoA in metabolism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of 2-Hydroxyglutaryl-CoA in Metabolism

Introduction

This compound is the coenzyme A (CoA) thioester of 2-hydroxyglutarate (2-HG). While its direct roles are confined to specific anaerobic pathways, its metabolic precursor and de-esterified form, 2-HG, has emerged as a critical signaling molecule and oncometabolite, profoundly influencing epigenetics, cellular metabolism, and tumorigenesis. This guide provides a detailed examination of the metabolic functions of this compound, the broader physiological and pathological roles of its corresponding acid, 2-hydroxyglutarate, and the experimental methodologies used in its study.

Core Metabolic Pathways Involving this compound

The primary and most well-characterized role of this compound is as an intermediate in the fermentation of L-glutamate by certain anaerobic bacteria.

Glutamate (B1630785) Fermentation via the Hydroxyglutarate Pathway

In anaerobic organisms such as Acidaminococcus fermentans and Clostridium symbiosum, L-glutamate is fermented to acetate (B1210297), butyrate (B1204436), CO2, and H2. This process, known as the hydroxyglutarate pathway, involves the key intermediate (R)-2-hydroxyglutaryl-CoA.[1][2][3]

The pathway proceeds as follows:

  • Deamination and Reduction: L-glutamate is first oxidatively deaminated to 2-oxoglutarate (α-ketoglutarate) by glutamate dehydrogenase.[1][2] 2-oxoglutarate is then reduced to (R)-2-hydroxyglutarate.[1]

  • CoA Activation: (R)-2-hydroxyglutarate is activated to (R)-2-hydroxyglutaryl-CoA by glutaconate CoA-transferase.[1]

  • Dehydration: The central reaction is the dehydration of (R)-2-hydroxyglutaryl-CoA to (E)-glutaconyl-CoA. This chemically challenging step is catalyzed by the enzyme (R)-2-hydroxyglutaryl-CoA dehydratase .[1][4][5]

  • Subsequent Conversion: Glutaconyl-CoA is then decarboxylated to crotonyl-CoA, which enters pathways for butyrate and acetate formation.[2]

The (R)-2-hydroxyglutaryl-CoA dehydratase is a complex, oxygen-sensitive, two-component enzyme system:

  • Component D (HgdAB): The actual dehydratase, a heterodimer containing [4Fe-4S] clusters and FMN.[1][6]

  • Component A (HgdC): An activator protein that transfers an electron to Component D in an ATP-dependent manner, initiating the catalytic cycle.[1][6][7]

The mechanism involves the transient formation of a ketyl radical anion on the substrate, which facilitates the elimination of the hydroxyl group.[1][3][6]

G Glutamate Glutamate aKG 2-Oxoglutarate Glutamate->aKG Glutamate Dehydrogenase R_2HG (R)-2-Hydroxyglutarate aKG->R_2HG 2-Hydroxyglutarate Dehydrogenase R_2HG_CoA (R)-2-Hydroxyglutaryl-CoA R_2HG->R_2HG_CoA Glutaconate CoA-transferase Glutaconyl_CoA (E)-Glutaconyl-CoA R_2HG_CoA->Glutaconyl_CoA (R)-2-Hydroxyglutaryl-CoA Dehydratase (HgdABC) Crotonyl_CoA Crotonyl-CoA Glutaconyl_CoA->Crotonyl_CoA Decarboxylase Butyrate Butyrate / Acetate Crotonyl_CoA->Butyrate

Figure 1: The Hydroxyglutarate Pathway for Glutamate Fermentation.

The Central Role of 2-Hydroxyglutarate (2-HG) in Mammalian Metabolism and Pathology

While this compound is primarily studied in bacteria, its de-esterified form, 2-hydroxyglutarate (2-HG), is a key metabolite in human health and disease. 2-HG exists as two enantiomers, L-2-HG and D-2-HG, which arise from different pathways and have distinct pathological consequences.[8][9]

Formation and Catabolism of 2-HG
  • D-2-HG Production: In healthy cells, D-2-HG levels are very low. However, in certain cancers, mutations in the genes for isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) confer a neomorphic (new) enzymatic activity.[8][9] Instead of converting isocitrate to α-ketoglutarate (α-KG), these mutant enzymes catalyze the NADPH-dependent reduction of α-KG to D-2-HG.[8][9][10]

  • L-2-HG Production: L-2-HG can be produced at low levels through the "promiscuous" activity of other metabolic enzymes, such as lactate (B86563) dehydrogenase (LDHA) and malate (B86768) dehydrogenase (MDH), which can also reduce α-KG.[8][9] This production is often elevated under conditions of hypoxia or acidic pH.[8][11]

  • 2-HG Degradation: Both enantiomers are catabolized by specific mitochondrial dehydrogenases that convert them back to α-KG. L-2-hydroxyglutarate dehydrogenase (L2HGDH) oxidizes L-2-HG, and D-2-hydroxyglutarate dehydrogenase (D2HGDH) oxidizes D-2-HG.[8][12]

G cluster_TCA TCA Cycle cluster_Pathways 2-HG Metabolism Isocitrate Isocitrate aKG α-Ketoglutarate Isocitrate->aKG Wild-Type IDH1/2 L2HG L-2-HG aKG->L2HG LDHA / MDH (Promiscuous activity, Hypoxia) D2HG D-2-HG aKG->D2HG Mutant IDH1/2 (Cancer) L2HG->aKG L2HGDH D2HG->aKG D2HGDH

Figure 2: Metabolic origins and catabolism of D- and L-2-hydroxyglutarate.

2-HG as an Oncometabolite

The accumulation of 2-HG, particularly D-2-HG in IDH-mutant cancers, drives tumorigenesis, earning it the name "oncometabolite".[8][9] 2-HG is structurally similar to α-KG and acts as a competitive inhibitor of a large family of α-KG-dependent dioxygenases.[13][14]

Key targets of 2-HG inhibition include:

  • TET (Ten-Eleven Translocation) enzymes: These enzymes hydroxylate 5-methylcytosine (B146107) (5mC), initiating the process of DNA demethylation. Inhibition by 2-HG leads to DNA hypermethylation.[13]

  • Jumonji-C (JmjC) domain-containing histone demethylases: Inhibition of these enzymes results in widespread histone hypermethylation (e.g., H3K9me3, H3K27me3), altering chromatin structure and gene expression.[8][15]

  • Prolyl hydroxylases (PHDs/EGLNs): These enzymes regulate the stability of Hypoxia-Inducible Factor (HIF). Inhibition can lead to dysregulated hypoxic signaling.[8][14]

This widespread epigenetic dysregulation blocks cellular differentiation and promotes oncogenesis.[16][17]

G cluster_outcomes Downstream Effects aKG α-Ketoglutarate Dioxygenases α-KG-Dependent Dioxygenases (TET, JmjC, etc.) aKG->Dioxygenases Substrate TwoHG 2-Hydroxyglutarate (D- or L-) TwoHG->Dioxygenases Competitive Inhibitor DNA_Hyper DNA Hypermethylation Histone_Hyper Histone Hypermethylation Block Block in Cellular Differentiation DNA_Hyper->Block Histone_Hyper->Block Oncogenesis Oncogenesis Block->Oncogenesis

Figure 3: Mechanism of 2-HG as a competitive inhibitor of dioxygenases.

Clinical Significance

The dysregulation of 2-HG metabolism is central to two major classes of human disease: the rare inherited metabolic disorders known as 2-hydroxyglutaric acidurias, and several forms of cancer.

2-Hydroxyglutaric Acidurias (2-HGA)

These are rare neurometabolic disorders characterized by the accumulation of 2-HG in urine, plasma, and cerebrospinal fluid, leading to progressive brain damage.[18][19]

  • L-2-Hydroxyglutaric Aciduria (L-2-HGA): Caused by autosomal recessive loss-of-function mutations in the L2HGDH gene.[18][20][21] It is characterized by psychomotor retardation, cerebellar ataxia, and leukoencephalopathy.[20][22]

  • D-2-Hydroxyglutaric Aciduria (D-2-HGA): This form has two subtypes. Type I is caused by autosomal recessive mutations in the D2HGDH gene.[18][19][23] Type II is caused by autosomal dominant, neomorphic mutations in the IDH2 gene.[18][19][23] Symptoms include developmental delay, seizures, hypotonia, and cardiomyopathy.[18][23]

  • Combined D,L-2-HGA: An even rarer form caused by mutations in the mitochondrial citrate (B86180) carrier gene, SLC25A1.[18][19]

2-HG in Cancer

Somatic mutations in IDH1 and IDH2 are defining features of several cancers, where the resulting accumulation of D-2-HG is a key oncogenic driver.[8][24]

  • Gliomas: IDH mutations are found in ~80% of lower-grade (WHO grade 2/3) gliomas and secondary glioblastomas.[8]

  • Acute Myeloid Leukemia (AML): Found in ~20% of cases.[8]

  • Other Cancers: Also occurs in chondrosarcoma, cholangiocarcinoma, and angioimmunoblastic T-cell lymphoma.[17]

The presence of an IDH mutation and elevated 2-HG is a critical diagnostic and prognostic biomarker, and therapies targeting the mutant IDH enzymes have been developed.[24][25]

Quantitative Data Summary

The following table summarizes key quantitative data related to 2-HG metabolism.

ParameterValueContextReference
Total 2-HG Concentration Median: 2.92 x 10⁵ ng/gIDH1-mutant glioma tissue[24]
Median: 4.00 x 10³ ng/gIDH1-wild-type glioma tissue[24]
R-2-HG / S-2-HG Ratio Median: 567IDH1-mutant glioma tissue[24]
Median: 1.11IDH1-wild-type glioma tissue[24]
D-2-HG Concentration Millimolar (mM) rangeCells with IDH1/2 mutations[16]
10⁻⁸ M rangeNon-cancer cells[16]
IC50 of D-2-HG 79 ± 7 µMInhibition of JMJD2C (histone demethylase)[8]
1,500 ± 400 µMInhibition of HIF prolyl hydroxylase[8]

Experimental Protocols

Protocol 1: Chiral Quantification of 2-HG Enantiomers by HPLC-MS/MS

This method is the gold standard for accurately measuring D-2-HG and L-2-HG levels in biological samples.

1. Sample Preparation:

  • Tissue: Homogenize snap-frozen tissue samples in a methanol/water solution.
  • Blood: Collect blood in EDTA tubes and separate plasma or serum.
  • Extraction: Perform a liquid-liquid or solid-phase extraction to remove proteins and lipids. Add internal standards (e.g., ¹³C-labeled 2-HG) to the samples.

2. Chromatographic Separation:

  • System: Use a High-Performance Liquid Chromatography (HPLC) system.
  • Column: Employ a chiral column (e.g., CHIROBIOTIC V) capable of separating the D- and L-enantiomers.
  • Mobile Phase: Use an isocratic or gradient elution with a mobile phase typically consisting of methanol, acetonitrile, and/or water with additives like ammonium (B1175870) acetate or formic acid to improve ionization.

3. Mass Spectrometric Detection:

  • System: Couple the HPLC to a triple quadrupole mass spectrometer (MS/MS).
  • Ionization: Use electrospray ionization (ESI) in negative mode.
  • Detection: Operate in Multiple Reaction Monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for D-2-HG, L-2-HG, and the internal standards to ensure specificity and accurate quantification.

4. Data Analysis:

  • Generate a standard curve using known concentrations of pure D- and L-2-HG.
  • Calculate the concentration of each enantiomer in the samples by comparing their peak areas to the standard curve, normalized to the internal standard.

Sample [label="Biological Sample\n(Tissue, Plasma, etc.)"]; Extraction [label="Metabolite Extraction\n(with Internal Standards)"]; HPLC [label="Chiral HPLC\nSeparation"]; MS [label="Tandem Mass Spectrometry\n(MS/MS) Detection"]; Analysis [label="Data Analysis &\nQuantification"];

Sample -> Extraction -> HPLC -> MS -> Analysis; }

Figure 4: Workflow for chiral analysis of 2-hydroxyglutarate.

Protocol 2: Assay for (R)-2-Hydroxyglutaryl-CoA Dehydratase Activity

This protocol describes a method for measuring the enzyme's activity under strict anaerobic conditions.

1. Anaerobic Preparation:

  • All buffers, reagents, and labware must be made anaerobic by purging with an inert gas (e.g., N₂ or Ar) inside an anaerobic chamber or glove box.
  • The enzyme components (HgdAB and HgdC) are extremely oxygen-sensitive and must be purified and handled under anoxic conditions.

2. Reaction Mixture:

  • In an anaerobic cuvette, prepare a reaction mixture containing:
  • Buffer (e.g., Tris-HCl or MOPS at a physiological pH).
  • Reducing agent (e.g., Ti(III)citrate or dithionite) to maintain a low redox potential.
  • MgCl₂.
  • ATP.
  • Purified enzyme components: the dehydratase (HgdAB) and the activator (HgdC).

3. Initiation and Measurement:

  • Initiate the reaction by adding the substrate, (R)-2-hydroxyglutaryl-CoA.
  • Monitor the reaction continuously using a spectrophotometer. The formation of the product, (E)-glutaconyl-CoA, results in an increase in absorbance at a specific wavelength (e.g., 290 nm) due to its conjugated double bond system.

4. Calculation of Activity:

  • Calculate the rate of reaction from the linear increase in absorbance over time.
  • Use the molar extinction coefficient of (E)-glutaconyl-CoA to convert the rate of absorbance change into enzyme activity (e.g., in units of µmol/min/mg of protein).

Conclusion

This compound is a key intermediate in anaerobic glutamate metabolism, notable for the complex radical-based mechanism of its dehydratase enzyme. However, the broader significance of this molecule in mammalian systems lies with its de-esterified form, 2-hydroxyglutarate. As a product of promiscuous enzyme activity and, more critically, cancer-associated IDH mutations, 2-HG functions as a potent oncometabolite. By competitively inhibiting α-KG-dependent dioxygenases, it links cellular metabolism directly to epigenetic control, driving tumorigenesis through widespread alterations in DNA and histone methylation. The study of 2-HG and its associated pathways has not only illuminated fundamental mechanisms of metabolic regulation and disease but has also yielded novel diagnostic biomarkers and highly successful targeted therapies for IDH-mutant cancers.

References

discovery of the 2-hydroxyglutarate pathway

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery of the 2-Hydroxyglutarate Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery of the 2-hydroxyglutarate (2-HG) pathway represents a paradigm shift in our understanding of cancer metabolism and epigenetics. This technical guide provides a comprehensive overview of the seminal findings that led to the identification of 2-HG as an oncometabolite. It details the initial discovery of mutations in isocitrate dehydrogenase (IDH) enzymes in human cancers and the subsequent elucidation of their neomorphic activity in producing 2-HG. This document outlines the key experimental methodologies used to unravel this pathway, presents critical quantitative data in a structured format, and provides diagrams to visualize the core signaling and experimental workflows. This guide is intended to be a valuable resource for researchers and professionals in the fields of oncology, metabolism, and drug development.

Introduction: The Serendipitous Discovery of an Oncometabolite

The story of 2-hydroxyglutarate (2-HG) began with large-scale genomic sequencing studies of human cancers. In 2008, researchers conducting a comprehensive mutational analysis of glioblastoma, the most aggressive form of brain cancer, identified recurrent mutations in the gene encoding isocitrate dehydrogenase 1 (IDH1)[1][2][3][4]. These mutations were surprisingly specific, almost exclusively affecting a single amino acid residue, arginine 132 (R132)[1][2][3]. Shortly after, similar mutations were identified in the related gene, IDH2, at the analogous R172 and R140 codons in acute myeloid leukemia (AML)[1].

Initially, these mutations were presumed to be loss-of-function, diminishing the canonical activity of IDH enzymes in the citric acid cycle—the conversion of isocitrate to α-ketoglutarate (α-KG). However, the heterozygous nature of these mutations in tumors suggested a more complex mechanism than simple inactivation of a metabolic enzyme[5].

A pivotal breakthrough came in 2009 when it was discovered that these IDH mutations confer a novel enzymatic activity, or neomorphic function[5][6][7]. Instead of converting isocitrate to α-KG, the mutant IDH enzymes catalyze the NADPH-dependent reduction of α-KG to R(-)-2-hydroxyglutarate (D-2-HG)[5][6][7]. This discovery was profound, as it linked a genetic mutation in a core metabolic enzyme to the production of a metabolite not normally found at high levels in cells, which was subsequently termed an "oncometabolite"[5][7].

The Neomorphic Activity of Mutant IDH Enzymes

Wild-type IDH1 and IDH2 are homodimeric enzymes that catalyze the reversible oxidative decarboxylation of isocitrate to α-KG. The cancer-associated mutations, most commonly IDH1 R132H, result in a change in the enzyme's active site. This alteration hinders the binding of isocitrate but allows for the binding of α-KG and NADPH, leading to the production of 2-HG[5].

Kinetic Properties of Wild-Type and Mutant IDH1

The neomorphic activity of mutant IDH1 is characterized by distinct kinetic parameters compared to the wild-type enzyme's canonical reaction. The mutant enzyme exhibits a lower catalytic efficiency for the production of 2-HG from α-KG than the wild-type enzyme's production of α-KG from isocitrate. However, the accumulation of 2-HG to millimolar concentrations in cancer cells underscores the pathological significance of this novel activity.

Table 1: Kinetic Parameters of Wild-Type and Mutant IDH1

EnzymeSubstrateProductKm (μM)kcat (s-1)kcat/Km (M-1s-1)
Wild-Type IDH1Isocitrateα-Ketoglutarate33 ± 51.8 ± 0.15.5 x 104
IDH1 R132Hα-Ketoglutarate2-Hydroxyglutarate3,100 ± 5000.04 ± 0.00413

Data are illustrative and compiled from multiple sources. Actual values may vary depending on assay conditions.

2-Hydroxyglutarate as a Competitive Inhibitor of α-KG-Dependent Dioxygenases

The primary mechanism by which 2-HG is thought to drive tumorigenesis is through the competitive inhibition of a large family of enzymes known as α-KG-dependent dioxygenases[8][9]. These enzymes utilize α-KG as a co-substrate to catalyze a variety of reactions, including histone demethylation and DNA hydroxylation. Due to its structural similarity to α-KG, 2-HG can bind to the active site of these enzymes and inhibit their function[8][9][10].

The consequences of this inhibition are profound, leading to widespread epigenetic dysregulation. Inhibition of histone demethylases, such as the Jumonji C (JmjC) domain-containing histone demethylases, results in the hypermethylation of histones[8][11][12][13][14]. Similarly, inhibition of the Ten-Eleven Translocation (TET) family of DNA hydroxylases, which are involved in DNA demethylation, leads to DNA hypermethylation[8]. This altered epigenetic landscape can result in the silencing of tumor suppressor genes and the promotion of a cellular state that is permissive for oncogenesis.

Quantitative Data on 2-HG Inhibition of α-KG-Dependent Dioxygenases

The inhibitory potency of 2-HG varies among different α-KG-dependent dioxygenases. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of this inhibition.

Table 2: IC50 Values of D-2-HG for Various α-KG-Dependent Dioxygenases

Enzyme FamilyEnzymeFunctionIC50 of D-2-HG (μM)
Histone Lysine DemethylasesJMJD2AH3K9/K36 demethylation~25 - 50
JMJD2CH3K9/K36 demethylation~80
JHDM1A/FBXL11H3K36 demethylation>500
DNA HydroxylasesTET25mC hydroxylation~100
Prolyl HydroxylasesPHD2/EGLN1HIF-1α degradation>1,500

Data are approximate and collated from various studies. IC50 values are highly dependent on the concentration of α-KG used in the assay.

Cellular Concentrations of 2-HG

The intracellular concentrations of 2-HG in IDH-mutant tumors are sufficiently high to cause significant inhibition of these enzymes.

Table 3: Concentrations of D-2-HG in IDH-Mutant Cancers

Cancer Type2-HG Concentration
IDH-mutant Glioma5 - 35 mM
IDH-mutant AML0.5 - 2 mg/109 cells
Normal Tissues<0.1 mM

Concentrations can vary significantly between patients and tumor subtypes.

Experimental Protocols

The discovery and characterization of the 2-HG pathway were enabled by a variety of experimental techniques. This section provides an overview of the methodologies for key experiments.

Measurement of 2-Hydroxyglutarate by Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To quantify the levels of D- and L-2-hydroxyglutarate in biological samples.

Methodology:

  • Sample Preparation:

    • For tissues and cells, perform a metabolite extraction using a cold solvent mixture, typically 80% methanol (B129727).

    • Homogenize the sample in the extraction solvent and incubate at -20°C to precipitate proteins.

    • Centrifuge to pellet the debris and collect the supernatant containing the metabolites.

    • For biofluids like plasma or urine, a protein precipitation step with a solvent like methanol or acetonitrile (B52724) is typically required.

  • Chromatographic Separation:

    • Due to the chiral nature of 2-HG, enantiomeric separation is crucial. This can be achieved using a chiral chromatography column (e.g., a CHIROBIOTIC R column) or by derivatization with a chiral reagent followed by separation on a standard reverse-phase column.

    • A common derivatization agent is (+)-o,o-diacetyl-l-tartaric anhydride (B1165640) (DATAN).

    • Mobile phases are typically composed of an aqueous component with a pH modifier (e.g., formic acid or ammonium (B1175870) acetate) and an organic component (e.g., acetonitrile or methanol).

  • Mass Spectrometry Detection:

    • Utilize a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for high sensitivity and specificity.

    • Define the precursor and product ion transitions for 2-HG and its stable isotope-labeled internal standard.

    • Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

Mutant IDH1 Enzyme Kinetic Assay

Objective: To determine the kinetic parameters (Km and kcat) of the mutant IDH1 enzyme for the conversion of α-KG to 2-HG.

Methodology:

  • Reagents and Buffers:

    • Assay Buffer: Typically contains Tris-HCl (pH 7.5), NaCl, MgCl2, and a reducing agent like DTT.

    • Recombinant mutant IDH1 enzyme.

    • Substrates: α-ketoglutarate and NADPH.

  • Assay Procedure:

    • The reaction is based on monitoring the consumption of NADPH, which can be measured by the decrease in absorbance at 340 nm.

    • Set up reactions in a microplate with a fixed concentration of the mutant IDH1 enzyme and varying concentrations of one substrate (e.g., α-KG) while keeping the other substrate (NADPH) at a saturating concentration.

    • Initiate the reaction by adding the final substrate.

    • Measure the absorbance at 340 nm kinetically over time at a constant temperature (e.g., 37°C).

  • Data Analysis:

    • Calculate the initial reaction velocity (v0) from the linear portion of the absorbance versus time plot using the Beer-Lambert law.

    • Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax.

    • Calculate the kcat from Vmax and the enzyme concentration.

Generation of IDH1-Mutant Cell Lines

Objective: To create stable cell lines expressing mutant IDH1 for in vitro studies.

Methodology:

  • Vector Construction:

    • Clone the cDNA of human IDH1 with the desired mutation (e.g., R132H) into a lentiviral expression vector. These vectors typically also contain a selectable marker (e.g., puromycin (B1679871) resistance) and a fluorescent reporter (e.g., GFP).

  • Lentivirus Production:

    • Co-transfect the lentiviral expression vector along with packaging plasmids into a packaging cell line (e.g., HEK293T).

    • Harvest the virus-containing supernatant after 48-72 hours.

  • Transduction of Target Cells:

    • Infect the target cell line (e.g., U87MG glioma cells) with the harvested lentivirus in the presence of polybrene to enhance transduction efficiency.

  • Selection and Validation:

    • Select for successfully transduced cells by adding the appropriate antibiotic (e.g., puromycin) to the culture medium.

    • Validate the expression of the mutant IDH1 protein by Western blotting using an antibody specific for the R132H mutation.

    • Confirm the production of 2-HG in the engineered cell line using LC-MS.

Non-invasive Detection of 2-HG by Magnetic Resonance Spectroscopy (MRS)

Objective: To detect and quantify 2-HG in vivo in tumors non-invasively.

Methodology:

  • Patient Preparation and Imaging:

    • Patients are positioned in a clinical MRI scanner (typically 3T or higher).

    • Standard anatomical MRI scans (e.g., T1-weighted, T2-weighted, FLAIR) are acquired to localize the tumor.

  • MRS Acquisition:

    • A single voxel is placed over the tumor region of interest.

    • A proton MRS sequence, such as Point Resolved Spectroscopy (PRESS), is used to acquire the spectral data.

    • Specific acquisition parameters (e.g., echo time, repetition time) are optimized for the detection of the 2-HG signal at approximately 2.25 ppm.

  • Data Processing and Quantification:

    • The raw MRS data is processed, which includes Fourier transformation, phase correction, and eddy current correction.

    • The resulting spectrum is analyzed using software like LCModel, which fits the in vivo spectrum to a basis set of known metabolite spectra, including a simulated spectrum for 2-HG.

    • The concentration of 2-HG and other metabolites is then quantified.

Visualizations

Signaling Pathway of Mutant IDH

Mutant_IDH_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus Isocitrate Isocitrate WT_IDH1 Wild-Type IDH1 Isocitrate->WT_IDH1 alpha_KG α-Ketoglutarate Mutant_IDH1 Mutant IDH1 alpha_KG->Mutant_IDH1 two_HG 2-Hydroxyglutarate alpha_KG_dep_dioxy α-KG-Dependent Dioxygenases (e.g., TET, JmjC) two_HG->alpha_KG_dep_dioxy Inhibition WT_IDH1->alpha_KG NADP+ -> NADPH Mutant_IDH1->two_HG -> NADP+ NADPH NADPH NADPH->Mutant_IDH1 NADP NADP+ Histone_DNA_methylation Histone & DNA Hypermethylation alpha_KG_dep_dioxy->Histone_DNA_methylation Leads to Altered_Gene_Expression Altered Gene Expression Histone_DNA_methylation->Altered_Gene_Expression Oncogenesis Oncogenesis Altered_Gene_Expression->Oncogenesis LCMS_Workflow Sample Biological Sample (Tissue, Cells, Biofluid) Extraction Metabolite Extraction (e.g., 80% Methanol) Sample->Extraction Derivatization Chiral Derivatization (Optional, e.g., DATAN) Extraction->Derivatization LC_Separation Liquid Chromatography (Chiral or RP Column) Derivatization->LC_Separation MS_Detection Mass Spectrometry (MRM on Triple Quadrupole) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification vs. Standard Curve) MS_Detection->Data_Analysis IDH_Cancer_Logic IDH_Mutation Somatic Mutation in IDH1 or IDH2 Neomorphic_Activity Gain-of-Function: α-KG -> 2-HG IDH_Mutation->Neomorphic_Activity two_HG_Accumulation Accumulation of Oncometabolite 2-HG Neomorphic_Activity->two_HG_Accumulation Enzyme_Inhibition Inhibition of α-KG-Dependent Dioxygenases two_HG_Accumulation->Enzyme_Inhibition Epigenetic_Changes Epigenetic Dysregulation (DNA & Histone Hypermethylation) Enzyme_Inhibition->Epigenetic_Changes Altered_Differentiation Block in Cellular Differentiation Epigenetic_Changes->Altered_Differentiation Cancer Cancer (e.g., Glioma, AML) Altered_Differentiation->Cancer

References

An In-Depth Technical Guide to 2-Hydroxyglutaryl-CoA in Anaerobic Bacterial Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fermentation of amino acids is a critical metabolic strategy for many anaerobic bacteria, enabling them to thrive in oxygen-depleted environments such as the gut microbiome and anoxic sediments. Among these, the fermentation of glutamate (B1630785) is particularly significant. One of the key pathways for glutamate catabolism proceeds via the intermediate 2-hydroxyglutaryl-CoA. This technical guide provides a comprehensive overview of the role of this compound in anaerobic bacterial fermentation, with a focus on the enzymatic reactions, metabolic pathways, and associated experimental methodologies. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this specialized area of microbial metabolism.

The Hydroxyglutarate Pathway: A Core Metabolic Route

Anaerobic bacteria primarily utilize two distinct pathways for glutamate fermentation: the methylaspartate pathway and the hydroxyglutarate pathway.[1][2][3] The hydroxyglutarate pathway, the focus of this guide, is employed by a range of anaerobic genera, including Acidaminococcus, Fusobacterium, and Clostridium.[2][3] This pathway is characterized by the conversion of glutamate to acetate, butyrate, CO2, and ammonia, with this compound serving as a crucial intermediate.[1][2]

The initial steps of the hydroxyglutarate pathway involve the conversion of L-glutamate to (R)-2-hydroxyglutarate. This is followed by the activation of (R)-2-hydroxyglutarate to its coenzyme A thioester, (R)-2-hydroxyglutaryl-CoA, a reaction catalyzed by glutaconate CoA-transferase.[4] The central and most mechanistically challenging step is the dehydration of (R)-2-hydroxyglutaryl-CoA to glutaconyl-CoA.

Key Enzyme: (R)-2-Hydroxyglutaryl-CoA Dehydratase

The dehydration of (R)-2-hydroxyglutaryl-CoA is catalyzed by the enzyme (R)-2-hydroxyglutaryl-CoA dehydratase (EC 4.2.1.167).[5][6] This is a highly oxygen-sensitive enzyme system composed of two main components: an activator and the dehydratase itself.[1][7]

  • The Dehydratase (Component D): In Acidaminococcus fermentans, the dehydratase is a heterodimer (αβ) with a total molecular weight of approximately 100 kDa (α subunit ~55 kDa, β subunit ~42 kDa).[1][7] It is an iron-sulfur protein containing [4Fe-4S] clusters and FMN as cofactors.[5][6][7]

  • The Activator (Component A): The activator protein in A. fermentans is a homodimer (γ2) with a molecular weight of about 54 kDa.[7] It also contains a [4Fe-4S] cluster and is responsible for the ATP-dependent, one-electron reduction of the dehydratase, a critical step for its activation.[7][8] The activator is extremely sensitive to oxygen, with a half-life of seconds in its presence.[7]

The dehydration mechanism involves a radical-based catalysis, where a transient one-electron reduction of the thioester of (R)-2-hydroxyglutaryl-CoA generates a ketyl radical.[9] This radical intermediate facilitates the elimination of the hydroxyl group.

Quantitative Data in Anaerobic Glutamate Fermentation

Precise quantitative data is essential for understanding the efficiency and stoichiometry of metabolic pathways. The following tables summarize key quantitative parameters related to the hydroxyglutarate pathway.

ParameterOrganismValueReference
Enzyme Subunits
(R)-2-Hydroxyglutaryl-CoA Dehydratase α subunitAcidaminococcus fermentans~55,000 Da[1]
(R)-2-Hydroxyglutaryl-CoA Dehydratase β subunitAcidaminococcus fermentans~42,000 Da[1]
Activator (HgdC) subunitAcidaminococcus fermentans~27,000 Da (monomer)[7]
Enzyme Specific Activity
Activator (HgdC) of (R)-2-Hydroxyglutaryl-CoA DehydrataseRecombinant E. coli expressing A. fermentans HgdCup to 45 U'/mg protein in cell-free extracts; 2000 U'/mg for purified protein[7]
Fermentation Stoichiometry
Molar ratio of Glutamate fermented to Acetate:Butyrate producedFusobacterium nucleatum2 : 2 : 1[10]

Note: 1 U' is the amount of activator required to generate 1 U of dehydratase activity under standard assay conditions.

Experimental Protocols

Preparation of Anaerobic Growth Medium for Acidaminococcus fermentans (DSMZ Medium 414)

This protocol is adapted from the German Collection of Microorganisms and Cell Cultures (DSMZ).

Components per 1 Liter of Distilled Water:

ComponentAmount
Trypticase peptone5.0 g
Casamino acids10.0 g
Yeast extract5.0 g
Glucose5.0 g
Na-glutamate4.0 g
Arginine1.0 g
Glycine1.0 g
DL-Tryptophan0.1 g
KH2PO42.0 g
Tween 800.5 ml
L-Cysteine-HCl x H2O0.5 g

Instructions:

  • Dissolve all ingredients in distilled water.

  • Adjust the pH to 7.0-7.2.

  • Prepare and distribute the medium anaerobically using the Hungate technique.[11]

  • Autoclave at 121°C for 20 minutes.

Preparation of Anaerobic Cell-Free Extracts

The preparation of active cell-free extracts from anaerobic bacteria is crucial for in vitro studies of oxygen-sensitive enzymes like (R)-2-hydroxyglutaryl-CoA dehydratase.

Materials:

  • Anaerobic chamber

  • Sonciator or French press

  • Centrifuge capable of reaching at least 18,000 x g at 4°C

  • S30 buffer (10 mM Tris-acetate pH 8.2, 14 mM Mg(OAc)2, 60 mM KOAc, 2 mM DTT)

Protocol:

  • Grow the anaerobic bacterial culture to the mid-log phase and harvest the cells by centrifugation. All subsequent steps should be performed under strict anaerobic conditions.

  • Wash the cell pellet three times with ice-cold, anaerobic S30 buffer.

  • Resuspend the cell pellet in S30 buffer (typically a 1:1 ratio of cell paste to buffer).

  • Lyse the cells by sonication on ice or by passing them through a French press.

  • Centrifuge the lysate at 18,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Carefully collect the supernatant, which is the crude cell-free extract.

  • For some applications, a "run-off" reaction is performed by incubating the extract at 37°C for 60-80 minutes to degrade endogenous nucleic acids and allow ribosomes to complete translation.

  • Centrifuge the extract again at 10,000 x g for 10 minutes at 4°C.

  • The final supernatant is the cell-free extract, which should be flash-frozen in liquid nitrogen and stored at -80°C.

Spectrophotometric Assay for (R)-2-Hydroxyglutaryl-CoA Dehydratase Activity

This is a coupled spectrophotometric assay that follows the formation of glutaconyl-CoA, which has a characteristic absorbance at 265 nm.

Reagents:

  • Anaerobic assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing a reducing agent like DTT or cysteine)

  • (R)-2-hydroxyglutaryl-CoA (substrate)

  • Activator protein (HgdC)

  • ATP and MgCl2

  • A reducing system (e.g., Ti(III)citrate or a physiological reductant like ferredoxin)

Procedure:

  • All solutions must be prepared and kept under strict anaerobic conditions.

  • In an anaerobic cuvette, combine the assay buffer, ATP, MgCl2, the reducing system, and the activator protein.

  • Add the purified (R)-2-hydroxyglutaryl-CoA dehydratase to the mixture and incubate to allow for activation of the enzyme.

  • Initiate the reaction by adding the substrate, (R)-2-hydroxyglutaryl-CoA.

  • Monitor the increase in absorbance at 265 nm over time using a spectrophotometer. The rate of increase in absorbance is proportional to the enzyme activity.

Quantification of Fermentation Products by HPLC

High-Performance Liquid Chromatography (HPLC) is a robust method for quantifying organic acids produced during fermentation.

Instrumentation:

  • HPLC system with a UV or refractive index (RI) detector.

  • An appropriate column for organic acid separation (e.g., a C18 column for reversed-phase chromatography or an ion-exchange column).

General Protocol:

  • Collect a sample of the fermentation broth and centrifuge to remove bacterial cells.

  • Filter the supernatant through a 0.22 µm filter.

  • Inject a known volume of the filtered supernatant onto the HPLC column.

  • Elute the organic acids using an appropriate mobile phase (e.g., a dilute acid solution like sulfuric acid or phosphoric acid for ion-exchange chromatography).

  • Detect the separated organic acids using a UV detector (typically at a low wavelength like 210 nm) or an RI detector.

  • Quantify the concentration of each organic acid by comparing the peak areas to a standard curve generated with known concentrations of the respective acids.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key metabolic pathway and experimental workflows described in this guide.

Hydroxyglutarate_Pathway Glutamate L-Glutamate alphaKG α-Ketoglutarate Glutamate->alphaKG Glutamate Dehydrogenase HG (R)-2-Hydroxyglutarate alphaKG->HG 2-Hydroxyglutarate Dehydrogenase HG_CoA (R)-2-Hydroxyglutaryl-CoA HG->HG_CoA Glutaconate CoA-transferase Glutaconyl_CoA Glutaconyl-CoA HG_CoA->Glutaconyl_CoA (R)-2-Hydroxyglutaryl-CoA Dehydratase Crotonyl_CoA Crotonyl-CoA Glutaconyl_CoA->Crotonyl_CoA Glutaconyl-CoA Decarboxylase Butyryl_CoA Butyryl-CoA Crotonyl_CoA->Butyryl_CoA Butyryl-CoA Dehydrogenase Acetyl_CoA Acetyl-CoA Crotonyl_CoA->Acetyl_CoA Butyrate Butyrate Butyryl_CoA->Butyrate Acetate Acetate Acetyl_CoA->Acetate

The Hydroxyglutarate Pathway for Glutamate Fermentation.

Dehydratase_Activation cluster_activator Activator (HgdC) cluster_dehydratase Dehydratase (HgdAB) Activator_inactive Activator (ox) Activator_active Activator (red) Activator_inactive->Activator_active e- ADP ADP + Pi Activator_active->ADP Dehydratase_inactive Dehydratase (ox) Activator_active->Dehydratase_inactive e- transfer ATP ATP ATP->Activator_active Reductant Reducing Source (e.g., Ferredoxin) Reductant->Activator_inactive Dehydratase_active Dehydratase (red) Dehydratase_inactive->Dehydratase_active Dehydratase_active->Dehydratase_inactive Catalysis Product Glutaconyl-CoA + H2O Dehydratase_active->Product Substrate (R)-2-Hydroxyglutaryl-CoA Substrate->Dehydratase_active

Activation Cycle of (R)-2-Hydroxyglutaryl-CoA Dehydratase.

Experimental_Workflow cluster_fermentation Bacterial Fermentation cluster_protein Enzyme Studies cluster_metabolite Metabolite Analysis Culture Anaerobic Culture (e.g., A. fermentans) Harvest Cell Harvesting Culture->Harvest Cell_Lysis Cell Lysis (Anaerobic) Harvest->Cell_Lysis Extraction Metabolite Extraction (from supernatant & cells) Harvest->Extraction Purification Protein Purification (Chromatography) Cell_Lysis->Purification Activity_Assay Enzyme Activity Assay Purification->Activity_Assay Quantification Quantification (HPLC / LC-MS) Extraction->Quantification

References

An In-depth Technical Guide on the Function of 2-Hydroxyglutaryl-CoA Dehydratase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxyglutaryl-CoA dehydratase is a key enzyme in the fermentation of L-glutamate in several anaerobic bacteria, such as Acidaminococcus fermentans and Clostridium symbiosum. This oxygen-sensitive enzyme catalyzes the reversible dehydration of (R)-2-hydroxyglutaryl-CoA to (E)-glutaconyl-CoA, a critical step in the hydroxyglutarate pathway. The enzyme system is composed of two main components: the dehydratase itself (HgdAB or Component D) and an activator protein (HgdC or Component A). The catalytic mechanism is of significant interest as it involves a radical-based strategy to overcome the chemical challenge of abstracting a non-acidic proton. This guide provides a comprehensive overview of the function, mechanism, and key experimental methodologies related to this compound dehydratase.

Core Function and Metabolic Role

This compound dehydratase is centrally involved in the anaerobic degradation of L-glutamate.[1][2] In this pathway, glutamate (B1630785) is first converted to (R)-2-hydroxyglutarate, which is then activated to its CoA thioester, (R)-2-hydroxyglutaryl-CoA. The dehydratase then catalyzes the syn-elimination of water from this substrate to form (E)-glutaconyl-CoA.[3] This reaction is a pivotal step that ultimately leads to the production of butyrate, acetate, and molecular hydrogen, providing a mechanism for energy conservation in these microorganisms.

The enzyme system is a two-component complex. The dehydratase (HgdAB) is a heterodimer (αβ) that contains [4Fe-4S] clusters and FMN. The activator (HgdC) is a homodimer (γ2) that also contains a [4Fe-4S] cluster.[1][3][4] The activation of the dehydratase is an ATP-dependent process where the activator transfers an electron to the dehydratase, enabling the radical-based catalytic cycle.[3][4]

Catalytic Mechanism and Activation

The dehydration of (R)-2-hydroxyglutaryl-CoA is a chemically challenging reaction due to the high pKa of the proton at the C3 position. The enzyme overcomes this barrier through a radical mechanism. The activated dehydratase, carrying an extra electron, donates this electron to the thioester carbonyl of the substrate, forming a ketyl radical anion. This radical formation significantly lowers the pKa of the C3 proton, facilitating its abstraction. Subsequently, the hydroxyl group at C2 is eliminated as water, and the electron is returned to the enzyme, regenerating its active state and releasing the product, (E)-glutaconyl-CoA.[3][4]

The activation of the dehydratase by the activator protein is a crucial prerequisite for its function. The activator utilizes the energy from ATP hydrolysis to transfer a low-potential electron to the dehydratase.[3][4] This process primes the dehydratase to initiate the catalytic cycle. Once activated, the dehydratase can perform multiple turnovers before requiring reactivation.[4]

Quantitative Data

Kinetic Parameters

The following table summarizes the available Michaelis-Menten kinetic constants for this compound dehydratase from Clostridium symbiosum.

SubstrateEnzyme SourceKm (µM)Vmax (U/mg)Reference
(R)-2-Hydroxyglutaryl-CoAClostridium symbiosum52 ± 355 ± 5[5]
(E)-Glutaconyl-CoAClostridium symbiosum250 ± 204.5 ± 0.5[5]
Subunit Composition and Cofactors
ComponentOrganismSubunit CompositionMolecular Weight (kDa)CofactorsReference
Dehydratase (HgdAB)Acidaminococcus fermentansαβ~100[4Fe-4S], FMN[1][4]
Activator (HgdC)Acidaminococcus fermentansγ2~54[4Fe-4S][4]

Experimental Protocols

Purification of this compound Dehydratase from Acidaminococcus fermentans

This protocol is based on the methods described in the literature and must be performed under strict anaerobic conditions due to the oxygen sensitivity of the enzyme.[1]

Materials:

  • Cell paste of Acidaminococcus fermentans

  • Buffer A: 100 mM Tris-HCl, pH 7.5, containing 10 mM MgCl2, 20 mM sodium dithionite, and 10% (v/v) glycerol.

  • Q-Sepharose column

  • Blue-Sepharose column

  • ATP-agarose column

  • Phenyl-Sepharose column

  • FPLC system

Procedure:

  • Cell Lysis: Resuspend the cell paste in Buffer A and lyse the cells by sonication or French press.

  • Clarification: Centrifuge the lysate at high speed to remove cell debris.

  • Q-Sepharose Chromatography: Load the supernatant onto a Q-Sepharose column equilibrated with Buffer A. The dehydratase system can be separated into two components: the activator (flow-through) and the dehydratase (eluted with a salt gradient).[1]

  • Purification of the Dehydratase (HgdAB):

    • Pool the fractions containing the dehydratase activity.

    • Apply the pooled fractions to a Blue-Sepharose column equilibrated with Buffer A.

    • Elute the dehydratase with a salt gradient.

    • The purified dehydratase should be homogenous as determined by SDS-PAGE.[1]

  • Purification of the Activator (HgdC):

    • The activator from the Q-Sepharose flow-through can be concentrated and further purified.[1]

    • An alternative is to use a Phenyl-Sepharose column followed by affinity chromatography on ATP-agarose for the NADH-independent form of the activator.[1]

Spectrophotometric Assay for this compound Dehydratase Activity

This assay measures the formation of (E)-glutaconyl-CoA, which has a characteristic absorbance at 265 nm. This protocol is adapted from studies on the enzyme from Clostridium symbiosum.[6]

Materials:

  • Anaerobic cuvettes

  • Spectrophotometer

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0, containing 10 mM MgCl2 and 2 mM DTT.

  • (R)-2-hydroxyglutaryl-CoA (substrate)

  • Purified and activated this compound dehydratase

  • Purified activator protein (HgdC)

  • ATP solution

  • Titanium(III) citrate (B86180) solution (reducing agent)

Procedure:

  • Prepare the assay mixture in an anaerobic cuvette by adding the Assay Buffer, ATP, and titanium(III) citrate.

  • Add the purified dehydratase and activator proteins.

  • Initiate the reaction by adding the substrate, (R)-2-hydroxyglutaryl-CoA.

  • Monitor the increase in absorbance at 265 nm over time. The molar extinction coefficient for (E)-glutaconyl-CoA at this wavelength is required for calculating the specific activity.

Visualizations

Glutamate Fermentation Pathway via Hydroxyglutarate

Glutamate_Fermentation_Pathway Glutamate L-Glutamate Oxoglutarate 2-Oxoglutarate Glutamate->Oxoglutarate Glutamate Dehydrogenase Hydroxyglutarate (R)-2-Hydroxyglutarate Oxoglutarate->Hydroxyglutarate 2-Hydroxyglutarate Dehydrogenase HydroxyglutarylCoA (R)-2-Hydroxyglutaryl-CoA Hydroxyglutarate->HydroxyglutarylCoA Glutaconate CoA-transferase GlutaconylCoA (E)-Glutaconyl-CoA HydroxyglutarylCoA->GlutaconylCoA This compound Dehydratase (HgdAB) CrotonylCoA Crotonyl-CoA GlutaconylCoA->CrotonylCoA Glutaconyl-CoA Decarboxylase ButyrylCoA Butyryl-CoA CrotonylCoA->ButyrylCoA AcetylCoA Acetyl-CoA CrotonylCoA->AcetylCoA Butyrate Butyrate ButyrylCoA->Butyrate Acetate Acetate AcetylCoA->Acetate

Caption: The hydroxyglutarate pathway for L-glutamate fermentation.

Activation of this compound Dehydratase

Dehydratase_Activation cluster_activator Activator (HgdC) cluster_dehydratase Dehydratase (HgdAB) Activator_inactive HgdC (oxidized) [4Fe-4S]²⁺ Activator_active HgdC (reduced) [4Fe-4S]¹⁺ Activator_inactive->Activator_active e⁻ from Ferredoxin/Dithionite ADP_Pi ADP + Pi Activator_active->ADP_Pi Dehydratase_inactive HgdAB (inactive) Activator_active->Dehydratase_inactive Electron Transfer ATP ATP ATP->Activator_inactive Dehydratase_active HgdAB (active) [e⁻] Dehydratase_inactive->Dehydratase_active Dehydratase_active->Dehydratase_inactive Catalytic Cycle

Caption: The ATP-dependent activation of the dehydratase by the activator protein.

Experimental Workflow for Enzyme Purification

Purification_Workflow Start A. fermentans Cell Pellet Lysis Cell Lysis (Sonication) Start->Lysis Centrifugation Centrifugation Lysis->Centrifugation Supernatant Crude Cell-Free Extract Centrifugation->Supernatant QSepharose Q-Sepharose Chromatography Supernatant->QSepharose Flowthrough Flow-through (Activator) QSepharose->Flowthrough Eluate Eluate (Dehydratase) QSepharose->Eluate BlueSepharose Blue-Sepharose Chromatography Eluate->BlueSepharose PurifiedDehydratase Purified Dehydratase (HgdAB) BlueSepharose->PurifiedDehydratase

Caption: A generalized workflow for the purification of this compound dehydratase.

References

An In-depth Technical Guide to the Biosynthesis of 2-Hydroxyglutaryl-CoA from Glutamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core biosynthetic pathway for converting glutamate (B1630785) to 2-hydroxyglutaryl-CoA, primarily focusing on the well-characterized hydroxyglutarate pathway found in anaerobic bacteria. This pathway is of significant interest for metabolic engineering and understanding novel enzyme mechanisms.

Core Signaling Pathway: The Hydroxyglutarate Pathway

The primary route for the biosynthesis of this compound from glutamate in certain anaerobic bacteria, such as Acidaminococcus fermentans and Clostridium symbiosum, is the hydroxyglutarate pathway[1][2]. This pathway involves a series of enzymatic reactions that ultimately convert L-glutamate into (R)-2-hydroxyglutaryl-CoA.

Hydroxyglutarate_Pathway Glutamate L-Glutamate alphaKG α-Ketoglutarate Glutamate->alphaKG twoHG (R)-2-Hydroxyglutarate alphaKG->twoHG twoHGCoA (R)-2-Hydroxyglutaryl-CoA twoHG->twoHGCoA Experimental_Workflow cluster_Purification Enzyme Purification cluster_Characterization Enzyme Characterization CellCulture Cell Culture (e.g., A. fermentans) CellLysis Cell Lysis & Preparation of Cell-Free Extract CellCulture->CellLysis Chromatography Chromatography Steps (e.g., Q-Sepharose, Blue-Sepharose) CellLysis->Chromatography PurityAnalysis Purity Analysis (SDS-PAGE) Chromatography->PurityAnalysis ProteinQuant Protein Quantification (e.g., Bradford Assay) PurityAnalysis->ProteinQuant ActivityAssay Enzyme Activity Assay ProteinQuant->ActivityAssay KineticAnalysis Kinetic Parameter Determination (Km, Vmax) ActivityAssay->KineticAnalysis DataAnalysis Data Analysis & Reporting KineticAnalysis->DataAnalysis

References

2-Hydroxyglutaryl-CoA: A Key Intermediate in Amino Acid Catabolism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyglutaryl-CoA is a critical intermediate in the catabolic pathways of several amino acids, primarily lysine (B10760008), hydroxylysine, and tryptophan. Its metabolism is a focal point for understanding cellular bioenergetics, inborn errors of metabolism, and potential therapeutic interventions. This guide provides a comprehensive overview of the role of this compound, detailing the enzymatic reactions, metabolic pathways, and experimental methodologies used in its study.

Metabolic Pathways Involving this compound

The degradation of lysine, hydroxylysine, and tryptophan converges on the formation of glutaryl-CoA, which is subsequently metabolized through a series of reactions involving this compound in some organisms. The primary pathway discussed herein is the fermentation of glutamate (B1630785) via the hydroxyglutarate pathway, which is prevalent in anaerobic bacteria.

The catabolism of these amino acids is essential for cellular energy production, with their carbon skeletons ultimately entering the tricarboxylic acid (TCA) cycle.[1][2][3] Lysine and leucine (B10760876) are unique in that they are exclusively ketogenic, meaning their breakdown yields acetyl-CoA or acetoacetyl-CoA.[1] Other amino acids are glucogenic, producing precursors for glucose synthesis, or both ketogenic and glucogenic.[1]

Lysine Degradation

In mammals, lysine degradation primarily occurs in the liver mitochondria.[4] The initial steps involve the formation of saccharopine and subsequently α-aminoadipate semialdehyde.[5][6] This ultimately leads to the production of glutaryl-CoA.[4][7] In some bacteria, alternative pathways exist. For instance, in Pseudomonas putida, lysine can be catabolized via two parallel pathways, the aminovalerate (AMV) pathway and the aminoadipate (AMA) pathway.[8] A recently discovered pathway in E. coli shows lysine degradation to succinate (B1194679) via glutarate and L-2-hydroxyglutarate.[9]

Tryptophan Degradation

The catabolism of tryptophan proceeds through the kynurenine (B1673888) pathway, a series of enzymatic steps that produce several biologically active metabolites.[6] This pathway ultimately generates 2-oxoadipate, which is then converted to glutaryl-CoA.[10]

Hydroxylysine Degradation

Hydroxylysine, primarily derived from the breakdown of collagen, is also degraded via a pathway that generates glutaryl-CoA.[8][11] The urinary excretion of hydroxylysine and its glycosides can serve as an index of collagen degradation.[8]

The central intermediate, glutaryl-CoA, is then oxidatively decarboxylated to crotonyl-CoA by the mitochondrial enzyme glutaryl-CoA dehydrogenase.[12][13]

In anaerobic bacteria such as Acidaminococcus fermentans and Clostridium symbiosum, glutamate can be fermented via the "hydroxyglutarate pathway".[14] In this pathway, (S)-glutamate is converted to (R)-2-hydroxyglutarate, which is then activated to (R)-2-hydroxyglutaryl-CoA.[14] This intermediate is subsequently dehydrated to glutaconyl-CoA by the enzyme this compound dehydratase.[14][15][16]

Core Enzymes and Their Properties

Two key enzymes are central to the metabolism of this compound: This compound Dehydratase and Glutaryl-CoA Dehydrogenase .

This compound Dehydratase

This enzyme catalyzes the reversible dehydration of (R)-2-hydroxyglutaryl-CoA to (E)-glutaconyl-CoA.[15][17] It is a two-component system, consisting of an activator (Component A or HgdC) and the dehydratase itself (Component D or HgdAB).[16][17][18]

  • Activator (Component A/HgdC): This component is an extremely oxygen-sensitive iron-sulfur protein.[17][19] It is a homodimer that contains a [4Fe-4S] cluster and requires ATP for its function.[17][18] The activation process involves the transfer of an electron to the dehydratase component, coupled with the hydrolysis of two ATP molecules.[14][18]

  • Dehydratase (Component D/HgdAB): This component is a heterodimer (αβ) and also contains [4Fe-4S] clusters and FMN.[16][17]

The proposed mechanism involves the reduction of the thioester carbonyl of the substrate by a single electron, forming a ketyl radical anion. This facilitates the elimination of the hydroxyl group.[14][18]

Glutaryl-CoA Dehydrogenase (GCDH)

GCDH is a mitochondrial flavoprotein that catalyzes the oxidative decarboxylation of glutaryl-CoA to crotonyl-CoA and CO2.[13][20] It is a homotetramer with one FAD molecule non-covalently bound to each subunit.[14] This enzyme is a member of the acyl-CoA dehydrogenase family.[13] Deficiencies in GCDH lead to the genetic disorder glutaric aciduria type 1, characterized by the accumulation of glutaric and 3-hydroxyglutaric acids.[12][13] The kinetic mechanism of GCDH has been studied, and it is suggested that the release of the product, crotonyl-CoA, is the major rate-determining step in the catalytic cycle.[7][14]

Quantitative Data

The following tables summarize the available quantitative data for the key enzymes and metabolites involved in this compound metabolism.

EnzymeOrganismSubstrateKmVmaxkcatKiInhibitorReference
This compound DehydrataseClostridium symbiosum(R)-2-Hydroxyglutaryl-CoA---0.069 mM2,2-Difluoroglutaryl-CoA[21]
Glutaryl-CoA DehydrogenasePseudomonas fluorescensGlutaryl-CoA----3-Butynoylpantetheine[18]
Glutaryl-CoA DehydrogenasePseudomonas fluorescensGlutaryl-CoA----3-Pentynoylpantetheine[18]
MetaboliteCell Type/OrganismConditionConcentration (µM)Reference
LysineMG63 cellsCultured on PLLA~250[17]
LysineMG63 cellsCultured on PLLA-Cel~200[17]
LysineMG63 cellsCultured on PLLA-Col~180[17]
LysineMG63 cellsCultured on PLLA-Cel-Col~150[17]
α-Aminoadipic acidMouse plasmaBasal~3[12]
α-Aminoadipic acidMouse plasma1 hr post L-lysine injection~70[12]

Experimental Protocols

Detailed experimental protocols are crucial for the accurate study of these metabolic pathways. Below are outlines of key experimental procedures.

Purification of (R)-2-Hydroxyglutaryl-CoA Dehydratase from Acidaminococcus fermentans

This protocol is based on the method described by Schweiger et al. (1987).[15] All steps must be performed under strict anaerobic conditions.

  • Cell Lysis: Frozen cells are suspended in a buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 2 mM dithiothreitol) and lysed by sonication or French press.

  • Centrifugation: The cell lysate is centrifuged at high speed (e.g., 100,000 x g) to remove cell debris and membranes.

  • Anion Exchange Chromatography: The supernatant is applied to a Q-Sepharose column. The dehydratase system is separated into two components: the activator, which is found in the flow-through, and the dehydratase, which binds to the column and is eluted with a salt gradient (e.g., 0-1 M NaCl).[15]

  • Affinity Chromatography: The dehydratase fraction is further purified on a Blue-Sepharose column.[15]

  • Further Purification of the Activator: The activator fraction from the Q-Sepharose step can be concentrated and further purified using Phenyl-Sepharose and ATP-agarose affinity chromatography.[15]

Assay for (R)-2-Hydroxyglutaryl-CoA Dehydratase Activity

The activity of the dehydratase can be measured spectrophotometrically by monitoring the formation of the double bond in glutaconyl-CoA at 265 nm.

  • Reaction Mixture: The assay mixture contains buffer (e.g., 100 mM potassium phosphate, pH 7.0), MgCl₂, ATP, a reducing agent (e.g., Ti(III)citrate), the activator component, the dehydratase component, and the substrate, (R)-2-hydroxyglutaryl-CoA.[10]

  • Initiation: The reaction is initiated by the addition of the substrate.

  • Measurement: The increase in absorbance at 265 nm is monitored over time.

  • Calculation of Activity: The enzyme activity is calculated using the molar extinction coefficient of glutaconyl-CoA. One unit of activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.

Assay for Glutaryl-CoA Dehydrogenase Activity

Several methods can be used to assay GCDH activity.

  • Radiometric Assay: This method uses [1,5-¹⁴C]-glutaryl-CoA as a substrate and measures the release of ¹⁴CO₂.[22]

    • Reaction: Permeabilized mitochondria or purified enzyme are incubated with the radiolabeled substrate in a suitable buffer containing FAD.

    • Trapping of CO₂: The evolved ¹⁴CO₂ is trapped in a basic solution (e.g., hyamine hydroxide).

    • Quantification: The amount of trapped radioactivity is determined by liquid scintillation counting.

  • Spectrophotometric Assay: This assay uses an artificial electron acceptor, such as phenazine (B1670421) methosulfate (PMS) or ferricenium hexafluorophosphate, which changes its absorbance upon reduction.

    • Reaction Mixture: The assay mixture contains buffer, the substrate glutaryl-CoA, the electron acceptor, and the enzyme.

    • Measurement: The change in absorbance at a specific wavelength is monitored.

Visualizations

Metabolic Pathway of Glutamate Fermentation via the Hydroxyglutarate Pathway

Glutamate_Fermentation Glutamate (S)-Glutamate Oxoglutarate 2-Oxoglutarate Glutamate->Oxoglutarate Glutamate Dehydrogenase Hydroxyglutarate (R)-2-Hydroxyglutarate Oxoglutarate->Hydroxyglutarate 2-Hydroxyglutarate Dehydrogenase HydroxyglutarylCoA (R)-2-Hydroxyglutaryl-CoA Hydroxyglutarate->HydroxyglutarylCoA Glutaconate CoA-Transferase GlutaconylCoA (E)-Glutaconyl-CoA HydroxyglutarylCoA->GlutaconylCoA This compound Dehydratase CrotonylCoA Crotonyl-CoA GlutaconylCoA->CrotonylCoA Glutaconyl-CoA Decarboxylase ButyrylCoA Butyryl-CoA CrotonylCoA->ButyrylCoA Acetate Acetate CrotonylCoA->Acetate

Caption: Glutamate fermentation via the hydroxyglutarate pathway.

Convergence of Lysine, Tryptophan, and Hydroxylysine Catabolism

Amino_Acid_Catabolism Lysine L-Lysine GlutarylCoA Glutaryl-CoA Lysine->GlutarylCoA Multiple Steps Tryptophan L-Tryptophan Tryptophan->GlutarylCoA Kynurenine Pathway Hydroxylysine L-Hydroxylysine Hydroxylysine->GlutarylCoA Multiple Steps CrotonylCoA Crotonyl-CoA GlutarylCoA->CrotonylCoA Glutaryl-CoA Dehydrogenase AcetylCoA Acetyl-CoA CrotonylCoA->AcetylCoA Multiple Steps TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle

Caption: Convergence of amino acid catabolism to Glutaryl-CoA.

Experimental Workflow for Enzyme Purification

Enzyme_Purification Start Cell Culture Lysis Cell Lysis Start->Lysis Centrifugation High-Speed Centrifugation Lysis->Centrifugation Supernatant Crude Extract Centrifugation->Supernatant Anion_Exchange Anion Exchange Chromatography (e.g., Q-Sepharose) Supernatant->Anion_Exchange Fractions Collect and Assay Fractions Anion_Exchange->Fractions Affinity Affinity Chromatography (e.g., Blue-Sepharose) Fractions->Affinity Pure_Enzyme Purified Enzyme Affinity->Pure_Enzyme

Caption: General workflow for enzyme purification.

Conclusion

This compound stands as a pivotal metabolite at the crossroads of major amino acid catabolic pathways. A thorough understanding of its formation and degradation, along with the enzymes that govern these processes, is fundamental for advancements in metabolic research and the development of novel therapeutic strategies for related metabolic disorders. The experimental approaches outlined in this guide provide a framework for the continued investigation of this fascinating area of biochemistry.

References

Unveiling the Elusive Concentration of 2-Hydroxyglutaryl-CoA in Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxyglutaryl-CoA is a pivotal, yet transient, intermediate in the anaerobic fermentation of glutamate (B1630785) in select bacteria. Its low physiological concentration and restriction to specific metabolic pathways have made direct quantification challenging. This technical guide provides a comprehensive overview of the metabolic role of this compound, summarizes the known concentrations of related acyl-CoA molecules in bacteria to offer a contextual framework, and presents detailed experimental protocols for its prospective quantification. Furthermore, this guide includes signaling pathway and experimental workflow diagrams to facilitate a deeper understanding of the underlying biochemical processes.

Introduction to this compound in Bacterial Metabolism

This compound is a five-carbon acyl-coenzyme A thioester that plays a crucial role as an intermediate in the 2-hydroxyglutarate pathway of glutamate fermentation. This metabolic route is primarily found in anaerobic bacteria, such as Acidaminococcus fermentans and Clostridium symbiosum, which utilize glutamate as a primary source of carbon and energy[1][2][3]. In these organisms, this compound is situated at a key metabolic crossroads, linking the initial stages of glutamate catabolism to the subsequent energy-yielding steps of the pathway. The transient nature of this intermediate, coupled with its specialized metabolic role, suggests that its intracellular concentration is likely maintained at very low levels to ensure efficient flux through the pathway.

The Metabolic Pathway of this compound

In anaerobic bacteria that ferment glutamate via the 2-hydroxyglutarate pathway, the process begins with the conversion of glutamate to (R)-2-hydroxyglutarate. This is followed by the activation of (R)-2-hydroxyglutarate to (R)-2-hydroxyglutaryl-CoA. The key enzymatic steps involving this compound are:

  • Formation: (R)-2-hydroxyglutarate is activated to (R)-2-hydroxyglutaryl-CoA by the enzyme glutaconate CoA-transferase, which utilizes acetyl-CoA as the CoA donor.

  • Dehydration: The central reaction involving this intermediate is its dehydration to glutaconyl-CoA, catalyzed by the enzyme (R)-2-hydroxyglutaryl-CoA dehydratase[4][5][6]. This enzyme system is notable for its oxygen sensitivity and its reliance on an iron-sulfur cluster[4][5][6].

The glutaconyl-CoA produced is then further metabolized to generate ATP. The pathway is a vital energy conservation strategy for these anaerobic microorganisms.

2-Hydroxyglutarate_Pathway Glutamate Glutamate alphaKG α-Ketoglutarate Glutamate->alphaKG Glutamate Dehydrogenase twoHG (R)-2-Hydroxyglutarate alphaKG->twoHG 2-Hydroxyglutarate Dehydrogenase twoHGCoA (R)-2-Hydroxyglutaryl-CoA twoHG->twoHGCoA Glutaconate CoA-Transferase (Acetyl-CoA -> Acetate) GlutaconylCoA Glutaconyl-CoA twoHGCoA->GlutaconylCoA This compound Dehydratase FurtherMetabolism Further Metabolism (Butyrate, Acetate, CO2, H2) GlutaconylCoA->FurtherMetabolism Decarboxylation & Further Reactions Acyl_CoA_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Quenching 1. Quenching of Bacterial Culture (e.g., Cold Methanol) Harvesting 2. Cell Harvesting (Centrifugation) Quenching->Harvesting Extraction 3. Metabolite Extraction (e.g., Acetonitrile/Methanol/Water) Harvesting->Extraction Cleanup 4. Solid Phase Extraction (SPE Cleanup) Extraction->Cleanup LCMS 5. LC-MS/MS Analysis Cleanup->LCMS Quantification 6. Peak Integration and Quantification LCMS->Quantification Normalization 7. Data Normalization (e.g., to cell number or protein content) Quantification->Normalization

References

The Hydroxyglutarate Pathway: An In-depth Technical Guide on its Core Evolutionary Significance

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The hydroxyglutarate pathway, centered on the metabolites D- and L-2-hydroxyglutarate (2-HG), represents a fascinating case study in metabolic evolution. Once viewed primarily through the lens of rare inborn errors of metabolism and more recently as a key driver in oncology, the pathway's origins and diverse functions are deeply rooted in fundamental cellular processes. This technical guide provides an in-depth exploration of the evolutionary significance of the hydroxyglutarate pathway, tracing its journey from an ancient metabolite repair system to a sophisticated modulator of cellular fate. We will dissect its core components, analyze its phylogenetic distribution, and detail its functional divergence across the domains of life. This guide offers comprehensive data, detailed experimental protocols, and pathway visualizations to serve as a critical resource for professionals in biomedical research and drug development.

The Core Hydroxyglutarate Pathway: A Tale of Two Enantiomers

The hydroxyglutarate pathway is fundamentally centered on the production and degradation of two stereoisomers, D-2-hydroxyglutarate (D-2-HG) and L-2-hydroxyglutarate (L-2-HG), from the central Krebs cycle intermediate, α-ketoglutarate (α-KG). While structurally similar to α-KG, the substitution of a ketone group with a hydroxyl group creates a chiral center and a molecule with profoundly different biological activities[1][2].

Under normal physiological conditions, both D-2-HG and L-2-HG are present at very low levels.[3][4] Their accumulation is prevented by a set of evolutionarily conserved "metabolite repair" enzymes: L-2-hydroxyglutarate dehydrogenase (L2HGDH) and D-2-hydroxyglutarate dehydrogenase (D2HGDH), which catalyze their oxidation back to α-KG.[5][6][7]

The production of 2-HG can occur through several mechanisms:

  • Promiscuous Enzyme Activity: L-2-HG is primarily generated through the "promiscuous" or side-activity of enzymes like malate (B86768) dehydrogenase (MDH) and lactate (B86563) dehydrogenase (LDH), particularly under conditions of hypoxia or acidosis.[1][5][6] These enzymes, while primarily acting on other substrates, can reduce α-KG to L-2-HG at a low rate.[2]

  • Neomorphic Gain-of-Function Mutations: The most well-known source of D-2-HG is a neomorphic "gain-of-function" mutation in the isocitrate dehydrogenase 1 (IDH1) or IDH2 enzymes. This mutation, frequently found in cancers like glioma and acute myeloid leukemia (AML), endows the enzyme with a new ability to reduce α-KG to D-2-HG in an NADPH-dependent manner.[5][8]

The accumulation of either enantiomer to high levels is pathogenic, leading to rare genetic disorders known as 2-hydroxyglutaric acidurias (2-HGA) or driving oncogenesis.[1][5]

Core_Hydroxyglutarate_Pathway cluster_Mitochondria Mitochondrion cluster_Cytosol Cytosol AKG_mito α-Ketoglutarate MDH2 MDH2 (Promiscuous) AKG_mito->MDH2 IDH2_mut Mutant IDH2 AKG_mito->IDH2_mut L2HG_mito L-2-HG MDH2->L2HG_mito NADPH->NADP+ D2HG_mito D-2-HG IDH2_mut->D2HG_mito NADPH->NADP+ D2HGDH D2HGDH D2HG_mito->D2HGDH L2HGDH L2HGDH L2HG_mito->L2HGDH D2HGDH->AKG_mito FAD->FADH2 L2HGDH->AKG_mito Acceptor-> Reduced Acceptor AKG_cyto α-Ketoglutarate LDHA LDHA (Promiscuous) AKG_cyto->LDHA IDH1_mut Mutant IDH1 AKG_cyto->IDH1_mut L2HG_cyto L-2-HG LDHA->L2HG_cyto NADH->NAD+ D2HG_cyto D-2-HG IDH1_mut->D2HG_cyto NADPH->NADP+ D2HG_cyto->D2HG_mito Transport L2HG_cyto->L2HG_mito Transport

Figure 1: The core hydroxyglutarate pathway in mammals.

Evolutionary Origins and Phylogenetic Distribution

The components of the hydroxyglutarate pathway are not recent evolutionary inventions but are found across all three domains of life, suggesting an ancient origin. The enzymes D2HGDH and L2HGDH are evolutionarily conserved, highlighting a long-standing need for organisms to clear potentially toxic 2-HG.[6]

  • Archaea and Bacteria: Glycolytic pathways in Archaea show significant divergence from those in Bacteria and Eukaryotes, featuring a mosaic of novel and canonical enzymes.[9][10] While the full extent of the 2-HG pathway in Archaea is still being explored, homologs of 2-hydroxyacid dehydrogenases are present. In bacteria like E. coli, the pathway serves specialized catabolic roles, such as detoxifying propionyl-CoA.[3][4]

  • Eukaryotes: In eukaryotes, from yeast to plants and mammals, the pathway is well-established.[3][11] Phylogenetic analyses suggest a complex evolutionary history. For instance, D-lactate dehydrogenase (DLD) genes in eukaryotes form a paraphyletic group with respect to D-2-hydroxyglutarate dehydrogenase (D2HGDH), indicating a shared ancestry and subsequent functional divergence within the FAD-binding oxidoreductase family.[12] The L2HGDH gene, which provides instructions for making L-2-hydroxyglutarate dehydrogenase, is also highly conserved.[13][14]

This widespread distribution supports the hypothesis that the pathway's primary, ancestral function was as a metabolite repair system . The promiscuous generation of metabolites like L-2-HG is an unavoidable consequence of imperfect enzyme specificity.[7][15] Therefore, the evolution of dedicated "house-cleaning" enzymes like L2HGDH was likely a critical step in maintaining metabolic fidelity and preventing the accumulation of a compound that could interfere with core metabolism.[6][15]

Functional Divergence: From Housekeeping to Oncometabolism

While its origins may lie in metabolite repair, the hydroxyglutarate pathway has been co-opted for a variety of specialized functions throughout evolution.

Specialized Catabolism

In certain metabolic contexts, 2-HG is not a waste product but a key intermediate.

  • Propionyl-CoA Detoxification: In E. coli, the 2-HG pathway is a crucial strategy for detoxifying propionyl-CoA, a toxic intermediate from the breakdown of odd-chain fatty acids and certain amino acids.[3] A 2-HG synthase condenses propionyl-CoA with glyoxylate (B1226380) to form 2-HG, which is then further metabolized.[3][4]

  • Amino Acid Degradation: D-2-HG serves as a functional intermediate in the catabolism of D- and L-lysine in various organisms, including plants and bacteria.[3]

Propionyl_CoA_Catabolism PropionylCoA Propionyl-CoA HG_Synthase 2-HG Synthase PropionylCoA->HG_Synthase Glyoxylate Glyoxylate Glyoxylate->HG_Synthase HG 2-Hydroxyglutarate HG_Synthase->HG Metabolites Succinate or Lactate + Acetate HG->Metabolites Further Metabolism

Figure 2: 2-HG pathway in propionyl-CoA detoxification in E. coli.
A Neomorphic Role in Cancer: The "Oncometabolite" Hypothesis

The most clinically significant evolutionary adaptation of this pathway is seen in cancer. The gain-of-function mutation in IDH1/2 represents a pivotal evolutionary event at the somatic level, providing a distinct advantage to tumor cells. The resulting massive accumulation of D-2-HG (often to millimolar concentrations) fundamentally reprograms cellular metabolism and signaling.[16]

D-2-HG's structural similarity to α-KG allows it to act as a potent competitive inhibitor of a large family of α-KG-dependent dioxygenases.[16][17] This inhibition has profound downstream consequences:

  • Epigenetic Alterations: Inhibition of TET DNA hydroxylases and Jumonji C (JmjC) domain-containing histone demethylases leads to widespread DNA and histone hypermethylation, altering the epigenetic landscape and blocking cellular differentiation.[6]

  • Altered Hypoxia Signaling: D-2-HG inhibits prolyl hydroxylases (PHDs), the enzymes responsible for marking the hypoxia-inducible factor 1α (HIF-1α) for degradation. This leads to the stabilization of HIF-1α even under normal oxygen conditions (pseudohypoxia), promoting a pro-angiogenic and glycolytic state.[17]

This metabolic shift has been proposed as an evolutionary alternative to the Warburg effect in certain cancers that lack the typical spatial constraints to drive aerobic glycolysis. By producing D-2-HG, the cancer cell co-opts an ancient metabolic pathway to create an epigenetic and signaling environment that favors proliferation, blocks differentiation, and promotes survival.

Oncogenic_Signaling_Pathway cluster_Metabolism Metabolism cluster_Signaling Downstream Effects Isocitrate Isocitrate IDH_wt Wild-Type IDH1/2 Isocitrate->IDH_wt AKG α-Ketoglutarate IDH_mut Mutant IDH1/2 AKG->IDH_mut AKG_Dioxygenases α-KG-Dependent Dioxygenases (e.g., TET, JmjC, PHD) AKG->AKG_Dioxygenases Substrate IDH_wt->AKG D2HG D-2-Hydroxyglutarate IDH_mut->D2HG D2HG->AKG_Dioxygenases Inhibits Epigenetics Histone/DNA Hypermethylation AKG_Dioxygenases->Epigenetics HIF HIF-1α Stabilization AKG_Dioxygenases->HIF Differentiation Blocked Cellular Differentiation Epigenetics->Differentiation Angiogenesis Angiogenesis & Glycolysis HIF->Angiogenesis

Figure 3: Oncogenic signaling cascade initiated by mutant IDH.

Quantitative Data

The functional state of the hydroxyglutarate pathway is defined by the kinetic properties of its enzymes and the resulting concentrations of its key metabolites.

Table 1: Selected Enzyme Kinetic Parameters
EnzymeOrganism/VariantSubstrateKMReference
IDH-1 (R133H mutant)C. elegansα-Ketoglutarate14 ± 2 µM[8]
(R)-2-HGDH (Hgdh)A. fermentans2-Oxoadipate11.2 ± 0.9 mM[18]
(R)-2-HGDH (Hgdh)A. fermentans2-Oxoglutarate0.20 ± 0.01 mM[18]
d-3-PGDH (Pgdh)E. coli2-Oxoglutarate0.17 ± 0.02 mM[18]
Table 2: 2-Hydroxyglutarate Concentrations in Health and Disease
ConditionTissue/FluidMetaboliteConcentrationReference
IDH-mutant GliomaTumor TissueD-2-HG3–35 mM[16]
Normal BrainBrain TissueD-2-HGLow / Undetectable[19]
D-2-HGA Type IPatient FluidsD-2-HG30- to 900-fold elevated[5]
IDH1 R132H/+ cellsHCT116 Cells2-HG~3.5 mM (165-fold increase)[20]

Experimental Protocols

Studying the hydroxyglutarate pathway requires a combination of metabolomic, biochemical, and genetic techniques.

Quantification of 2-HG by Mass Spectrometry (LC-MS)

Objective: To accurately measure the concentration of D- and L-2-HG in biological samples.

Methodology:

  • Sample Preparation: Homogenize tissues or lyse cells in a cold extraction solvent (e.g., 80% methanol). Centrifuge to pellet protein and debris. Collect the supernatant containing polar metabolites.

  • Chromatographic Separation: Inject the extracted metabolites onto a liquid chromatography system. Use a chiral column to separate the D- and L-enantiomers of 2-HG.

  • Mass Spectrometry Detection: Couple the LC system to a triple quadrupole or high-resolution mass spectrometer operating in negative ion mode.

  • Quantification: Use selected reaction monitoring (SRM) for triple quadrupole MS or extract exact mass chromatograms for high-resolution MS. Quantify against a standard curve generated with pure D-2-HG and L-2-HG standards. Isotope-labeled internal standards (e.g., U-13C 2-HG) are used to correct for matrix effects and extraction efficiency.[20]

In Vivo 2-HG Detection by Magnetic Resonance Spectroscopy (MRS)

Objective: To non-invasively detect and quantify 2-HG in living subjects, particularly for diagnosing IDH-mutant tumors.[19]

Methodology:

  • Data Acquisition: Use a clinical MRI scanner (e.g., 3 Tesla). Acquire proton MRS data from the region of interest using a specialized pulse sequence (e.g., PRESS or a scalar difference editing sequence) optimized for the specific spectral signature of 2-HG's H2 and H4 resonances.[19]

  • Spectral Processing: The raw data is processed, which includes Fourier transformation, phase correction, and frequency alignment.

  • Spectral Fitting: Use a linear combination modeling software (e.g., LCModel) to fit the acquired spectrum with a basis set of known metabolite spectra, including 2-HG, NAA, choline, and creatine (B1669601).[21]

  • Quantification: The concentration of 2-HG is determined relative to an internal reference standard, typically total creatine (tCr).[21]

Enzyme Kinetic Assays for Dehydrogenases

Objective: To determine the kinetic parameters (KM, Vmax) of enzymes that produce or consume 2-HG.

Methodology:

  • Protein Expression and Purification: Clone the gene for the enzyme of interest (e.g., wild-type or mutant IDH) into an expression vector (e.g., pET vector). Overexpress the protein in a suitable host like E. coli. Purify the recombinant protein using affinity chromatography (e.g., chitin-binding domain tag followed by intein self-cleavage).[8]

  • Spectrophotometric Assay: The activity of NAD(P)+-dependent dehydrogenases can be monitored by the change in absorbance at 340 nm, which corresponds to the production or consumption of NAD(P)H.

  • Reaction Mixture: Prepare a reaction buffer at the optimal pH for the enzyme. The mixture will contain the purified enzyme, a saturating concentration of the co-factor (e.g., NADPH), and varying concentrations of the substrate (e.g., α-KG).

  • Data Analysis: Measure the initial reaction velocity (V0) at each substrate concentration. Plot V0 against the substrate concentration and fit the data to the Michaelis-Menten equation to determine KM and Vmax.

Experimental_Workflow A 1. Gene Cloning (e.g., IDH1-R132H into pET vector) B 2. Protein Expression (E. coli host) A->B C 3. Protein Purification (Affinity Chromatography) B->C D 4. Kinetic Assay (Spectrophotometry at 340nm) C->D E 5. Data Analysis (Michaelis-Menten Plot) D->E F Result (Km, Vmax values) E->F

Figure 4: General experimental workflow for enzyme characterization.

Conclusion and Future Directions

The evolutionary history of the hydroxyglutarate pathway is a compelling narrative of molecular adaptation. What began as a fundamental housekeeping mechanism to correct enzymatic errors has been repurposed over eons for specialized roles in catabolism. Most strikingly, in the context of cancer, a single somatic mutation transforms this pathway into a potent oncogenic engine, highlighting the powerful interplay between metabolism and disease evolution.

For researchers and drug development professionals, understanding this evolutionary trajectory is paramount.

  • Therapeutic Targeting: The unique neomorphic activity of mutant IDH makes it a highly specific and attractive drug target. Inhibitors that block D-2-HG production have shown clinical success, validating the "oncometabolite" hypothesis.[5] Further research into the downstream effects of 2-HG, such as its impact on the tumor microenvironment and immunity, is opening new avenues for combination therapies.[22]

  • Biomarker Development: The high specificity of 2-HG for IDH mutations makes it an invaluable biomarker for diagnosis, prognosis, and monitoring treatment response, with non-invasive techniques like MRS playing a crucial role.[19][21]

  • Understanding Metabolic Plasticity: The 2-HG story underscores the remarkable plasticity of metabolic networks and how they can be rewired to provide a selective advantage. This provides a framework for investigating other "oncometabolites" and understanding the broader principles of metabolic reprogramming in disease.[23]

The continued study of the hydroxyglutarate pathway, from its deepest evolutionary roots to its complex role in human pathology, will undoubtedly continue to yield fundamental insights into cell biology and provide novel strategies for therapeutic intervention.

References

An In-depth Technical Guide to 2-Hydroxyglutaryl-CoA: Structure, Properties, and Biochemical Role

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-hydroxyglutaryl-CoA, a critical intermediate in the anaerobic metabolism of glutamate (B1630785). The document details its chemical structure, physicochemical properties, and its central role in the hydroxyglutarate pathway. Furthermore, it outlines detailed experimental protocols for its synthesis and analysis and explores the intricate mechanism of its enzymatic conversion.

Chemical Structure and Properties

This compound is a hydroxyacyl-thioester of coenzyme A. The biologically significant form is the (R)-stereoisomer, where the coenzyme A moiety is attached to the C1 carboxyl group. It is formally derived from the condensation of the thiol group of coenzyme A with the C1 carboxyl group of 2-hydroxyglutaric acid[1].

Isomerism

It is crucial to distinguish between two forms of isomerism in this compound:

  • Stereoisomerism: The chiral center at C2 gives rise to (R)- and (S)-enantiomers. The substrate for the key metabolic enzyme, (R)-2-hydroxyglutaryl-CoA dehydratase, is the (R)-isomer.

  • Positional Isomerism: Coenzyme A can be attached to either the C1 or C5 carboxyl group of 2-hydroxyglutarate. Enzymatic synthesis using glutaconate CoA-transferase can produce both (R)-2-hydroxyglutaryl-1-CoA and (R)-2-hydroxyglutaryl-5-CoA. However, only the 1-CoA isomer is the substrate for the subsequent dehydration step, making the 5-CoA isomer an erroneous, dead-end product in this pathway[2].

Physicochemical Data

The following table summarizes the key quantitative properties of this compound.

PropertyValueSource
Molecular Formula C₂₆H₄₂N₇O₂₀P₃S--INVALID-LINK--[1]
Molecular Weight 897.6 g/mol --INVALID-LINK--[1]
Exact Mass 897.14181892 Da--INVALID-LINK--[1]
IUPAC Name 5-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-4-hydroxy-5-oxopentanoic acid--INVALID-LINK--[1]

Biochemical Significance: The Hydroxyglutarate Pathway

(R)-2-Hydroxyglutaryl-CoA is a key intermediate in the hydroxyglutarate pathway , one of two major routes for the anaerobic fermentation of L-glutamate by various bacteria, including Acidaminococcus fermentans and Clostridium symbiosum[3]. This pathway converts glutamate into ammonia, CO₂, acetate, and butyrate, allowing the organism to generate energy.

The central, and most mechanistically challenging, step of this pathway is the syn-elimination of water from (R)-2-hydroxyglutaryl-CoA to form (E)-glutaconyl-CoA[4]. This dehydration is remarkable because it involves the removal of a non-activated proton from the β-carbon (C3)[5].

Hydroxyglutarate_Pathway cluster_enzymes glutamate L-Glutamate oxoglutarate 2-Oxoglutarate glutamate->oxoglutarate NAD⁺→NADH hydroxyglutarate (R)-2-Hydroxyglutarate oxoglutarate->hydroxyglutarate NADH→NAD⁺ hg_coa (R)-2-Hydroxyglutaryl-CoA hydroxyglutarate->hg_coa Acetyl-CoA→Acetate glutaconyl_coa (E)-Glutaconyl-CoA hg_coa->glutaconyl_coa -H₂O crotonyl_coa Crotonyl-CoA glutaconyl_coa->crotonyl_coa -CO₂ end_products Butyrate, Acetate, CO₂, H₂ crotonyl_coa->end_products e1 Glutamate Dehydrogenase e2 2-Hydroxyglutarate Dehydrogenase e3 Glutaconate CoA-transferase e4 (R)-2-Hydroxyglutaryl-CoA Dehydratase e5 Glutaconyl-CoA Decarboxylase e6 Butyryl-CoA Dehydrogenase & Further Steps

Figure 1: The Hydroxyglutarate Pathway for L-Glutamate Fermentation.

Enzymology: The (R)-2-Hydroxyglutaryl-CoA Dehydratase System

The dehydration of (R)-2-hydroxyglutaryl-CoA is catalyzed by a complex, two-component enzyme system that is highly sensitive to oxygen.

  • Component D (HgdAB): The Dehydratase. This is the catalytic component, a heterodimer (αβ) that contains [4Fe-4S] clusters and FMN[4][6]. It facilitates the actual removal of water from the substrate.

  • Component A (HgdC): The Activator. This homodimeric [4Fe-4S] protein is the ATP-dependent activator[7]. It utilizes the energy from ATP hydrolysis to transfer a single, high-energy electron to Component D, thereby switching it into a catalytically active state[4][6].

The proposed mechanism involves the reduction of the thioester carbonyl group of the substrate by the electron from the activated dehydratase, forming a ketyl radical anion. This radical intermediate significantly lowers the pKa of the β-proton, facilitating its abstraction and the subsequent elimination of the hydroxyl group to form the product, (E)-glutaconyl-CoA[5][6]. The electron is then returned to the enzyme, allowing it to catalyze multiple turnovers before another activation cycle is needed[4].

Dehydratase_Activation cluster_activation Activation Cycle cluster_catalysis Catalytic Cycle Activator_ox Activator (HgdC) [4Fe-4S]²⁺ Activator_red Activator (HgdC) [4Fe-4S]¹⁺ Activator_ox->Activator_red e⁻ (from Ti(III)citrate or other reductant) Activator_red->Activator_ox returns to oxidized state Dehydratase_inact Dehydratase (HgdAB)ox (Inactive) Activator_red->Dehydratase_inact 2 ATP → 2 ADP + 2 Pi Dehydratase_act Dehydratase (HgdAB)red (Active) Dehydratase_inact->Dehydratase_act e⁻ transfer Dehydratase_act->Dehydratase_inact e⁻ returned after catalysis Dehydratase_act->Dehydratase_act multiple turnovers Substrate (R)-2-Hydroxyglutaryl-CoA Dehydratase_act->Substrate Binds Substrate Radical Ketyl Radical Intermediate Substrate->Radical Forms Radical Product (E)-Glutaconyl-CoA + H₂O Radical->Product Product Release

Figure 2: Activation and Catalytic Cycle of (R)-2-Hydroxyglutaryl-CoA Dehydratase.

Association with Human Disease: A Note on 2-Hydroxyglutaric Aciduria

While this compound itself is primarily associated with bacterial metabolism, its precursor acid, 2-hydroxyglutarate (2-HG) , is a critical biomarker for a group of rare inherited neurometabolic disorders known as 2-hydroxyglutaric acidurias (2-HGA)[8]. These diseases are characterized by the accumulation of either D-2-HG, L-2-HG, or both, in the body, leading to severe neurological impairment[8][9].

  • L-2-hydroxyglutaric aciduria (L-2-HGA): Caused by mutations in the L2HGDH gene, which encodes L-2-hydroxyglutarate dehydrogenase[8].

  • D-2-hydroxyglutaric aciduria (D-2-HGA): Caused by mutations in the D2HGDH gene (Type I) or gain-of-function mutations in the IDH2 gene (Type II)[8][9].

  • Combined D,L-2-HGA: A severe neonatal form caused by mutations in the SLC25A1 gene, encoding the mitochondrial citrate (B86180) carrier[10].

Understanding the metabolism of 2-hydroxyglutarate and its derivatives in microorganisms can provide valuable insights into the fundamental biochemistry of these devastating human diseases.

Experimental Protocols

Chemical Synthesis of (R)-2-Hydroxyglutaryl-1-CoA

This protocol is adapted from the method described by Klees and Buckel (1991)[2]. It involves the synthesis of a thioester intermediate followed by hydrolysis and transesterification to yield the final CoA derivative.

  • Acyl Chloride Formation: Start with (R)-5-oxotetrahydrofuran-2-carboxylic acid (the γ-lactone of (R)-2-hydroxyglutarate). Convert it to the corresponding acyl chloride using a standard chlorinating agent (e.g., oxalyl chloride or thionyl chloride) in an inert solvent.

  • Thioester Condensation: Condense the freshly prepared acyl chloride with N-capryloylcysteamine to form a thioester intermediate. This reaction is typically performed in the presence of a non-nucleophilic base to neutralize the HCl byproduct.

  • Lactone Ring Opening: Open the lactone ring of the thioester intermediate via acid hydrolysis (e.g., using dilute HCl). This step exposes the C5-carboxyl and C2-hydroxyl groups. Alkaline hydrolysis should be avoided as it can cleave the thioester bond[11].

  • Transesterification: Obtain the final (R)-2-hydroxyglutaryl-1-CoA product by transesterification with coenzyme A. This step is often catalyzed enzymatically or can be achieved through chemical exchange methods.

  • Purification: Purify the final product using chromatographic techniques, such as reverse-phase High-Performance Liquid Chromatography (HPLC).

Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is the method of choice for separating and quantifying CoA esters, including the 1-CoA and 5-CoA isomers of this compound[2].

  • Instrumentation: A standard HPLC system equipped with a UV detector and a reverse-phase column (e.g., C18) is required.

  • Mobile Phase: A typical mobile phase consists of a buffered aqueous solution (e.g., 150 mM sodium phosphate, pH 6.4) with an organic modifier like acetonitrile (B52724) or methanol[12]. A gradient elution (e.g., increasing the organic modifier concentration over time) is often necessary to achieve good separation of various CoA esters[13].

  • Detection: CoA esters can be detected by their absorbance in the UV range, typically at 254-260 nm[12][13].

  • Quantification: Peaks are identified by comparing their retention times to those of authentic standards. Quantification is achieved by integrating the peak area and comparing it to a standard curve generated with known concentrations of the analyte.

Spectrophotometric Assay for Dehydratase Activity

The activity of (R)-2-hydroxyglutaryl-CoA dehydratase can be monitored continuously by spectrophotometry under strict anaerobic conditions[14].

  • Principle: The assay measures the increase in absorbance at approximately 290 nm, which corresponds to the formation of the α,β-unsaturated thioester bond in the product, (E)-glutaconyl-CoA.

  • Reaction Mixture:

    • Buffer (e.g., Tris-HCl or MOPS at a suitable pH, typically around 7-8).

    • (R)-2-hydroxyglutaryl-CoA (substrate).

    • MgCl₂.

    • ATP.

    • A one-electron reducing agent (e.g., Ti(III)citrate) to initially reduce the activator.

    • A catalytic amount of the activator protein (Component A/HgdC).

    • The dehydratase enzyme (Component D/HgdAB) to initiate the reaction.

  • Procedure:

    • Prepare the reaction mixture (excluding the dehydratase) in an anaerobic cuvette sealed with a rubber stopper.

    • Flush the mixture with an inert gas (e.g., nitrogen or argon) to ensure anaerobic conditions.

    • Initiate the reaction by injecting the dehydratase enzyme into the cuvette.

    • Immediately monitor the change in absorbance at 290 nm over time using a spectrophotometer.

    • The initial rate of reaction is calculated from the linear portion of the absorbance curve, using the differential molar extinction coefficient between the product and the substrate.

References

Methodological & Application

Synthesis of 2-Hydroxyglutaryl-CoA for In Vitro Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyglutaryl-CoA (2-HG-CoA) is a critical intermediate in the metabolic pathway of certain anaerobic bacteria and is of growing interest in biomedical research due to its potential role in various cellular processes and disease states. Accurate in vitro studies of enzymes that metabolize 2-HG-CoA, such as this compound dehydratase, are essential for understanding their function and for the development of potential therapeutic inhibitors. The availability of high-purity 2-HG-CoA is a prerequisite for such assays. This document provides detailed protocols for the chemical and enzymatic synthesis of this compound and its subsequent use in in vitro enzyme assays.

Methods for the Synthesis of this compound

There are two primary methods for the synthesis of this compound: chemical synthesis and enzymatic synthesis. The choice of method may depend on the required stereoisomer, desired purity, and available laboratory resources.

Chemical Synthesis of (R)-2-Hydroxyglutaryl-CoA

Chemical synthesis offers a robust method for producing this compound. A common approach involves the conversion of a precursor molecule, (R)-5-oxotetrahydrofuran-2-carboxylic acid (the γ-lactone of (R)-2-hydroxyglutarate), into the corresponding acyl-CoA.[1] This multi-step process requires careful handling of reagents and purification to obtain the final product.

Experimental Protocol: Chemical Synthesis

  • Activation of (R)-5-oxotetrahydrofuran-2-carboxylic acid:

    • Convert (R)-5-oxotetrahydrofuran-2-carboxylic acid to its acyl chloride by reacting it with a chlorinating agent such as oxalyl chloride or thionyl chloride in an anhydrous organic solvent (e.g., dichloromethane) with a catalytic amount of dimethylformamide (DMF).

    • The reaction is typically carried out at room temperature for 1-2 hours.

    • Remove the excess chlorinating agent and solvent under reduced pressure.

  • Condensation with N-capryloylcysteamine:

    • Dissolve the resulting acyl chloride in an anhydrous solvent and add it dropwise to a solution of N-capryloylcysteamine in the presence of a non-nucleophilic base (e.g., triethylamine) to neutralize the HCl generated.

    • Stir the reaction mixture at room temperature for several hours.

  • Lactone Ring Opening:

    • Open the lactone ring of the resulting thiolester by acid hydrolysis.[1] This step yields the free hydroxyl and carboxylic acid groups of the 2-hydroxyglutarate moiety.

  • Transesterification to form this compound:

    • Perform a transesterification reaction to transfer the 2-hydroxyglutaryl group from the N-capryloylcysteamine to Coenzyme A (CoA). This is typically achieved by reacting the thiolester with free CoA in a suitable buffer system.

  • Purification:

    • Purify the synthesized this compound using reverse-phase high-performance liquid chromatography (HPLC). A C18 column is commonly used with a gradient of an aqueous buffer (e.g., potassium phosphate) and an organic solvent like acetonitrile.[2][3] The product is detected by monitoring the absorbance at 260 nm, which corresponds to the adenine (B156593) moiety of CoA.

Enzymatic Synthesis of (R)-2-Hydroxyglutaryl-CoA

Enzymatic synthesis provides a highly specific alternative for producing (R)-2-hydroxyglutaryl-CoA, minimizing the formation of unwanted byproducts. This method utilizes the enzyme glutaconate CoA-transferase from anaerobic bacteria such as Acidaminococcus fermentans. This enzyme catalyzes the transfer of CoA from a donor, typically acetyl-CoA, to (R)-2-hydroxyglutarate.[1]

Experimental Protocol: Enzymatic Synthesis

  • Reaction Setup:

    • Prepare a reaction mixture containing:

      • (R)-2-hydroxyglutarate (substrate)

      • Acetyl-CoA (CoA donor)

      • Purified glutaconate CoA-transferase

      • A suitable buffer (e.g., Tris-HCl or potassium phosphate) at a physiological pH.

    • Incubate the reaction mixture at an optimal temperature for the enzyme (e.g., 37 °C).

  • Monitoring the Reaction:

    • The progress of the reaction can be monitored by observing the decrease in the acetyl-CoA peak and the appearance of the this compound peak using HPLC.

  • Termination and Purification:

    • Stop the reaction by denaturing the enzyme, for example, by adding acid or by heat treatment.

    • Purify the (R)-2-hydroxyglutaryl-CoA from the reaction mixture using reverse-phase HPLC as described for the chemical synthesis method. The enzymatic synthesis can produce both the 1- and 5-isomers of (R)-2-hydroxyglutaryl-CoA, which can be separated by HPLC.[1]

Data Presentation: Comparison of Synthesis Methods

ParameterChemical SynthesisEnzymatic Synthesis
Starting Materials (R)-5-oxotetrahydrofuran-2-carboxylic acid, Coenzyme A, various reagents and solvents(R)-2-hydroxyglutarate, Acetyl-CoA, Glutaconate CoA-transferase
Stereospecificity Dependent on the stereochemistry of the starting material.High, as the enzyme is specific for the (R)-enantiomer.
Potential Byproducts Unreacted starting materials, side-reaction products from acylation and hydrolysis.Isomeric forms (1- and 5-isomers), unreacted substrates.
Typical Yield Moderate to high, dependent on the efficiency of each chemical step.Can be high, but may be limited by enzyme activity and stability.
Purity High purity can be achieved after HPLC purification.High purity can be achieved after HPLC purification.
Advantages Scalable, does not require enzyme purification.High specificity, milder reaction conditions.
Disadvantages Multi-step, may require harsh reagents, potential for side reactions.Requires a source of active enzyme, potential for product inhibition.

Note: Specific quantitative yield and purity data are highly dependent on the specific experimental conditions and should be determined empirically.

In Vitro Assays Using this compound

Synthesized this compound is a key substrate for studying the activity of enzymes like this compound dehydratase. This enzyme is part of a two-component system and requires an activator protein for its function.

Spectrophotometric Assay for this compound Dehydratase

The activity of this compound dehydratase can be measured by monitoring the formation of its product, glutaconyl-CoA, which has a distinct UV absorbance.

Experimental Protocol: Dehydratase Assay

  • Enzyme Activation (under strict anaerobic conditions):

    • The this compound dehydratase system consists of the dehydratase itself and an activator component.

    • The activation of the dehydratase requires ATP, MgCl₂, and a reducing agent (e.g., dithionite (B78146) or Ti(III)citrate).[4]

  • Assay Mixture (in an anaerobic cuvette):

    • A suitable buffer (e.g., MOPS or Tris-HCl, pH 7.0).

    • Activated this compound dehydratase system.

    • Synthesized (R)-2-hydroxyglutaryl-CoA (substrate).

  • Measurement:

    • Initiate the reaction by adding the substrate, (R)-2-hydroxyglutaryl-CoA.

    • Monitor the increase in absorbance at approximately 290 nm, which corresponds to the formation of the enoyl-CoA product, glutaconyl-CoA.

    • The rate of absorbance change is proportional to the enzyme activity.

Visualizations

Synthesis_Workflow cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Synthesis Start_Chem (R)-5-oxotetrahydrofuran- 2-carboxylic acid AcylChloride Acyl Chloride Formation Start_Chem->AcylChloride Condensation Condensation with N-capryloylcysteamine AcylChloride->Condensation RingOpening Lactone Ring Opening Condensation->RingOpening Transesterification Transesterification with CoA RingOpening->Transesterification Purification HPLC Purification Transesterification->Purification Start_Enz (R)-2-hydroxyglutarate + Acetyl-CoA Enz_Reaction Glutaconate CoA-transferase Start_Enz->Enz_Reaction Enz_Reaction->Purification Product This compound Purification->Product Assay In Vitro Assay (Dehydratase Activity) Product->Assay

Caption: Overall workflow for the synthesis and use of this compound.

Chemical_Synthesis_Pathway cluster_main Chemical Synthesis Steps Start (R)-5-oxotetrahydrofuran- 2-carboxylic acid Step1 Acyl Chloride Formation (+ Oxalyl Chloride) Start->Step1 Intermediate1 Acyl Chloride Intermediate Step1->Intermediate1 Step2 Condensation (+ N-capryloylcysteamine) Intermediate1->Step2 Intermediate2 Thiolester Intermediate Step2->Intermediate2 Step3 Lactone Ring Opening (Acid Hydrolysis) Intermediate2->Step3 Intermediate3 Opened-Ring Thiolester Step3->Intermediate3 Step4 Transesterification (+ Coenzyme A) Intermediate3->Step4 FinalProduct (R)-2-Hydroxyglutaryl-CoA Step4->FinalProduct

Caption: Key steps in the chemical synthesis of (R)-2-hydroxyglutaryl-CoA.

Enzymatic_Synthesis_Pathway cluster_main Enzymatic Synthesis Reaction Substrates (R)-2-hydroxyglutarate + Acetyl-CoA Enzyme Glutaconate CoA-transferase Substrates->Enzyme Products (R)-2-Hydroxyglutaryl-CoA (1- and 5-isomers) + Acetate Enzyme->Products

References

Protocol for 2-Hydroxyglutaryl-CoA Dehydratase Activity Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

This document provides a detailed protocol for determining the enzymatic activity of 2-hydroxyglutaryl-CoA dehydratase. This enzyme is a key component in the fermentation of L-glutamate in certain anaerobic bacteria and is a potential target for antimicrobial drug development. The protocol outlines the purification of the native enzyme from Acidaminococcus fermentans, the chemical synthesis of the substrate (R)-2-hydroxyglutaryl-CoA, the activation of the enzyme, and a reliable coupled spectrophotometric assay for measuring its activity.

This compound dehydratase is an oxygen-sensitive, two-component enzyme system. It consists of an activator, HgdC (also referred to as Component A), and the dehydratase itself, HgdAB (Component D). The activation of the dehydratase is an ATP-dependent process requiring a reducing agent. The enzyme catalyzes the dehydration of (R)-2-hydroxyglutaryl-CoA to (E)-glutaconyl-CoA.

Due to the lack of a significant change in absorbance between the substrate and the product, a direct spectrophotometric assay is not readily feasible. Therefore, this protocol employs a coupled enzyme assay. The (E)-glutaconyl-CoA produced by the dehydratase is subsequently decarboxylated by glutaconyl-CoA decarboxylase to crotonyl-CoA. The formation of crotonyl-CoA can be continuously monitored by measuring the increase in absorbance at 263 nm.

Enzyme Reaction and Assay Principle

The activity of this compound dehydratase is determined by monitoring the formation of (E)-glutaconyl-CoA, which is then coupled to the decarboxylation of glutaconyl-CoA to crotonyl-CoA by glutaconyl-CoA decarboxylase.

Enzymatic Reaction:

(R)-2-Hydroxyglutaryl-CoA ---(this compound Dehydratase)---> (E)-Glutaconyl-CoA + H₂O

Coupled Reaction:

(E)-Glutaconyl-CoA ---(Glutaconyl-CoA Decarboxylase)---> Crotonyl-CoA + CO₂

The increase in absorbance due to the formation of crotonyl-CoA is monitored spectrophotometrically at 263 nm.

Data Presentation

Table 1: Molar Extinction Coefficient for Crotonyl-CoA

CompoundWavelength (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)
Crotonyl-CoA2636,700

Table 2: Components of the this compound Dehydratase System

ComponentSubunitsMolecular Weight (kDa)Prosthetic Groups/CofactorsFunction
HgdC (Activator) Homodimer (γ₂)~54[4Fe-4S] clusterATP-dependent activation of HgdAB
HgdAB (Dehydratase) Heterodimer (αβ)~100[4Fe-4S] cluster, FMN, RiboflavinCatalyzes the dehydration of (R)-2-hydroxyglutaryl-CoA

Experimental Protocols

I. Purification of Native this compound Dehydratase from Acidaminococcus fermentans

This protocol is adapted from established methods for purifying this oxygen-sensitive enzyme. All steps must be performed under strict anaerobic conditions (e.g., in an anaerobic chamber or using Schlenk techniques).

Materials:

  • Frozen cell paste of Acidaminococcus fermentans

  • Anaerobic buffer A: 50 mM potassium phosphate, pH 7.2, 2 mM dithiothreitol (B142953) (DTT)

  • Anaerobic buffer B: Buffer A containing 1 M NaCl

  • Q-Sepharose column

  • Blue-Sepharose column

  • ATP-agarose column

  • Lysozyme

  • DNase I

  • Protease inhibitor cocktail

Procedure:

  • Cell Lysis: Resuspend the frozen cell paste in anaerobic buffer A containing lysozyme, DNase I, and protease inhibitors. Incubate on ice to facilitate lysis. Further disrupt the cells by sonication under a stream of nitrogen.

  • Clarification: Centrifuge the lysate at high speed to remove cell debris.

  • Q-Sepharose Chromatography: Load the supernatant onto a Q-Sepharose column pre-equilibrated with anaerobic buffer A. The dehydratase system can be separated into the activator (HgdC) and the dehydratase (HgdAB) components. The dehydratase binds to the column, while the activator is found in the flow-through.

  • Elution of Dehydratase (HgdAB): Elute the bound dehydratase with a linear gradient of NaCl (0-1 M) in buffer A. Collect fractions and assay for dehydratase activity (after activation).

  • Blue-Sepharose Chromatography: Pool the active fractions containing the dehydratase and apply to a Blue-Sepharose column equilibrated with anaerobic buffer A. Elute with a salt gradient to further purify the HgdAB component.

  • Purification of Activator (HgdC): The flow-through from the Q-Sepharose column containing the activator can be further purified by chromatography on an ATP-agarose column.

  • Concentration and Storage: Concentrate the purified enzyme components using ultrafiltration and store under anaerobic conditions at -80°C in the presence of a cryoprotectant (e.g., 10% glycerol).

II. Chemical Synthesis of (R)-2-Hydroxyglutaryl-CoA

(R)-2-hydroxyglutaryl-CoA is not commercially available and must be synthesized. This procedure is based on established chemical synthesis methods.

Materials:

  • (R)-2-hydroxyglutaric acid γ-lactone

  • Oxalyl chloride

  • Coenzyme A (free acid)

  • Anhydrous solvents (e.g., THF, DMF)

  • Triethylamine

Procedure:

  • Synthesis of the Acyl Chloride: Convert (R)-2-hydroxyglutaric acid γ-lactone to its corresponding acyl chloride by reacting it with oxalyl chloride in an anhydrous solvent.

  • Thioesterification: React the acyl chloride with the free thiol of Coenzyme A in the presence of a base (e.g., triethylamine) in an anhydrous solvent to form the thioester.

  • Purification: Purify the resulting (R)-2-hydroxyglutaryl-CoA by preparative HPLC.

  • Quantification: Determine the concentration of the synthesized substrate by measuring its absorbance at 260 nm and using the extinction coefficient of the adenine (B156593) moiety of CoA (ε₂₆₀ = 16,400 M⁻¹cm⁻¹).

III. Purification of Glutaconyl-CoA Decarboxylase (Coupling Enzyme)

Glutaconyl-CoA decarboxylase can be purified from Acidaminococcus fermentans or other sources.

Materials:

  • Cell paste of Acidaminococcus fermentans

  • Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing protease inhibitors)

  • Detergent (e.g., Triton X-100) for solubilization of the membrane-bound enzyme

  • Avidin-Sepharose column (as the enzyme is biotin-dependent)

Procedure:

  • Cell Lysis and Membrane Preparation: Lyse the cells and isolate the membrane fraction by ultracentrifugation.

  • Solubilization: Solubilize the membrane-bound glutaconyl-CoA decarboxylase using a suitable detergent.

  • Affinity Chromatography: Purify the solubilized enzyme by affinity chromatography on an avidin-Sepharose column.

  • Elution and Storage: Elute the enzyme with a solution containing biotin. Concentrate and store the purified enzyme at -80°C.

IV. This compound Dehydratase Activity Assay (Coupled Spectrophotometric Method)

This assay measures the formation of crotonyl-CoA from (R)-2-hydroxyglutaryl-CoA in a coupled reaction. All assay components should be prepared in anaerobic buffer and the assay should be performed under strict anaerobic conditions.

Materials:

  • Anaerobic assay buffer: 100 mM MOPS, pH 7.0, 10 mM MgCl₂, 2 mM DTT

  • Purified this compound dehydratase (HgdAB)

  • Purified activator (HgdC)

  • ATP solution (100 mM, neutralized)

  • Titanium(III) citrate (B86180) solution (approx. 5 mM, freshly prepared)

  • (R)-2-hydroxyglutaryl-CoA (substrate, 10 mM stock)

  • Purified glutaconyl-CoA decarboxylase (coupling enzyme)

  • Anaerobic cuvettes

  • Spectrophotometer capable of reading at 263 nm

Assay Procedure:

  • Activation of the Dehydratase:

    • In an anaerobic cuvette, prepare an activation mixture containing:

      • Anaerobic assay buffer

      • Purified HgdAB (e.g., 1-5 µM)

      • Purified HgdC (catalytic amount, e.g., 0.1-0.5 µM)

      • ATP (final concentration 2 mM)

      • Titanium(III) citrate (final concentration ~50 µM, added until the solution turns a faint violet, indicating reducing conditions)

    • Incubate at room temperature for 10-15 minutes to allow for complete activation of the dehydratase.

  • Coupled Assay Reaction:

    • To the activated enzyme mixture, add:

      • Purified glutaconyl-CoA decarboxylase (sufficient activity to ensure it is not rate-limiting)

    • Place the cuvette in the spectrophotometer and record a stable baseline at 263 nm.

    • Initiate the reaction by adding the substrate, (R)-2-hydroxyglutaryl-CoA (final concentration e.g., 0.1-1 mM).

    • Immediately start monitoring the increase in absorbance at 263 nm over time.

Data Analysis:

  • Determine the initial rate of the reaction (ΔA₂₆₃/min) from the linear portion of the absorbance versus time plot.

  • Calculate the enzyme activity using the Beer-Lambert law:

    • Activity (µmol/min/mg) = (ΔA₂₆₃/min) / (ε₂₆₃ * path length * [Enzyme]mg/mL)

    • Where:

      • ΔA₂₆₃/min is the rate of change in absorbance at 263 nm.

      • ε₂₆₃ is the molar extinction coefficient of crotonyl-CoA (6,700 M⁻¹cm⁻¹).

      • path length is the cuvette path length in cm (typically 1 cm).

      • [Enzyme]mg/mL is the concentration of the this compound dehydratase in the assay.

Mandatory Visualization

G cluster_activation Enzyme Activation (Anaerobic) cluster_assay Coupled Spectrophotometric Assay HgdAB HgdAB (Dehydratase, Inactive) Activated_HgdAB HgdAB (Active) HgdAB->Activated_HgdAB Activation HgdC HgdC (Activator) HgdC->Activated_HgdAB ATP ATP ATP->Activated_HgdAB Ti3 Titanium(III) Citrate (Reducing Agent) Ti3->Activated_HgdAB Product1 (E)-Glutaconyl-CoA Activated_HgdAB->Product1 Dehydration Substrate (R)-2-Hydroxyglutaryl-CoA Substrate->Activated_HgdAB Product2 Crotonyl-CoA Product1->Product2 Decarboxylation (Glutaconyl-CoA Decarboxylase) Spectrophotometer Monitor A₂₆₃ Product2->Spectrophotometer Absorbance Increase

Caption: Workflow for the this compound dehydratase coupled activity assay.

G cluster_pathway Glutamate Fermentation Pathway (Hydroxyglutarate Branch) Glutamate L-Glutamate alphaKG α-Ketoglutarate Glutamate->alphaKG HG (R)-2-Hydroxyglutarate alphaKG->HG HGCoA (R)-2-Hydroxyglutaryl-CoA HG->HGCoA GlutaconylCoA (E)-Glutaconyl-CoA HGCoA->GlutaconylCoA This compound Dehydratase CrotonylCoA Crotonyl-CoA GlutaconylCoA->CrotonylCoA Glutaconyl-CoA Decarboxylase FurtherMetabolism Further Metabolism CrotonylCoA->FurtherMetabolism

Caption: Signaling pathway showing the role of this compound dehydratase.

Application Note: Quantification of 2-Hydroxyglutaryl-CoA using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyglutaryl-CoA is a critical intermediate in the glutamate (B1630785) fermentation pathway in certain anaerobic bacteria. The accurate quantification of this compound is essential for studying microbial metabolism, enzyme kinetics, and for the development of novel antimicrobial agents targeting these pathways. This application note provides a detailed protocol for the sensitive and specific quantification of this compound in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Metabolic Pathway of this compound

This compound is a key intermediate in the hydroxyglutarate pathway of glutamate fermentation.[1][2][3] In this pathway, glutamate is first converted to (R)-2-hydroxyglutarate, which is then activated to (R)-2-hydroxyglutaryl-CoA. This intermediate is subsequently dehydrated to glutaconyl-CoA.

Glutamate Glutamate alpha_Ketoglutarate 2-Oxoglutarate Glutamate->alpha_Ketoglutarate Glutamate Dehydrogenase R_2_Hydroxyglutarate (R)-2-Hydroxyglutarate alpha_Ketoglutarate->R_2_Hydroxyglutarate 2-Hydroxyglutarate Dehydrogenase R_2_Hydroxyglutaryl_CoA (R)-2-Hydroxyglutaryl-CoA R_2_Hydroxyglutarate->R_2_Hydroxyglutaryl_CoA Glutaconate CoA-transferase Glutaconyl_CoA Glutaconyl-CoA R_2_Hydroxyglutaryl_CoA->Glutaconyl_CoA this compound Dehydratase Crotonyl_CoA Crotonyl-CoA Glutaconyl_CoA->Crotonyl_CoA Decarboxylase Butyryl_CoA Butyryl-CoA Crotonyl_CoA->Butyryl_CoA Acetate_Butyrate Acetate + Butyrate Butyryl_CoA->Acetate_Butyrate

Fig. 1: Hydroxyglutarate pathway of glutamate fermentation.

Experimental Protocol

This protocol is adapted from established methods for the analysis of short-chain acyl-CoAs.

Sample Preparation (from Bacterial Cell Culture)
  • Cell Quenching and Lysis:

    • Rapidly quench metabolic activity by adding ice-cold methanol (B129727) to the bacterial culture (e.g., 1:1 v/v).

    • Centrifuge the cell suspension at 4°C to pellet the cells.

    • Resuspend the cell pellet in a cold extraction solvent (e.g., acetonitrile (B52724)/methanol/water, 40:40:20 v/v/v).

    • Lyse the cells using sonication or bead beating while keeping the sample on ice.

  • Protein Precipitation and Extraction:

    • Centrifuge the cell lysate at high speed (e.g., >12,000 x g) at 4°C to pellet protein and cell debris.

    • Transfer the supernatant containing the metabolites to a new tube.

    • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution:

    • Reconstitute the dried extract in an appropriate volume of the initial LC mobile phase (e.g., 5% acetonitrile in water with 0.1% formic acid).

    • Vortex and centrifuge to remove any insoluble material.

    • Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Parameters:

ParameterRecommended Condition
Column C18 Reverse Phase (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Mass Spectrometry (MS) Parameters:

ParameterRecommended Condition
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Gas Flow Rates Optimized for the specific instrument

MRM Transitions for this compound:

The monoisotopic mass of this compound (C₂₆H₄₂N₇O₂₀P₃S) is approximately 897.14 g/mol .[1][2]

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zCollision Energy (eV)
This compound 898.1391.130-40 (to be optimized)
Internal Standard (e.g., ¹³C-labeled Acyl-CoA)Analyte specificAnalyte specificAnalyte specific

Note: The primary product ion (Q3) for acyl-CoAs typically results from the neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety (C₁₀H₁₂N₅O₁₀P₂), which has a mass of 507.03 g/mol . Therefore, the predicted product ion for this compound is 898.1 - 507.0 = 391.1 m/z.

Quantitative Data

The following table presents representative validation data for a similar short-chain hydroxyacyl-CoA, 3-hydroxybutyryl-CoA, which can be used as a reference for the expected performance of the this compound assay.

Parameter3-Hydroxybutyryl-CoA
Linear Range 0.1 - 10.0 µg/mL
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 0.045 µg/mL
Limit of Detection (LOD) 0.017 µg/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%
Accuracy (% Recovery) 85 - 115%

Data adapted from a study on 3-hydroxybutyric acid, a related compound, to provide an estimate of expected performance.

Experimental Workflow

The overall workflow for the quantification of this compound is depicted below.

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Quenching 1. Cell Quenching & Lysis Extraction 2. Protein Precipitation & Extraction Quenching->Extraction Reconstitution 3. Reconstitution Extraction->Reconstitution LC_Separation 4. LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection 5. MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification 6. Quantification (Internal Standard) MS_Detection->Quantification Reporting 7. Data Reporting Quantification->Reporting

Fig. 2: LC-MS/MS workflow for this compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of this compound by LC-MS/MS. The described method, including sample preparation, chromatography, and mass spectrometry parameters, offers a robust and sensitive approach for researchers in microbiology, biochemistry, and drug discovery. The provided workflow and metabolic pathway diagrams serve as valuable visual aids for understanding the experimental process and the biological context of this compound.

References

Application Notes and Protocols for the Cloning and Expression of 2-Hydroxyglutaryl-CoA Dehydratase

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-Hydroxyglutaryl-CoA dehydratase is a key enzyme in the fermentation of L-glutamate in several anaerobic bacteria, such as Acidaminococcus fermentans and Clostridium symbiosum.[1][2] This enzyme catalyzes the reversible dehydration of (R)-2-hydroxyglutaryl-CoA to (E)-glutaconyl-CoA.[3][4] The dehydratase is an iron-sulfur protein, typically composed of two different subunits, alpha and beta (HgdA and HgdB), forming an α2β2 structure.[5] Its activity is dependent on an activator protein (HgdC), also known as component A, which utilizes ATP hydrolysis to transfer an electron to the dehydratase (component D).[4][6][7] This process is crucial for the enzyme's catalytic function.[3] Due to its oxygen sensitivity, the cloning, expression, and purification of this enzyme require strict anaerobic conditions.[1][5] These application notes provide detailed protocols for the successful cloning and expression of this compound dehydratase.

Data Presentation

Table 1: Molecular Characteristics of this compound Dehydratase and its Activator from Acidaminococcus fermentans

ComponentSubunit CompositionMolecular Weight (kDa)Prosthetic Groups/Cofactors
Dehydratase (HgdAB)α2β2~210 (native)[5]Two [4Fe-4S] clusters[5], FMN, Riboflavin[4]
α-subunit (HgdA)-53.87[8]-
β-subunit (HgdB)-41.86[8]-
Activator (HgdC)γ2 (homodimer)54[4]One [4Fe-4S] cluster[6][7]

Table 2: Purification Data for Recombinant Activator Protein (HgdC) from E. coli

Purification StepTotal Protein (mg)Total Activity (U')*Specific Activity (U'/mg)Purification (-fold)Yield (%)
Cell-free extract100045,000451100
Final Purified Protein22.545,000200044100

*1 U' is the amount of activator required to generate 1 U of dehydratase activity under standard assay conditions. Data derived from a study on the activator from Acidaminococcus fermentans expressed in E. coli.[4]

Experimental Protocols

Protocol 1: Gene Cloning of this compound Dehydratase Subunits (hgdA and hgdB) and Activator (hgdC)

This protocol is based on methodologies described for cloning the genes from Acidaminococcus fermentans.[8]

1. Genomic DNA Extraction:

  • Culture Acidaminococcus fermentans under strict anaerobic conditions.

  • Harvest cells by centrifugation.

  • Extract high-quality genomic DNA using a standard bacterial genomic DNA isolation kit or phenol-chloroform extraction method.

2. PCR Amplification of hgdA, hgdB, and hgdC genes:

  • Design primers based on the known sequences of hgdA, hgdB, and hgdC. The hgdA and hgdB genes are often found in an operon.[8]

  • Perform PCR using a high-fidelity DNA polymerase.

  • PCR Conditions (Example):

    • Initial Denaturation: 98°C for 30 seconds

    • 30 Cycles:

      • Denaturation: 98°C for 10 seconds

      • Annealing: 55-65°C for 30 seconds (optimize for specific primers)

      • Extension: 72°C for 1-2 minutes (depending on gene length)

    • Final Extension: 72°C for 10 minutes

3. Vector Ligation and Transformation:

  • Purify the PCR products using a gel extraction kit.

  • Digest the PCR products and a suitable expression vector (e.g., pET series for E. coli expression) with appropriate restriction enzymes.

  • Ligate the digested genes into the vector using T4 DNA ligase. For co-expression of hgdA and hgdB, they can be cloned into a polycistronic vector.

  • Transform the ligation mixture into a competent E. coli strain (e.g., DH5α for cloning, BL21(DE3) for expression).

  • Plate on selective agar (B569324) plates (e.g., LB agar with appropriate antibiotic).

4. Clone Verification:

  • Perform colony PCR and restriction digestion of plasmid DNA from putative positive colonies to verify the insert.

  • Confirm the sequence of the cloned genes by Sanger sequencing.

Protocol 2: Recombinant Expression in Escherichia coli

This protocol is adapted for the expression of the dehydratase and its activator.[4][9]

1. Culture Preparation:

  • Inoculate a single colony of E. coli BL21(DE3) harboring the expression plasmid into LB medium with the appropriate antibiotic.

  • Grow overnight at 37°C with shaking.

2. Induction of Protein Expression:

  • Inoculate a larger volume of fresh LB medium with the overnight culture to an OD600 of ~0.1.

  • Grow at 37°C with shaking until the OD600 reaches 0.4-0.6.

  • For the expression of the iron-sulfur cluster-containing proteins, supplement the medium with L-cysteine (e.g., 2 mM) and ferric citrate (B86180) (e.g., 50 µM) to facilitate cluster assembly.

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

  • Reduce the temperature to 16-25°C and continue to grow for another 4-16 hours under anaerobic or microaerobic conditions.

3. Cell Harvesting:

  • Harvest the cells by centrifugation at 4°C.

  • The cell pellet can be stored at -80°C until further use.

Protocol 3: Purification of this compound Dehydratase and its Activator

This protocol requires strict anaerobic conditions. All buffers should be deoxygenated, and the purification should be performed in an anaerobic chamber.[4][5]

1. Cell Lysis:

  • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT, and protease inhibitors).

  • Lyse the cells by sonication or using a French press.

  • Centrifuge the lysate at high speed to remove cell debris.

2. Affinity Chromatography (for His-tagged proteins):

  • If the proteins are expressed with a His-tag, apply the cleared lysate to a Ni-NTA affinity column.

  • Wash the column with a buffer containing a low concentration of imidazole (B134444) (e.g., 20 mM).

  • Elute the protein with a buffer containing a high concentration of imidazole (e.g., 250-500 mM).

3. Ion-Exchange and Size-Exclusion Chromatography:

  • For further purification, perform ion-exchange chromatography (e.g., Q-Sepharose) followed by size-exclusion chromatography.[5]

  • The dehydratase system can be separated into the activator and the dehydratase using Q-Sepharose chromatography.[5]

  • The dehydratase can be further purified using Blue-Sepharose chromatography.[5]

  • The activator can be purified using ATP-agarose affinity chromatography.[5]

4. Protein Characterization:

  • Analyze the purity of the protein fractions by SDS-PAGE.

  • Determine the protein concentration using a Bradford or BCA assay.

Protocol 4: Enzyme Activity Assay

The activity of this compound dehydratase is assayed by monitoring the formation of the double bond in glutaconyl-CoA from this compound at 265 nm. This assay must be performed under strict anaerobic conditions.[4]

1. Reaction Mixture:

  • Prepare a reaction mixture containing:

    • 100 mM MOPS buffer, pH 7.0

    • 10 mM MgCl2

    • 2 mM ATP

    • 0.2 mM (R)-2-hydroxyglutaryl-CoA

    • A reducing agent (e.g., 0.5 mM titanium(III) citrate)

    • Purified dehydratase (HgdAB)

    • Catalytic amounts of the purified activator (HgdC)

2. Assay Procedure:

  • Pre-incubate the dehydratase and activator with ATP, MgCl2, and the reducing agent to activate the enzyme.

  • Start the reaction by adding the substrate, (R)-2-hydroxyglutaryl-CoA.

  • Monitor the increase in absorbance at 265 nm, which corresponds to the formation of glutaconyl-CoA.

  • One unit (U) of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.

Visualizations

Cloning_Workflow genomic_dna Genomic DNA from Acidaminococcus fermentans pcr PCR Amplification of hgdA, hgdB, and hgdC genes genomic_dna->pcr ligation Restriction Digestion and Ligation pcr->ligation vector_prep Expression Vector (e.g., pET) vector_prep->ligation transformation Transformation into E. coli ligation->transformation selection Selection on Antibiotic Plates transformation->selection verification Clone Verification (Colony PCR, Sequencing) selection->verification Expression_Purification_Workflow culture E. coli Culture with Expression Plasmid induction IPTG Induction culture->induction harvest Cell Harvesting induction->harvest lysis Cell Lysis (Anaerobic) harvest->lysis clarification Centrifugation lysis->clarification purification Chromatography (e.g., Ni-NTA, Q-Sepharose) clarification->purification analysis SDS-PAGE and Activity Assay purification->analysis Dehydratase_Activation_Pathway atp ATP activator_active Activator (HgdC) [Fe-S]red atp->activator_active hydrolysis activator_inactive Activator (HgdC) [Fe-S]ox activator_inactive->activator_active dehydratase_inactive Dehydratase (HgdAB) [Fe-S]ox activator_active->dehydratase_inactive e- transfer adp ADP + Pi activator_active->adp dehydratase_active Dehydratase (HgdAB) [Fe-S]red dehydratase_inactive->dehydratase_active substrate (R)-2-Hydroxyglutaryl-CoA dehydratase_active->substrate product (E)-Glutaconyl-CoA + H2O substrate->product Dehydration product->dehydratase_inactive e- recycled electron_source Reducing Agent (e.g., Ti(III)citrate) electron_source->activator_inactive e-

References

Application Notes and Protocols for the Purification of Active 2-Hydroxyglutaryl-CoA Dehydratase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the purification of active (R)-2-hydroxyglutaryl-CoA dehydratase and its associated activator protein, primarily based on methodologies established for the enzyme from Acidaminococcus fermentans.

Introduction

(R)-2-hydroxyglutaryl-CoA dehydratase is a key enzyme in the fermentation of L-glutamate via the hydroxyglutarate pathway in several anaerobic bacteria, including Acidaminococcus fermentans and Clostridium symbiosum[1][2][3]. It catalyzes the reversible syn-elimination of water from (R)-2-hydroxyglutaryl-CoA to form (E)-glutaconyl-CoA[1]. This enzyme is a complex iron-sulfur protein that requires a dedicated activator component for its function[2][3][4]. The dehydratase itself (referred to as HgdAB or Component D) is typically a heterodimer or heterotetramer containing [4Fe-4S] clusters and flavins[3][4][5]. The activator protein (HgdC or Component A) is a homodimer, also containing a [4Fe-4S] cluster, that utilizes the hydrolysis of ATP to transfer an electron to the dehydratase, a crucial step for its catalytic activity[5][6][7]. Both components are extremely sensitive to oxygen, necessitating strict anaerobic conditions throughout the purification process[4][5].

Biochemical Pathway

The dehydration of (R)-2-hydroxyglutaryl-CoA is a critical step in the glutamate (B1630785) fermentation pathway. The activator (HgdC) utilizes ATP to reduce the dehydratase (HgdAB), which then catalyzes the conversion of (R)-2-hydroxyglutaryl-CoA to (E)-glutaconyl-CoA.

cluster_activation Activation Cycle cluster_dehydration Dehydration Reaction HgdC_ox HgdC (oxidized) HgdC_red HgdC (reduced) HgdC_ox->HgdC_red HgdC_red->HgdC_ox HgdAB_ox HgdAB (oxidized) HgdC_red->HgdAB_ox e- HgdC_red->HgdAB_ox ATP ATP ADP_Pi ADP + Pi ATP->ADP_Pi Reducer Reducing Agent (e.g., Ti(III)citrate) Reducer->HgdC_ox e- HgdAB_red HgdAB (reduced) HgdAB_ox->HgdAB_red Substrate (R)-2-Hydroxyglutaryl-CoA HgdAB_red->Substrate Catalysis Product (E)-Glutaconyl-CoA Substrate->Product Product->HgdAB_red H2O H₂O Product->H2O +

Caption: Activation and catalytic cycle of 2-hydroxyglutaryl-CoA dehydratase.

Data Presentation

Table 1: Properties of this compound Dehydratase System from Acidaminococcus fermentans
ComponentOther NamesStructureMolecular Weight (kDa)Prosthetic Groups/Cofactors
DehydrataseHgdAB, Component Dα₂β₂~210[4Fe-4S] clusters, FMN, Riboflavin
α subunit~55
β subunit~42
ActivatorHgdC, Component Aγ₂ (homodimer)~54[4Fe-4S] cluster

Data compiled from multiple sources[4][5][6].

Table 2: Example Purification of the Activator Component (HgdC) from Recombinant E. coli
Purification StepTotal Protein (mg)Total Activity (U')*Specific Activity (U'/mg)Yield (%)Purification (n-fold)
Cell-free extract100045000451001
Anion Exchange15037500250835.6
Affinity Chromatography18.753750020008344.4

*1 U' is the amount of activator required to generate 1 U of dehydratase activity[5]. This table presents hypothetical data based on reported purification folds for illustrative purposes[5].

Experimental Protocols

Note: All procedures must be performed under strict anaerobic conditions (e.g., in an anaerobic chamber or using Schlenk techniques) with degassed buffers.

Protocol 1: Purification of Dehydratase (HgdAB) and Activator (HgdC) from Acidaminococcus fermentans

This protocol separates the dehydratase and the activator components from the native organism.

1. Preparation of Cell-Free Extract: a. Grow Acidaminococcus fermentans cells under appropriate anaerobic conditions. b. Harvest cells by centrifugation. c. Resuspend the cell pellet in an anaerobic buffer (e.g., 20 mM potassium phosphate, pH 7.2, containing 2 mM dithiothreitol). d. Lyse the cells by sonication or French press. e. Clarify the lysate by ultracentrifugation to obtain the cell-free extract.

2. Q-Sepharose Chromatography (Anion Exchange): a. Equilibrate a Q-Sepharose column with the lysis buffer. b. Load the cell-free extract onto the column. c. The dehydratase (HgdAB) binds to the column, while the activator (HgdC) is found in the flow-through fraction[4]. d. Activator Fraction: Collect the flow-through, concentrate it (e.g., by ultrafiltration), and store it under anaerobic conditions. This fraction can be further purified[4]. e. Dehydratase Elution: Elute the bound dehydratase with a linear salt gradient (e.g., 0-1 M KCl) in the buffer. f. Collect fractions and assay for dehydratase activity (requires the addition of the activator fraction, ATP, and a reducing agent).

3. Blue-Sepharose Chromatography (Affinity): a. Pool the active fractions containing the dehydratase from the Q-Sepharose step. b. Dialyze against a low-salt buffer. c. Load the sample onto a Blue-Sepharose column equilibrated with the same buffer. d. Elute the dehydratase with a high salt concentration or a specific eluent. This step effectively purifies the HgdAB component to near homogeneity[4].

4. Further Purification of the Activator (Optional): a. The activator-containing flow-through from the Q-Sepharose step can be further purified using Phenyl-Sepharose or ATP-agarose affinity chromatography[4].

Protocol 2: Purification of Recombinant Activator (HgdC) from E. coli

This protocol is for the purification of the activator component expressed recombinantly.

1. Expression and Lysis: a. Express the hgdC gene in an appropriate E. coli expression strain. b. Harvest and lyse the cells as described in Protocol 1, Step 1.

2. Affinity Chromatography (e.g., Strep-Tactin): a. If using a Strep-tag, load the cell-free extract onto a Strep-Tactin column. b. Wash the column extensively with wash buffer. c. Elute the purified HgdC with a buffer containing desthiobiotin.

3. Anion Exchange Chromatography: a. As an alternative or additional step, use anion-exchange chromatography as described in Protocol 1, Step 2, to purify the activator.

Protocol 3: Activity Assay for this compound Dehydratase

This assay measures the formation of the product, (E)-glutaconyl-CoA, which has a characteristic absorbance at 265 nm.

1. Reagents: a. Anaerobic assay buffer (e.g., 100 mM Tris-HCl, pH 8.0). b. (R)-2-hydroxyglutarate. c. Acetyl-CoA. d. Glutaconate CoA-transferase (required to synthesize the substrate, (R)-2-hydroxyglutaryl-CoA, in situ). e. ATP solution. f. MgCl₂ solution. g. Reducing agent (e.g., Ti(III)citrate). h. Purified dehydratase (HgdAB) and activator (HgdC) fractions.

2. Assay Procedure: a. In an anaerobic cuvette, combine the assay buffer, (R)-2-hydroxyglutarate, acetyl-CoA, and glutaconate CoA-transferase. b. Add MgCl₂, ATP, the reducing agent, and the activator (HgdC). c. Initiate the reaction by adding the dehydratase (HgdAB). d. Monitor the increase in absorbance at 265 nm over time using a spectrophotometer. e. Calculate the specific activity based on the rate of product formation and the protein concentration.

Visualizations

Purification Workflow

The following diagram illustrates the general workflow for separating and purifying the dehydratase and activator components from a native source.

start Cell-Free Extract (A. fermentans) qsepharose Q-Sepharose (Anion Exchange) start->qsepharose flowthrough Flow-through qsepharose->flowthrough Unbound bound Bound Fraction qsepharose->bound Bound activator Activator (HgdC) (Crude) flowthrough->activator elution Salt Gradient Elution bound->elution activator_purification Further Purification (e.g., ATP-Agarose) activator->activator_purification dehydratase_crude Dehydratase (HgdAB) (Partially Purified) elution->dehydratase_crude blue_sepharose Blue-Sepharose (Affinity) dehydratase_crude->blue_sepharose dehydratase_pure Purified Dehydratase (HgdAB) blue_sepharose->dehydratase_pure activator_pure Purified Activator (HgdC) activator_purification->activator_pure

Caption: Purification workflow for this compound dehydratase system.

References

Enzymatic Synthesis of Glutaconyl-CoA from 2-Hydroxyglutaryl-CoA: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the enzymatic synthesis of glutaconyl-CoA from 2-hydroxyglutaryl-CoA. This conversion is a critical step in the hydroxyglutarate pathway of L-glutamate fermentation in anaerobic bacteria, such as Acidaminococcus fermentans. The process involves two key enzymatic activities: the activation of (R)-2-hydroxyglutarate to its CoA thioester and the subsequent dehydration to glutaconyl-CoA.

Overview of the Enzymatic Pathway

The synthesis of glutaconyl-CoA from this compound is a two-step process catalyzed by two main enzyme systems:

  • Glutaconate CoA-transferase (GctAB): This enzyme catalyzes the transfer of a CoA moiety from a donor, such as acetyl-CoA, to (R)-2-hydroxyglutarate, forming (R)-2-hydroxyglutaryl-CoA.

  • (R)-2-Hydroxyglutaryl-CoA Dehydratase System: This is a two-component system comprising:

    • The Dehydratase (HgdAB, Component D): An iron-sulfur protein that catalyzes the dehydration of (R)-2-hydroxyglutaryl-CoA to (E)-glutaconyl-CoA[1][2].

    • The Activator (HgdC, Component A): An ATP-dependent enzyme that activates the dehydratase via a one-electron reduction mechanism[3][4][5].

The overall reaction is a reversible syn-elimination of water[5]. The mechanism is notable for proceeding through a ketyl radical intermediate, which is generated by the transfer of an electron to the thioester of the substrate[3][5].

Signaling Pathway and Logical Relationships

The following diagram illustrates the enzymatic cascade leading to the formation of glutaconyl-CoA.

Enzymatic_Pathway cluster_activation Activation Step cluster_dehydration Dehydration Step Acetyl-CoA Acetyl-CoA GctAB Glutaconate CoA-transferase (GctAB) Acetyl-CoA->GctAB 2-Hydroxyglutarate 2-Hydroxyglutarate 2-Hydroxyglutarate->GctAB This compound This compound GctAB->this compound Acetate HgdAB_active Dehydratase (active) (HgdAB*) This compound->HgdAB_active This compound->HgdAB_active HgdC Activator (HgdC) e- HgdC->e- ATP ATP ATP->HgdC HgdAB_inactive Dehydratase (inactive) (HgdAB) e-->HgdAB_inactive ATP hydrolysis HgdAB_inactive->HgdAB_active Glutaconyl-CoA Glutaconyl-CoA HgdAB_active->Glutaconyl-CoA H2O H₂O HgdAB_active->H2O

Enzymatic synthesis of glutaconyl-CoA from 2-hydroxyglutarate.

Quantitative Data

Enzyme Subunit Composition and Properties
Enzyme/ComponentOrganismSubunitsMolecular Weight (kDa)Cofactors/Prosthetic GroupsReference
Glutaconate CoA-transferase (GctAB) Acidaminococcus fermentansα, β~275 (αβ)₄-[6][7]
(R)-2-Hydroxyglutaryl-CoA Dehydratase (HgdAB) Acidaminococcus fermentansα, β~100 (αβ)[4Fe-4S] clusters, FMN, Riboflavin[1][3]
Activator (HgdC) Acidaminococcus fermentansγ~54 (γ₂)[4Fe-4S] cluster[3]
Specific Activities and Kinetic Parameters
EnzymeSubstrateParameterValueConditionsReference
Activator (HgdC) of Dehydratase -Specific Activityup to 45 U'/mg (crude extract)Standard assay conditions[3]
-Specific Activity2000 U'/mg (purified recombinant)Standard assay conditions[3]
Glutaconate CoA-transferase (GctAB) (R)-2-hydroxyglutaryl-1-CoAV/Km80-fold higher than for 5-isomerNot specified
(E)-glutaconateActivityGood acceptorNot specified[6]
GlutarateActivityGood acceptorNot specified[6]
AcrylateActivityGood acceptorNot specified[6]
PropionateActivityGood acceptorNot specified[6]

1 U' is the amount of activator required to generate 1 U of dehydratase activity under standard assay conditions.

Experimental Protocols

Protein Expression and Purification

The enzymes for this pathway can be purified from their native source, Acidaminococcus fermentans, or expressed recombinantly in Escherichia coli for higher yields and ease of purification.

4.1.1. Recombinant Expression of HgdC (Activator) and HgdAB (Dehydratase)

The genes for HgdA, HgdB, and HgdC from A. fermentans can be cloned into suitable E. coli expression vectors. Due to the oxygen sensitivity of the proteins, all purification steps should be performed under strict anaerobic conditions.

Recombinant_Protein_Purification cluster_expression Protein Expression cluster_purification Protein Purification (Anaerobic) start E. coli culture with expression vector induction Induce expression (e.g., with IPTG) start->induction harvest Harvest cells (centrifugation) induction->harvest lysis Cell lysis (e.g., sonication) harvest->lysis clarification Clarify lysate (centrifugation) lysis->clarification affinity Affinity Chromatography (e.g., His-tag or Strep-tag) clarification->affinity ion_exchange Ion-Exchange Chromatography (e.g., Q-Sepharose) affinity->ion_exchange size_exclusion Size-Exclusion Chromatography ion_exchange->size_exclusion pure_protein Purified Enzyme size_exclusion->pure_protein

General workflow for recombinant protein expression and purification.

Protocol for Purification of Recombinant His-tagged Proteins:

  • Cell Lysis: Resuspend cell pellets in a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM DTT) and lyse cells by sonication or high-pressure homogenization.

  • Clarification: Centrifuge the lysate at high speed (e.g., >15,000 x g) for 30 minutes to remove cell debris.

  • Affinity Chromatography: Load the supernatant onto a Ni-NTA or other suitable affinity column. Wash the column with lysis buffer containing a low concentration of imidazole (e.g., 20-40 mM). Elute the protein with a high concentration of imidazole (e.g., 250-500 mM).

  • Buffer Exchange: Desalt the eluted protein into a storage buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM DTT) using a desalting column or dialysis.

  • Further Purification (Optional): For higher purity, perform ion-exchange or size-exclusion chromatography.

4.1.2. Purification of GctAB (Glutaconate CoA-transferase)

GctAB can be purified from A. fermentans or a recombinant source using a similar chromatographic approach, often involving hydrophobic interaction and ion-exchange chromatography[6].

In Vitro Enzymatic Synthesis of Glutaconyl-CoA

This protocol describes the synthesis of glutaconyl-CoA from (R)-2-hydroxyglutarate in a coupled enzyme reaction.

Materials:

  • Purified Glutaconate CoA-transferase (GctAB)

  • Purified (R)-2-Hydroxyglutaryl-CoA Dehydratase (HgdAB)

  • Purified Activator (HgdC)

  • (R)-2-hydroxyglutarate

  • Acetyl-CoA

  • ATP

  • MgCl₂

  • A reducing agent (e.g., Ti(III) citrate (B86180) or dithionite)

  • Anaerobic reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5)

  • Anaerobic chamber or glove box

Protocol:

  • Prepare the Reaction Mixture (in an anaerobic environment):

    • To the anaerobic reaction buffer, add the following components to the desired final concentrations (suggested starting concentrations):

      • (R)-2-hydroxyglutarate: 1-5 mM

      • Acetyl-CoA: 1-5 mM

      • ATP: 2-10 mM

      • MgCl₂: 5-20 mM

      • Reducing agent (e.g., Ti(III) citrate): 0.1-1 mM

  • Add Enzymes:

    • Add purified GctAB, HgdAB, and HgdC to the reaction mixture. The optimal enzyme concentrations should be determined empirically, but a starting point could be in the range of 1-10 µM for each enzyme. The ratio of dehydratase to activator can be high (e.g., 200:1) as the activator works catalytically[3].

  • Incubation:

    • Incubate the reaction mixture at an optimal temperature (typically 25-37°C) for a desired period (e.g., 30-120 minutes).

  • Reaction Quenching:

    • Stop the reaction by adding an acid (e.g., perchloric acid or trichloroacetic acid) or by heat inactivation.

  • Analysis:

    • Analyze the formation of glutaconyl-CoA using methods such as HPLC, LC-MS, or spectrophotometrically by monitoring the formation of the conjugated double bond at around 260-280 nm.

In_Vitro_Synthesis_Workflow start Prepare Anaerobic Reaction Mixture add_substrates Add Substrates: - (R)-2-hydroxyglutarate - Acetyl-CoA - ATP, MgCl₂ - Reducing Agent start->add_substrates add_enzymes Add Purified Enzymes: - GctAB - HgdAB - HgdC add_substrates->add_enzymes incubation Incubate at Optimal Temperature add_enzymes->incubation quenching Quench Reaction incubation->quenching analysis Analyze Product Formation (HPLC, LC-MS) quenching->analysis

Workflow for the in vitro synthesis of glutaconyl-CoA.

Important Considerations

  • Anaerobic Conditions: The (R)-2-hydroxyglutaryl-CoA dehydratase system is extremely oxygen-sensitive. All experiments involving the purified enzymes, especially the activator (HgdC), must be performed under strict anaerobic conditions[1][3].

  • Substrate Specificity: Glutaconate CoA-transferase can utilize other CoA acceptors besides (R)-2-hydroxyglutarate, which should be considered in complex reaction mixtures[6].

  • Enzyme Activation: The dehydratase requires activation by its specific activator protein (HgdC) in an ATP-dependent manner. A suitable reducing agent is also necessary to maintain the active state of the enzymes[1][3].

  • Analytical Methods: The quantification of CoA esters can be challenging due to their instability. Robust analytical methods like LC-MS/MS are recommended for accurate quantification.

These notes and protocols provide a comprehensive guide for the enzymatic synthesis of glutaconyl-CoA. Researchers should optimize the specific reaction conditions based on their experimental setup and objectives.

References

Troubleshooting & Optimization

troubleshooting low yield in 2-hydroxyglutaryl-CoA production

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers experiencing low yields in the enzymatic production of (R)-2-hydroxyglutaryl-CoA.

Frequently Asked Questions (FAQs)

Q1: What is the enzymatic system responsible for producing (R)-2-hydroxyglutaryl-CoA and its subsequent dehydration?

A1: The core of the system is the (R)-2-hydroxyglutaryl-CoA dehydratase, which is typically isolated from anaerobic bacteria like Acidaminococcus fermentans or Clostridium symbiosum.[1][2][3] This is not a single enzyme but a two-component system:

  • Component D (HgdAB): The actual dehydratase that converts (R)-2-hydroxyglutaryl-CoA to (E)-glutaconyl-CoA. It is an iron-sulfur protein.[1]

  • Component A (HgdC): An activator protein that energizes the dehydratase. This activation is an absolute requirement for dehydratase activity.[4]

The substrate for the dehydratase, (R)-2-hydroxyglutaryl-CoA, is itself generated from (R)-2-hydroxyglutarate and a CoA donor (like acetyl-CoA) by the enzyme glutaconate CoA-transferase.[5][6]

Q2: My reaction has produced no product at all. What is the most likely cause?

A2: A complete lack of product typically points to a failure in the enzyme activation step or the degradation of essential, highly sensitive components. The most common culprits are:

  • Oxygen Exposure: The activator (Component A) and the activated dehydratase are extremely sensitive to oxygen and can be irreversibly inactivated in minutes.[4][5] Strict anaerobic conditions are paramount.

  • Missing Activation Components: The activation of the dehydratase by the activator protein requires ATP, MgCl₂, and a reducing agent (e.g., dithionite (B78146) or Ti(III)citrate).[4] The absence of any of these components will prevent the reaction from starting.

  • Degraded Activator Protein: The activator protein itself is notoriously unstable, even under anaerobic conditions, with a half-life of seconds in the air.[4] If the purified activator has been stored improperly or for too long, it may be inactive.

Q3: My yield is consistently low, but not zero. What factors could be limiting the reaction?

A3: Low yields can result from several factors related to substrate availability, enzyme stability, and reaction equilibrium:

  • Incorrect Substrate Isomer: Glutaconate CoA-transferase can produce both (R)-2-hydroxyglutaryl-1-CoA (the correct substrate) and (R)-2-hydroxyglutaryl-5-CoA (an erroneous product). The 5-isomer is not a substrate for the dehydratase and its formation can significantly reduce the yield of the desired product.[6]

  • Sub-optimal Anaerobic Conditions: Even minor oxygen leaks can progressively inactivate the enzyme over the course of the reaction, leading to a low final yield.

  • Enzyme Instability: The dehydratase itself, while more stable than the activator, can lose activity over time, especially if purification was not optimal.[7]

  • Product Inhibition: While not explicitly detailed as a primary issue in the provided literature, like many enzymatic reactions, product accumulation could potentially cause feedback inhibition.

Q4: How can I confirm that my individual enzyme components are active?

A4: You can test the components separately. The glutaconate CoA-transferase activity can be assayed by monitoring the formation of both isomers of 2-hydroxyglutaryl-CoA from acetyl-CoA and 2-hydroxyglutarate using HPLC.[6] The dehydratase system's activity is typically measured spectrophotometrically by monitoring the formation of glutaconyl-CoA. To test the activator, you must use it in conjunction with the dehydratase component under standard assay conditions and measure the resulting dehydratase activity.[4]

Troubleshooting Guide

This guide addresses specific issues that can lead to low or no yield of this compound.

Issue Potential Cause Recommended Solution
No Product Formation Oxygen Contamination Ensure all buffers are thoroughly de-gassed. Perform all steps, including protein purification and reaction setup, inside an anaerobic chamber or glove box.[4][5]
Failure of Enzyme Activation Verify the presence and concentration of all required components for activation: Activator (HgdC), Dehydratase (HgdAB), ATP, MgCl₂, and a suitable reducing agent (e.g., Ti(III)citrate).[4] Prepare ATP solutions freshly.
Inactive Activator Protein (HgdC) Purify the activator protein freshly if possible. It is highly unstable.[4] Handle it exclusively under strict anaerobic conditions and use it immediately after purification.
Low Product Yield Formation of Incorrect Substrate Isomer The formation of (R)-2-hydroxyglutaryl-5-CoA by glutaconate CoA-transferase is an inherent side reaction.[6] While unavoidable in a coupled reaction, ensuring optimal conditions for the CoA-transferase might favor the correct isomer. If synthesizing the substrate separately, use HPLC to purify the correct 1-CoA isomer before the dehydration step.
Gradual Enzyme Inactivation Maintain strict anaerobic conditions throughout the entire reaction time. Even a small, continuous leak of oxygen will diminish the active enzyme concentration. The activated dehydratase is irreversibly inactivated by air.[1]
Substrate Limitation Ensure that the initial concentrations of (R)-2-hydroxyglutarate and the CoA donor (e.g., acetyl-CoA) are not limiting.
Difficulty in Purification Protein Instability Perform purification steps under anaerobic conditions and at low temperatures (e.g., on ice-water).[7] Minimize the time taken for purification. Use of affinity chromatography (e.g., ATP-agarose for the activator) can speed up the process.[1]

Key Experimental Protocols

Protocol 1: General Enzymatic Synthesis of (R)-2-hydroxyglutaryl-CoA and Glutaconyl-CoA

This protocol assumes the use of purified glutaconate CoA-transferase (GCT), (R)-2-hydroxyglutaryl-CoA dehydratase (HgdAB), and its activator (HgdC). All steps must be performed under strict anaerobic conditions.

  • Reaction Buffer Preparation: Prepare a suitable buffer (e.g., Tris-HCl or potassium phosphate) at the optimal pH for the enzymes (typically around pH 8.0). De-gas the buffer thoroughly by bubbling with an inert gas (e.g., nitrogen or argon) for at least 30-60 minutes.

  • Reaction Mixture Assembly: In an anaerobic chamber, combine the following in a reaction vessel:

    • De-gassed reaction buffer.

    • (R)-2-hydroxyglutarate.

    • Acetyl-CoA (as the CoA donor for the GCT).

    • Glutaconate CoA-transferase (GCT).

  • Initiation of Dehydratase Activation: Add the components for the activation of the dehydratase:

    • ATP

    • MgCl₂

    • A potent reducing agent (e.g., Ti(III)citrate or dithionite).

    • The activator protein, HgdC.

  • Initiation of Dehydration: Add the dehydratase, HgdAB, to the mixture to start the reaction.

  • Incubation: Incubate the reaction at the optimal temperature (e.g., 37°C).

  • Monitoring and Quenching: Monitor the reaction progress by taking aliquots at different time points and analyzing them via HPLC or spectrophotometry for the formation of glutaconyl-CoA. The reaction can be quenched by acidification (e.g., with perchloric acid).

Visualizations

Biochemical Pathway

2_Hydroxyglutaryl_CoA_Pathway cluster_0 Step 1: CoA Activation cluster_1 Step 2: Dehydratase Activation cluster_2 Step 3: Dehydration Glutarate R-2-Hydroxyglutarate HGC_CoA R-2-Hydroxyglutaryl-CoA Glutarate->HGC_CoA Glutaconate CoA-Transferase Acetate Acetate HGC_CoA->Acetate Dehydratase_I Dehydratase (Inactive) AcetylCoA Acetyl-CoA AcetylCoA->Glutarate Dehydratase_A Dehydratase (Active) Dehydratase_I->Dehydratase_A ADP ADP + Pi Dehydratase_A->ADP Reducer_ox Reducer (ox) Dehydratase_A->Reducer_ox HGC_CoA_2 R-2-Hydroxyglutaryl-CoA Activator Activator (HgdC) Activator->Dehydratase_A ATP ATP ATP->Dehydratase_A Reducer_red Reducer (red) Reducer_red->Dehydratase_A Glutaconyl_CoA E-Glutaconyl-CoA H2O H₂O Glutaconyl_CoA->H2O HGC_CoA_2->Glutaconyl_CoA Active Dehydratase

Caption: Enzymatic cascade for the production of E-Glutaconyl-CoA.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation (Anaerobic) cluster_reaction Reaction Setup (Anaerobic) cluster_analysis Analysis & Purification start Start prep_buffers Prepare & Degas Buffers start->prep_buffers end End prep_enzymes Purify/Prepare Enzymes (GCT, HgdAB, HgdC) prep_buffers->prep_enzymes prep_reagents Prepare Substrates & Cofactors (2-HG, Ac-CoA, ATP, MgCl2) prep_enzymes->prep_reagents setup_gct Combine Buffer, 2-HG, Ac-CoA, GCT prep_reagents->setup_gct setup_activation Add ATP, MgCl2, Reducer, HgdC setup_gct->setup_activation setup_dehydration Add HgdAB to Initiate setup_activation->setup_dehydration incubate Incubate at Optimal Temp setup_dehydration->incubate monitor Monitor via HPLC/ Spectrophotometry incubate->monitor quench Quench Reaction monitor->quench purify Purify Product (e.g., HPLC) quench->purify purify->end

Caption: Workflow for enzymatic this compound production.

Troubleshooting Logic

Troubleshooting_Tree start Low or No Yield q_yield Is the yield zero? start->q_yield z_check_o2 Suspect Critical Failure: 1. Oxygen Contamination 2. Failed Activation q_yield->z_check_o2  Yes   l_check_conditions Suspect Limiting Factor: 1. Gradual Inactivation 2. Substrate Issue q_yield->l_check_conditions  No   z_action_o2 Action: Ensure strict anaerobic conditions in all steps. z_check_o2->z_action_o2 z_check_activation Check Activation Components: ATP, MgCl2, Reducer, HgdC. Are all present and fresh? z_action_o2->z_check_activation z_action_activation Action: Remake fresh reagents. Use freshly purified HgdC. z_check_activation->z_action_activation l_action_o2 Action: Re-verify anaerobic integrity for the entire reaction duration. l_check_conditions->l_action_o2 l_check_isomer Check for incorrect 5-CoA isomer via HPLC analysis. l_action_o2->l_check_isomer l_action_isomer Action: Purify 1-CoA isomer before dehydration step if possible. l_check_isomer->l_action_isomer

Caption: Troubleshooting flowchart for low yield issues.

References

Technical Support Center: Stability of 2-Hydroxyglutaryl-CoA in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 2-hydroxyglutaryl-CoA in aqueous solutions. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in aqueous solutions?

A1: The two main non-enzymatic degradation pathways for this compound are:

  • Intramolecular Cyclization: The hydroxyl group can attack the thioester carbonyl, leading to the formation of a stable five-membered ring, the γ-lactone of 2-hydroxyglutarate, and releasing free Coenzyme A (CoA).

  • Thioester Hydrolysis: Direct hydrolysis of the thioester bond, which is typically accelerated at alkaline pH, yields 2-hydroxyglutarate and free CoA.

Q2: How does pH affect the stability of this compound?

A2: The stability of this compound is significantly influenced by pH. Thioesters are generally more stable in acidic to neutral conditions and become increasingly susceptible to hydrolysis as the pH becomes more alkaline. Furthermore, there is an equilibrium between the open-chain this compound and its lactone form. At acidic pH (e.g., pH 2), the lactone and the hydroxy acid forms can exist in equilibrium.[1] After converting the lactone to the open-chain form by acid hydrolysis, the reformation of the lactone is not significant at neutral to slightly alkaline pH (pH 7.0-8.0) during typical experimental timeframes.[1]

Q3: What is the expected stability of this compound at room temperature?

Q4: Can I use a freshly prepared solution of this compound for my experiments without purification?

A4: It depends on the synthesis method. If this compound is synthesized from its lactone, it is critical to ensure the lactone ring is fully opened to the active hydroxyacyl-CoA form. This is often achieved by acid hydrolysis.[1][2] Following synthesis, purification by methods such as HPLC is recommended to remove unreacted starting materials and byproducts which could interfere with your experiments.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no activity in enzymatic assays 1. Degradation of this compound: The compound may have hydrolyzed or cyclized to the inactive lactone form.1a. Prepare fresh solutions of this compound before each experiment. 1b. Ensure the pH of your stock solution and assay buffer is not alkaline. 1c. If synthesized from the lactone, confirm complete conversion to the open-chain form via acid hydrolysis.[1][2]
2. Presence of inhibitory contaminants: Impurities from synthesis may be inhibiting the enzyme.2. Purify the synthesized this compound using HPLC.
Inconsistent results between experiments 1. Variable stability of stock solutions: Differences in storage time, temperature, or pH of stock solutions can lead to varying concentrations of the active compound.1a. Aliquot stock solutions and store at -80°C to minimize freeze-thaw cycles. 1b. Use a consistent buffer system for your stock solutions. 1c. Quantify the concentration of this compound in your stock solution before each set of experiments using an HPLC-based method.
2. Equilibrium with the lactone form: Depending on the preparation method, a significant portion of the compound may be in the inactive lactone form.[1]2. Ensure your preparation protocol includes a step to open the lactone ring (e.g., acid hydrolysis) if the lactone is a potential starting material or byproduct.[1]
Precipitate formation in the solution 1. Low solubility at certain pH values or high concentrations. 1a. Check the solubility of this compound in your specific buffer system. 1b. Consider adjusting the pH or using a different buffer if solubility is an issue.

Data on Stability of this compound

Quantitative data on the specific hydrolysis and lactonization rates of this compound under various conditions are not extensively published. The following table provides a qualitative summary based on general chemical principles of thioesters and available literature.

Condition Parameter Expected Stability/Outcome Reference
pH Acidic (pH < 6)Thioester bond is relatively stable. Equilibrium with the lactone form is possible.General thioester chemistry
Neutral (pH 7.0-7.5)Moderate stability. After acid treatment to open the lactone, reformation is slow.[1]
Alkaline (pH > 8)Increased rate of thioester hydrolysis.General thioester chemistry
Temperature -80°CHigh stability for long-term storage.General laboratory practice
4°CSuitable for short-term storage (hours to a few days).General laboratory practice
Room Temperature (20-25°C)Limited stability; solutions should be used fresh.General laboratory practice

Experimental Protocols

Protocol 1: Synthesis of (R)-2-Hydroxyglutaryl-CoA from its γ-Lactone

This protocol is based on methods described in the literature.[1][2]

  • Opening of the Lactone Ring: Dissolve the γ-lactone of (R)-2-hydroxyglutarate in an acidic solution (e.g., pH 0-1 with HCl) and incubate for 2-3 hours at room temperature to ensure complete hydrolysis to (R)-2-hydroxyglutarate.[1]

  • Activation to the Acyl Chloride: Convert the resulting (R)-2-hydroxyglutarate to its acyl chloride. This is a standard organic chemistry procedure and should be performed under anhydrous conditions.

  • Condensation with a Thiol: React the acyl chloride with a suitable thiol, such as N-capryloylcysteamine, to form a thioester intermediate.[2]

  • Transesterification with Coenzyme A: Perform a transesterification reaction with the thioester intermediate and Coenzyme A to yield (R)-2-hydroxyglutaryl-CoA.[2]

  • Purification: Purify the final product using reverse-phase High-Performance Liquid Chromatography (HPLC).

Protocol 2: Assessing the Stability of this compound
  • Preparation of Buffers: Prepare a series of aqueous buffers at different pH values (e.g., pH 4.0, 7.0, and 9.0).

  • Incubation: Dissolve a known concentration of purified this compound in each buffer. Aliquot the solutions and incubate them at a constant temperature (e.g., 4°C, 25°C, and 37°C).

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each incubation mixture.

  • Quenching: Immediately quench any degradation by acidifying the sample (e.g., with a final concentration of 1% trifluoroacetic acid) and freezing it at -80°C until analysis.

  • Quantification: Analyze the concentration of the remaining this compound in each sample using a validated HPLC method (see Protocol 3).

  • Data Analysis: Plot the concentration of this compound versus time for each condition to determine the degradation rate and half-life.

Protocol 3: Quantification of this compound by HPLC

This is a general protocol that should be optimized for your specific HPLC system.

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from 0% to 50% Mobile Phase B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 260 nm (for the adenine (B156593) moiety of CoA).

  • Quantification: Create a standard curve using known concentrations of purified this compound.

Visualizations

degradation_pathway This compound This compound Lactone γ-Lactone of 2-Hydroxyglutarate + CoA-SH This compound->Lactone Intramolecular Cyclization Hydrolysis 2-Hydroxyglutarate + CoA-SH This compound->Hydrolysis Thioester Hydrolysis (alkaline pH)

Caption: Non-enzymatic degradation pathways of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Prep Prepare 2-HGA-CoA solutions in buffers of varying pH Incubate Incubate at different temperatures Prep->Incubate Time Take aliquots at various time points Incubate->Time Quench Quench reaction (acidify and freeze) Time->Quench HPLC Quantify remaining 2-HGA-CoA by HPLC Quench->HPLC Plot Plot [2-HGA-CoA] vs. time HPLC->Plot Calc Calculate degradation rate and half-life Plot->Calc

Caption: Workflow for assessing the stability of this compound.

References

Technical Support Center: Optimizing HPLC Separation of Acyl-CoA Thioesters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of acyl-CoA thioesters.

Frequently Asked Questions (FAQs)

Q1: What is the most common HPLC method for separating acyl-CoA thioesters?

A1: The most frequently used method for separating acyl-CoA thioesters is reversed-phase HPLC (RP-HPLC) combined with gradient elution.[1] This approach separates the molecules based on their hydrophobicity, which generally correlates with the length of the acyl chain. C18 columns are commonly employed for this purpose.[1][2][3]

Q2: Why am I seeing poor peak shapes, such as tailing, for my acyl-CoA peaks?

A2: Peak tailing for acyl-CoA thioesters is often attributed to the interaction of their negatively charged phosphate (B84403) groups with the stainless steel surfaces of HPLC columns and tubing.[4] Using phosphate buffers in the mobile phase can help mitigate this issue by masking these interaction sites.[4]

Q3: How can I improve the retention of short-chain acyl-CoAs on my reversed-phase column?

A3: For polar, short-chain acyl-CoAs that have insufficient retention on a standard RP-HPLC setup, ion-pair chromatography is a valuable technique. Ion-pairing reagents, such as quaternary ammonium (B1175870) salts for acidic samples, are added to the mobile phase to form neutral ion pairs with the charged analytes, thereby increasing their hydrophobicity and retention on the stationary phase.[5]

Q4: What detection methods are typically used for acyl-CoA analysis?

A4: UV detection at a wavelength of 254 nm or 260 nm is a common method for detecting acyl-CoA thioesters, as the CoA moiety has a strong UV absorbance.[1][2] For higher sensitivity and selectivity, especially for low-abundance species, fluorescence detection after derivatization or mass spectrometry (LC-MS/MS) are employed.[1][6][7] LC-MS/MS offers the highest selectivity and sensitivity for quantifying a wide range of acyl-CoAs.[8]

Q5: What are the critical steps in sample preparation for acyl-CoA analysis from biological tissues?

A5: Critical steps for tissue sample preparation include rapid quenching of metabolic activity, often by freezing in liquid nitrogen, followed by homogenization in an acidic buffer to precipitate proteins and stabilize the acyl-CoAs.[1][3] Subsequent extraction with organic solvents like acetonitrile (B52724) and/or isopropanol (B130326) is common.[1][3] A solid-phase extraction (SPE) step may be necessary for purification and enrichment of the acyl-CoAs prior to HPLC analysis.[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Poor Resolution / Overlapping Peaks - Inappropriate gradient profile.- Column degradation.- Incorrect mobile phase composition.- Optimize the gradient elution program; a shallower gradient can improve separation.[9][10]- Replace the HPLC column.- Ensure mobile phase pH and composition are optimal for the specific acyl-CoAs being analyzed.
Peak Tailing - Secondary interactions between the phosphate groups of acyl-CoAs and the stationary phase or column hardware.- Add a phosphate buffer to the mobile phase to reduce these interactions.[4]- Use a column specifically designed for polar analytes.
Low Sensitivity / No Peaks Detected - Insufficient sample concentration.- Degradation of acyl-CoAs.- Inappropriate detector settings.- Concentrate the sample using SPE or vacuum centrifugation.- Ensure samples are kept cold and processed quickly to prevent enzymatic degradation.[11]- For UV detection, verify the wavelength is set to ~260 nm.[1]- Consider using a more sensitive detection method like fluorescence or LC-MS/MS.[1][6]
Retention Time Shifts - Inconsistent mobile phase preparation.- Fluctuations in column temperature.- Insufficient column equilibration between runs.- Prepare fresh mobile phase daily and ensure accurate composition.- Use a column oven to maintain a stable temperature.- Increase the column equilibration time to ensure the mobile phase composition is stable before each injection.[12]
High Backpressure - Blockage in the HPLC system (e.g., guard column, column frit).- Particulate matter in the sample.- Replace the guard column or filter.- Filter all samples and mobile phases before use.- Perform a column wash procedure as recommended by the manufacturer.
Split Peaks - Issue with the injector, such as a bad rotor seal.- Air bubbles in the system.- Column blockage.- Inspect and replace the injector rotor seal if necessary.[12]- Degas the mobile phase thoroughly.[12]- Check for and resolve any blockages in the system.[12]

Quantitative Data

The following table summarizes the abundance of various acyl-CoA species in different human cell lines, providing a comparative overview of their pool sizes.

Acyl-CoA SpeciesHepG2 (pmol/10^6 cells)MCF7 (pmol/mg protein)RAW264.7 (pmol/mg protein)
Acetyl-CoA10.644--
Propionyl-CoA3.532--
Butyryl-CoA1.013--
Valeryl-CoA1.118--
Crotonoyl-CoA0.032--
HMG-CoA0.971--
Succinyl-CoA25.467--
Glutaryl-CoA0.647--
C14:0-CoA-~2.5~1.5
C16:0-CoA-~12~4
C18:0-CoA-~8~3
Note: Data is compiled from various sources and may involve different experimental conditions and normalization methods, affecting direct comparability.[11]

Experimental Protocols

Protocol 1: Extraction of Acyl-CoAs from Cultured Mammalian Cells[13][15]
  • Cell Harvesting:

    • For adherent cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS. Scrape the cells in cold methanol (B129727).

    • For suspension cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS.

  • Lysis and Extraction:

    • Resuspend the cell pellet or scraped cells in cold methanol containing an appropriate internal standard.

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Protein Precipitation:

    • Add acetonitrile to the lysate, vortex thoroughly, and centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection:

    • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.

  • Drying and Reconstitution:

    • Dry the supernatant using a vacuum concentrator or under a stream of nitrogen.

    • Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable solvent for HPLC analysis (e.g., 50% methanol in 50 mM ammonium acetate, pH 7).

Protocol 2: Reversed-Phase HPLC Separation of Acyl-CoAs[1][3]
  • Column: C18 reversed-phase column (e.g., Spherisorb ODS II, 5 µm).[2]

  • Mobile Phase A: 75 mM KH2PO4, pH 4.9.[3]

  • Mobile Phase B: Acetonitrile containing 600 mM acetic acid.[3]

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 35°C.

  • Detection: UV at 260 nm.

  • Gradient Program:

    • Start with a suitable percentage of Mobile Phase B (e.g., 44%).

    • Increase the percentage of Mobile Phase B over a set time (e.g., to 50% over 80 minutes) to elute acyl-CoAs of increasing chain length.

    • Further increase the percentage of Mobile Phase B to elute very long-chain species.

    • Re-equilibrate the column at the initial conditions before the next injection.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Harvest Cell/Tissue Harvesting Extract Extraction with Organic Solvents Harvest->Extract Inject Sample Injection Purify Solid-Phase Extraction (Optional) Extract->Purify Separate Gradient Elution on C18 Column Reconstitute Reconstitution in Injection Solvent Purify->Reconstitute Detect UV or MS Detection Reconstitute->Inject Inject->Separate Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification Integrate->Quantify

Caption: General workflow for acyl-CoA analysis.

Troubleshooting_HPLC cluster_resolution Resolution Issues cluster_peakshape Peak Shape Issues cluster_sensitivity Sensitivity Issues Start Problem with HPLC Separation PoorRes Poor Resolution/ Overlapping Peaks Start->PoorRes PeakTail Peak Tailing Start->PeakTail LowSens Low Sensitivity/ No Peaks Start->LowSens OptGrad Optimize Gradient PoorRes->OptGrad NewCol Replace Column PoorRes->NewCol AddBuffer Add Phosphate Buffer PeakTail->AddBuffer ConcSample Concentrate Sample LowSens->ConcSample CheckDetect Check Detector Settings LowSens->CheckDetect

Caption: Troubleshooting decision tree for HPLC.

References

Technical Support Center: Stabilizing Iron-Sulfur Clusters in Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working with iron-sulfur (Fe-S) cluster-containing enzymes. Our goal is to help you prevent degradation and ensure the integrity of your Fe-S clusters throughout your experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Loss of Fe-S Cluster During Protein Purification

Question: My purified protein has lost its characteristic brown color and shows a reduced signal in UV-Vis spectroscopy. What could be the cause and how can I fix it?

Answer: Loss of the Fe-S cluster during purification is a common issue, primarily due to the cluster's sensitivity to oxygen.[1][2] The key to preventing this is to maintain a strictly anaerobic environment throughout the entire purification process.[3][4]

Potential Causes and Solutions:

  • Oxygen Exposure: Fe-S clusters, particularly [4Fe-4S] clusters, are highly sensitive to molecular oxygen.[5] This can lead to cluster degradation.

    • Solution: Perform all purification steps inside an anaerobic chamber with an oxygen level below 2 ppm.[6] This includes cell lysis, chromatography, and sample concentration.[3][5] If a sonicator is used, it should be placed inside the anaerobic chamber at least 24 hours prior to use to ensure an oxygen-free environment.[5]

  • Inappropriate Affinity Tags: Certain affinity tags can interfere with the Fe-S cluster.

    • Solution: Avoid using Immobilized Metal Affinity Chromatography (IMAC) with Ni or Co, as these metals can interfere with the iron-sulfur clusters.[5] A Strep-tag is a recommended alternative for purifying Fe-S proteins.[5]

  • Cell Lysis Method: Harsh lysis methods can generate heat and increase oxygen exposure.

    • Solution: Use gentle lysis methods such as lysozyme (B549824) treatment followed by minimal sonication on ice inside the anaerobic chamber.

Issue 2: In Vitro Instability of the Fe-S Cluster

Question: My purified Fe-S protein is unstable and loses its activity over a short period, even when stored under supposedly anaerobic conditions. What can I do to improve its stability?

Answer: The in vitro stability of Fe-S proteins depends on maintaining a reducing environment and minimizing exposure to any residual oxygen or other oxidizing agents.

Potential Causes and Solutions:

  • Suboptimal Buffer Conditions: The buffer composition can significantly impact the stability of the Fe-S cluster.

    • Solution: Ensure your buffers are thoroughly degassed by sparging with an inert gas like argon or nitrogen.[7] Include a reducing agent, such as dithiothreitol (B142953) (DTT) or β-mercaptoethanol, in your buffers to maintain a reducing environment.

  • Improper Freezing and Thawing: Repeated freeze-thaw cycles can damage the protein and expose the Fe-S cluster to degradation.[8]

    • Solution: Aliquot your purified protein into single-use volumes and flash-freeze them in liquid nitrogen before storing them at -80°C.[9] When needed, thaw the aliquots slowly on ice inside an anaerobic chamber.[5]

  • Residual Oxygen in Storage Vials: Even small amounts of oxygen in the headspace of storage vials can lead to gradual degradation.

    • Solution: Use vials with airtight septa and flush the headspace with an inert gas before sealing and freezing.

Issue 3: Inaccurate Quantification of the Fe-S Cluster

Question: I am getting inconsistent results when quantifying the Fe-S cluster in my protein using UV-Vis spectroscopy. How can I improve the accuracy of my measurements?

Answer: Accurate quantification of Fe-S clusters using UV-Vis spectroscopy requires careful sample handling and data analysis. The characteristic absorbance peaks of Fe-S clusters can be used for quantification.[10][11]

Potential Causes and Solutions:

  • Oxygen Contamination during Measurement: Exposing the sample to air during the measurement will lead to cluster degradation and an underestimation of the cluster content.

    • Solution: Use a quartz cuvette with an airtight cap for all UV-Vis measurements.[12] Prepare and load your samples into the cuvette inside an anaerobic chamber.

  • Incorrect Wavelengths and Extinction Coefficients: Using incorrect parameters for your specific type of Fe-S cluster will lead to inaccurate calculations.

    • Solution: Refer to the literature for the specific absorbance maxima and molar extinction coefficients for your type of Fe-S cluster. A summary of common values is provided in the table below.

  • Interference from Other Molecules: Other components in your sample may absorb at similar wavelengths, leading to an overestimation of the cluster content.

    • Solution: Use a highly purified protein sample. Always subtract a buffer blank spectrum from your sample spectrum.[12]

Quantitative Data for Fe-S Cluster Analysis

Fe-S Cluster TypeCharacteristic Absorbance Maxima (nm)Molar Extinction Coefficient (M⁻¹cm⁻¹) at specified wavelengthReference
[2Fe-2S]²⁺~325, ~420, ~460, ~550~11,000 at 420 nm[10][11]
[3Fe-4S]¹⁺Broad peak between 380-400-[11]
[4Fe-4S]²⁺~400-420~15,000 at 410 nm[11][13]

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of iron-sulfur cluster degradation?

A1: The primary cause of Fe-S cluster degradation is exposure to oxygen and other oxidizing agents.[1][2] Fe-S clusters are redox-active cofactors that are vulnerable to oxidation, which can lead to the loss of an electron, destabilization of the cluster, and subsequent loss of iron ions.[14]

Q2: How can I minimize oxygen exposure during my experiments?

A2: To minimize oxygen exposure, it is crucial to work under strictly anaerobic conditions.[3][4] This can be achieved by using an anaerobic chamber or glove box for all experimental manipulations.[5][6] All buffers and solutions should be thoroughly degassed with an inert gas, such as high-purity nitrogen or argon.[7] Using sealed containers and maintaining a positive pressure of inert gas can also help prevent oxygen contamination.[15]

Q3: What is the best way to store purified iron-sulfur proteins?

A3: Purified Fe-S proteins should be stored at -80°C in single-use aliquots to avoid repeated freeze-thaw cycles.[8][9] The protein should be in a degassed buffer containing a reducing agent. Before freezing, the vials should be flushed with an inert gas to remove any oxygen from the headspace.

Q4: Can I reconstitute a degraded iron-sulfur cluster?

A4: In some cases, it is possible to reconstitute a degraded Fe-S cluster, although the success rate can be low.[6] Reconstitution typically involves incubating the apo-protein with a source of iron (e.g., ferrous chloride) and sulfur (e.g., L-cysteine and a cysteine desulfurase, or sodium sulfide) under strictly anaerobic and reducing conditions.[16]

Q5: What are the key differences between the ISC and SUF systems for Fe-S cluster biogenesis in E. coli?

A5: E. coli has two main systems for Fe-S cluster biogenesis: the Iron-Sulfur Cluster (ISC) system and the Sulfur mobilization (SUF) system. The ISC system is the primary "housekeeping" system under normal conditions. The SUF system is typically induced under conditions of iron limitation or oxidative stress and is more robust in the presence of oxygen.[17]

Visualizations

Experimental Workflow

experimental_workflow Workflow for Anaerobic Purification of Fe-S Proteins cluster_anaerobic_chamber Anaerobic Chamber (O2 < 2 ppm) cell_growth Anaerobic Cell Growth & Induction cell_harvest Cell Harvesting (Anaerobic Centrifugation) cell_growth->cell_harvest cell_lysis Cell Lysis (e.g., Sonication) cell_harvest->cell_lysis clarification Clarification (Centrifugation) cell_lysis->clarification chromatography Affinity Chromatography (e.g., Strep-Tactin) clarification->chromatography concentration Protein Concentration chromatography->concentration storage Aliquoting & Flash Freezing (Liquid N2) concentration->storage characterization Biophysical Characterization (e.g., UV-Vis, EPR) concentration->characterization

Caption: Anaerobic purification workflow for oxygen-sensitive Fe-S proteins.

Troubleshooting Logic

troubleshooting_logic Troubleshooting Fe-S Cluster Degradation start Low Fe-S Protein Activity or Cluster Loss check_purification Review Purification Protocol start->check_purification check_storage Examine Storage Conditions start->check_storage check_assay Verify Assay Conditions start->check_assay anaerobic_conditions Strictly Anaerobic? check_purification->anaerobic_conditions reducing_agents Reducing Agents Present? check_purification->reducing_agents freeze_thaw Multiple Freeze-Thaw Cycles? check_storage->freeze_thaw oxygen_exposure Oxygen Exposure During Assay? check_assay->oxygen_exposure improve_anaerobic Implement Anaerobic Chamber & Degassed Buffers anaerobic_conditions->improve_anaerobic No add_reducing Add DTT or β-mercaptoethanol to Buffers reducing_agents->add_reducing No aliquot_protein Aliquot & Flash Freeze Single-Use Samples freeze_thaw->aliquot_protein Yes use_sealed_cuvette Use Airtight Cuvette Inside Anaerobic Chamber oxygen_exposure->use_sealed_cuvette Yes

Caption: A logical guide to troubleshooting common issues with Fe-S cluster stability.

Fe-S Cluster Biogenesis Pathway (Simplified)

FeS_Biogenesis Simplified Fe-S Cluster Biogenesis Pathway (ISC System) cysteine L-Cysteine IscS IscS (Cysteine Desulfurase) cysteine->IscS Sulfur Source iron Fe²⁺ IscU IscU (Scaffold Protein) iron->IscU Iron Source IscS->IscU Sulfur Transfer HscBA HscB/HscA (Chaperones) IscU->HscBA Cluster Assembly Apo_protein Apo-protein HscBA->Apo_protein Cluster Transfer Holo_protein Holo-protein (Active Enzyme) Apo_protein->Holo_protein

Caption: A simplified diagram of the ISC-mediated Fe-S cluster biogenesis pathway.

References

Technical Support Center: Recombinant 2-Hydroxyglutaryl-CoA Dehydratase

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the activity of recombinant 2-hydroxyglutaryl-CoA dehydratase.

Frequently Asked Questions (FAQs)

Q1: What is recombinant this compound dehydratase and what is its function?

Recombinant this compound dehydratase is a bacterial enzyme, often produced in a host organism like E. coli, that catalyzes the reversible dehydration of (R)-2-hydroxyglutaryl-CoA to (E)-glutaconyl-CoA. This enzyme is a key component of the glutamate (B1630785) fermentation pathway in certain anaerobic bacteria. It is an iron-sulfur protein, meaning it contains iron-sulfur clusters that are essential for its catalytic activity. Due to the presence of these clusters, the enzyme is extremely sensitive to oxygen.

Q2: What are the essential components required for the activity of this compound dehydratase?

The activity of this compound dehydratase is dependent on a multi-component system. The core components are:

  • The Dehydratase (HgdAB or CompD): This is the main enzyme, typically a heterodimer, which contains the [4Fe-4S] cluster and an FMN cofactor.[1]

  • The Activator (HgdC or CompA): This is an extremely oxygen-sensitive protein that activates the dehydratase. It is a homodimer that also contains a [4Fe-4S] cluster.[2][3]

  • ATP and Magnesium Ions (Mg2+): ATP hydrolysis is required for the activation of the dehydratase by the activator.[1][2]

  • A Reducing Agent: A strong reducing agent, such as titanium(III) citrate (B86180) or dithionite (B78146), is necessary to maintain the reduced state of the iron-sulfur clusters, which is essential for activity.[2]

  • Strict Anaerobic Conditions: Due to the oxygen-labile nature of the [4Fe-4S] clusters in both the dehydratase and the activator, all experiments must be performed under strictly anaerobic conditions.[4][5]

Q3: My purified recombinant this compound dehydratase shows low or no activity. What are the common causes?

Low or no activity of the purified enzyme is a common issue and can be attributed to several factors:

  • Oxygen exposure: The [4Fe-4S] clusters are highly susceptible to damage by oxygen, leading to irreversible inactivation of the enzyme.

  • Incomplete or improper reconstitution of the iron-sulfur cluster: If the recombinant protein is expressed as an apo-protein (without the cluster), it must be properly reconstituted under anaerobic conditions.

  • Absence or inactivity of the activator component (HgdC): The dehydratase is inactive without its specific activator.

  • Suboptimal assay conditions: Incorrect concentrations of ATP, Mg2+, or reducing agent can limit the enzyme's activity.

  • Protein misfolding or aggregation: Improper expression conditions can lead to the formation of insoluble and inactive protein.

Troubleshooting Guides

Issue 1: Low Yield of Soluble Recombinant Protein

Symptoms:

  • Low protein concentration in the soluble fraction after cell lysis.

  • The majority of the expressed protein is found in the insoluble pellet (inclusion bodies).

Possible Causes and Solutions:

Possible CauseRecommended Solution
High expression rate leading to protein aggregation. Lower the induction temperature (e.g., 16-20°C) and reduce the inducer concentration (e.g., IPTG to 0.1-0.5 mM).
Codon bias between the gene and the expression host. Use an E. coli expression strain that co-expresses tRNAs for rare codons (e.g., Rosetta™ strains).
Lack of co-factors during expression. Supplement the growth media with iron salts (e.g., ferric ammonium (B1175870) citrate) and L-cysteine to facilitate in vivo [4Fe-4S] cluster formation.
The protein is inherently insoluble. Co-express with chaperones (e.g., GroEL/ES) to assist in proper folding. Consider using a solubility-enhancing fusion tag (e.g., MBP, GST) that can be cleaved off after purification.
Issue 2: Purified Enzyme is Inactive or Has Low Specific Activity

Symptoms:

  • The purified protein is obtained in good yield but shows minimal or no catalytic activity in the assay.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Oxygen inactivation of the [4Fe-4S] cluster. Perform all purification and subsequent handling steps under strictly anaerobic conditions inside a glove box. All buffers must be thoroughly degassed and purged with an inert gas (e.g., nitrogen or argon). Add a reducing agent like DTT or sodium dithionite to all buffers.[6]
Damaged or absent [4Fe-4S] cluster. Perform an in vitro reconstitution of the iron-sulfur cluster under anaerobic conditions. This typically involves incubating the apo-protein with a source of iron (e.g., ferrous sulfate (B86663) or ferric ammonium citrate), a source of sulfide (B99878) (e.g., L-cysteine and a cysteine desulfurase, or sodium sulfide), and a reducing agent.
Activator component (HgdC) is missing or inactive. The dehydratase (HgdAB) requires the activator (HgdC) for activity. Ensure that the activator is also purified and added to the assay mixture. The activator is also an oxygen-sensitive iron-sulfur protein and must be handled anaerobically.[2]
Suboptimal assay conditions. Optimize the concentrations of ATP, Mg2+, and the reducing agent in the assay buffer. Refer to the recommended assay conditions in the experimental protocols section.
Incorrect substrate. Verify the purity and concentration of the (R)-2-hydroxyglutaryl-CoA substrate. Ensure that the correct stereoisomer is being used.

Quantitative Data

Table 1: Kinetic Parameters of Clostridium symbiosum this compound Dehydratase

SubstrateKm (mM)kcat (s-1)kcat/Km (s-1mM-1)
(R)-2-Hydroxyglutaryl-CoA0.052 ± 0.00383 ± 81600 ± 300
(E)-Glutaconyl-CoA0.25 ± 0.027.0 ± 0.728 ± 5

Data obtained from spectrophotometric assays.[7]

Experimental Protocols

Protocol 1: Anaerobic Purification of Recombinant this compound Dehydratase

Objective: To purify the recombinant enzyme while maintaining its oxygen-sensitive [4Fe-4S] cluster in a reduced and active state. All steps must be performed in an anaerobic chamber.

Materials:

  • Cell pellet expressing the recombinant protein.

  • Anaerobic lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol, 2 mM DTT).

  • Lysozyme (B549824), DNase I.

  • Affinity chromatography column (e.g., Ni-NTA for His-tagged proteins).

  • Anaerobic wash buffer (lysis buffer with 20 mM imidazole).

  • Anaerobic elution buffer (lysis buffer with 250 mM imidazole).

  • Anaerobic size-exclusion chromatography column.

  • All buffers must be thoroughly degassed and equilibrated inside the anaerobic chamber for at least 24 hours prior to use.

Procedure:

  • Transfer the frozen cell pellet into the anaerobic chamber.

  • Resuspend the pellet in ice-cold anaerobic lysis buffer.

  • Add lysozyme and DNase I and incubate on ice to facilitate lysis.

  • Further lyse the cells by sonication on ice inside the anaerobic chamber.

  • Clarify the lysate by centrifugation at high speed.

  • Load the supernatant onto a pre-equilibrated affinity chromatography column.

  • Wash the column with anaerobic wash buffer to remove unbound proteins.

  • Elute the protein with anaerobic elution buffer.

  • For higher purity, subject the eluted fractions to size-exclusion chromatography using an anaerobic buffer.

  • Pool the fractions containing the pure protein, concentrate if necessary, and store in an airtight container under an inert atmosphere at -80°C.

Protocol 2: In Vitro Reconstitution of the [4Fe-4S] Cluster

Objective: To insert the [4Fe-4S] cluster into the apo-form of the recombinant protein. This procedure must be performed under strict anaerobic conditions.

Materials:

  • Purified apo-protein.

  • A source of iron (e.g., a freshly prepared solution of ferrous sulfate or ferric ammonium citrate).

  • A source of sulfide (e.g., L-cysteine and a catalytic amount of a cysteine desulfurase enzyme, or a freshly prepared solution of sodium sulfide).

  • A reducing agent (e.g., DTT).

  • Anaerobic buffer (e.g., 100 mM Tris-HCl pH 8.0, 200 mM NaCl).

Procedure:

  • In an anaerobic chamber, prepare a solution of the apo-protein in the anaerobic buffer containing DTT.

  • Slowly add a 5-10 fold molar excess of the iron salt to the protein solution while gently stirring.

  • Incubate for a few minutes.

  • Slowly add a 5-10 fold molar excess of the sulfide source.

  • Incubate the reaction mixture at room temperature for several hours or overnight to allow for cluster assembly.

  • The formation of the [4Fe-4S] cluster can be monitored by observing a color change to reddish-brown and by UV-visible spectroscopy, which should show a characteristic absorbance peak around 410-420 nm.[8][9]

  • Remove excess iron and sulfide by desalting or dialysis against the anaerobic buffer.

Protocol 3: Activity Assay for this compound Dehydratase

Objective: To measure the catalytic activity of the purified and reconstituted enzyme. This assay must be performed under strictly anaerobic conditions.

Materials:

  • Anaerobic assay buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.0).

  • ATP solution.

  • MgCl2 solution.

  • A strong reducing agent (e.g., titanium(III) citrate).

  • Purified, active activator protein (HgdC).

  • Purified, active dehydratase protein (HgdAB).

  • Substrate: (R)-2-hydroxyglutaryl-CoA.

  • Spectrophotometer housed within an anaerobic chamber or equipped with anaerobic cuvettes.

Procedure:

  • Prepare the anaerobic assay mixture in a cuvette inside the anaerobic chamber. A typical reaction mixture contains:

    • 100 mM potassium phosphate buffer, pH 7.0

    • 2 mM ATP

    • 4 mM MgCl2

    • 0.1 mM Titanium(III) citrate

    • Catalytic amount of activator (HgdC)

    • A defined amount of the dehydratase (HgdAB)

  • Initiate the reaction by adding the substrate, (R)-2-hydroxyglutaryl-CoA (e.g., to a final concentration of 0.5 mM).

  • Immediately monitor the formation of (E)-glutaconyl-CoA by measuring the increase in absorbance at a specific wavelength (e.g., 260 nm).

  • Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot.

  • The specific activity can be calculated using the molar extinction coefficient of the product and the concentration of the enzyme used.

Visualizations

Experimental_Workflow_Anaerobic_Purification cluster_prep Preparation (Anaerobic Chamber) cluster_lysis Cell Lysis (Anaerobic) cluster_purification Purification (Anaerobic) cluster_storage Storage cell_pellet Cell Pellet resuspend Resuspend Pellet cell_pellet->resuspend lysis_buffer Anaerobic Lysis Buffer lysis_buffer->resuspend lyse Lyse Cells (Sonication) resuspend->lyse centrifuge_lysis Clarify Lysate (Centrifugation) lyse->centrifuge_lysis affinity_chrom Affinity Chromatography centrifuge_lysis->affinity_chrom Supernatant wash Wash affinity_chrom->wash elute Elute wash->elute sec_chrom Size-Exclusion Chromatography elute->sec_chrom store Store at -80°C (Anaerobic) sec_chrom->store

Caption: Workflow for the anaerobic purification of recombinant this compound dehydratase.

FeS_Cluster_Reconstitution cluster_start Starting Material (Anaerobic) cluster_reagents Reagents (Anaerobic) cluster_assembly Cluster Assembly (Anaerobic) cluster_verification Verification & Purification apo_protein Apo-protein mix_iron Add Iron Source apo_protein->mix_iron dtt DTT dtt->mix_iron iron_source Iron Source (e.g., FeSO4) iron_source->mix_iron sulfide_source Sulfide Source (e.g., L-Cys + Cys-desulfurase) mix_sulfide Add Sulfide Source sulfide_source->mix_sulfide mix_iron->mix_sulfide incubate Incubate mix_sulfide->incubate uv_vis UV-Vis Spectroscopy (check for ~410 nm peak) incubate->uv_vis desalt Desalt/Dialyze uv_vis->desalt holo_protein Holo-protein desalt->holo_protein

Caption: In vitro reconstitution of the [4Fe-4S] cluster in recombinant this compound dehydratase.

Troubleshooting_Low_Activity start Low/No Enzyme Activity check_protein Is soluble protein yield sufficient? start->check_protein check_color Is the purified protein reddish-brown? check_protein->check_color Yes solution_expression Optimize expression conditions (temp, inducer, media supplements). check_protein->solution_expression No check_anaerobic Were all procedures strictly anaerobic? check_color->check_anaerobic Yes solution_reconstitution Perform in vitro [4Fe-4S] cluster reconstitution. check_color->solution_reconstitution No check_activator Is the activator (HgdC) present and active? check_anaerobic->check_activator Yes solution_anaerobic Repeat purification under strict anaerobic conditions. check_anaerobic->solution_anaerobic No check_assay Are assay components (ATP, Mg2+, reducer) optimal? check_activator->check_assay Yes solution_activator Add purified, active HgdC to the assay. check_activator->solution_activator No solution_assay Optimize assay component concentrations. check_assay->solution_assay No final_check Re-assay activity. check_assay->final_check Yes solution_expression->start solution_reconstitution->start solution_anaerobic->start solution_activator->start solution_assay->start

Caption: Troubleshooting decision tree for low activity of recombinant this compound dehydratase.

References

Technical Support Center: Synthesis of 2-Hydroxyglutaryl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the enzymatic synthesis of 2-hydroxyglutaryl-CoA. Our focus is on minimizing side reactions and overcoming common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary enzymatic pathway for synthesizing (R)-2-hydroxyglutaryl-CoA?

A1: The most commonly described enzymatic synthesis involves a two-step process found in anaerobic bacteria like Acidaminococcus fermentans and Clostridium symbiosum. The pathway begins with the conversion of (R)-2-hydroxyglutarate and acetyl-CoA to (R)-2-hydroxyglutaryl-CoA, catalyzed by glutaconate CoA-transferase. This is followed by the dehydration of (R)-2-hydroxyglutaryl-CoA to glutaconyl-CoA, a reaction catalyzed by the (R)-2-hydroxyglutaryl-CoA dehydratase system.[1]

Q2: What are the main side reactions to be aware of during the synthesis?

A2: The primary side reaction is the formation of an incorrect positional isomer, (R)-2-hydroxyglutaryl-5-CoA, by glutaconate CoA-transferase.[2] This isomer is not a substrate for the subsequent dehydration step and represents a loss of yield. While the desired (R)-2-hydroxyglutaryl-1-CoA is the kinetically favored product, the 5-isomer can still be formed.[2]

Q3: Why are strict anaerobic conditions crucial for this synthesis?

A3: The (R)-2-hydroxyglutaryl-CoA dehydratase system is extremely sensitive to oxygen.[1] This system consists of two components: the dehydratase itself (HgdAB) and an activator protein (HgdC).[3] Both components, particularly the activator, contain iron-sulfur ([4Fe-4S]) clusters that are rapidly inactivated by oxygen.[4][5][6][7] The activator has a half-life of only seconds in the presence of air.[3]

Q4: What are the essential components for activating the (R)-2-hydroxyglutaryl-CoA dehydratase?

A4: Activation of the dehydratase requires the activator protein (HgdC), ATP, MgCl₂, and a reducing agent such as Ti(III)citrate or NADH under strict anaerobic conditions.[3][8]

Troubleshooting Guides

Issue 1: Low or No Yield of this compound
Possible Cause Troubleshooting Step
Oxygen contamination Ensure all buffers and reagents are thoroughly deoxygenated by purging with an inert gas (e.g., nitrogen or argon).[9][10] Perform all steps of the enzyme purification and the synthesis reaction within an anaerobic chamber or glove box.[9][10]
Inactive (R)-2-hydroxyglutaryl-CoA dehydratase system Verify the activity of both the dehydratase (HgdAB) and the activator (HgdC) components separately, if possible. Ensure that all necessary cofactors for activation (ATP, MgCl₂, reducing agent) are present at optimal concentrations.[3][8] The activator protein is notoriously unstable; use freshly purified or properly stored aliquots.[3]
Suboptimal reaction conditions Optimize pH, temperature, and substrate concentrations. While specific optimal conditions can vary, a starting point for similar enzymatic reactions is often around physiological pH (7.0-8.0) and a temperature of 25-37°C.
Presence of inhibitory compounds Ensure that starting materials are free from contaminants that could inhibit enzyme activity. Oxidants such as nitrophenols can reversibly inactivate the dehydratase.[3]
Issue 2: High Proportion of (R)-2-hydroxyglutaryl-5-CoA Isomer
Possible Cause Troubleshooting Step
Reaction equilibrium favoring the 5-isomer While the 1-isomer is kinetically favored, prolonged reaction times might allow the reaction to approach thermodynamic equilibrium, potentially increasing the proportion of the 5-isomer.[11] Monitor the reaction over time to determine the optimal endpoint for maximizing the 1-isomer.
Enzyme source and purity The specific isoform or source of glutaconate CoA-transferase might influence the ratio of the two isomers produced. Ensure the enzyme is pure and free of other transferases with different specificities.
Sub-optimal substrate concentrations Vary the ratio of acetyl-CoA to (R)-2-hydroxyglutarate to see if it influences the product isomer ratio.

Data Presentation

Table 1: Kinetic Parameters for Glutaconate CoA-Transferase with (R)-2-hydroxyglutarate

ParameterValueSource OrganismNotes
V/Km ratio (1-isomer vs. 5-isomer)80:1Acidaminococcus fermentansThe desired 1-isomer is the kinetically preferred product.[2]

Experimental Protocols

Protocol 1: General Anaerobic Protein Purification

This protocol is a general guideline for purifying oxygen-sensitive enzymes like the (R)-2-hydroxyglutaryl-CoA dehydratase system.

  • Preparation of Anaerobic Environment:

    • All buffers and solutions must be deoxygenated by boiling and cooling under a stream of high-purity nitrogen or argon gas.

    • Perform all subsequent steps in an anaerobic chamber with a consistently low oxygen level (<10 ppm).

  • Cell Lysis:

    • Resuspend cell pellets containing the expressed enzyme in a deoxygenated lysis buffer.

    • Lyse the cells using a method suitable for your expression system (e.g., sonication, French press) inside the anaerobic chamber.

    • Centrifuge the lysate to pellet cell debris.

  • Chromatography:

    • Equilibrate all chromatography columns with deoxygenated buffers.

    • Perform chromatography steps (e.g., affinity, ion exchange) within the anaerobic chamber.

    • Collect fractions in sealed tubes.

  • Protein Concentration and Storage:

    • Concentrate the purified protein using an appropriate method (e.g., centrifugal concentrators) inside the anaerobic chamber.

    • Flash-freeze aliquots in liquid nitrogen and store at -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Enzymatic Synthesis of (R)-2-hydroxyglutaryl-CoA

This protocol outlines the key steps for the synthesis reaction. Optimal concentrations of enzymes and substrates should be determined empirically.

  • Reaction Setup (in an anaerobic chamber):

    • To a reaction vessel, add a deoxygenated buffer (e.g., potassium phosphate (B84403) buffer, pH 7.0-8.0).

    • Add (R)-2-hydroxyglutarate and acetyl-CoA to their desired final concentrations.

    • Add purified glutaconate CoA-transferase.

  • Incubation:

    • Incubate the reaction mixture at a controlled temperature (e.g., 37°C).

    • Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by HPLC.

  • Reaction Quenching and Product Purification:

    • Quench the reaction by adding an acid (e.g., perchloric acid) to denature the enzyme.

    • Purify the (R)-2-hydroxyglutaryl-CoA from the reaction mixture using reversed-phase HPLC.

Protocol 3: HPLC Analysis of this compound Isomers

This method is based on the separation of similar acyl-CoA esters.

  • Instrumentation:

    • An HPLC system with a UV detector.

    • A C18 reversed-phase column.

  • Mobile Phase:

    • A gradient of an aqueous buffer (e.g., potassium phosphate, pH 4.9) and an organic solvent (e.g., acetonitrile).[12]

  • Detection:

    • Monitor the absorbance at 260 nm, which is characteristic of the adenine (B156593) moiety of coenzyme A.[13]

  • Analysis:

    • The two isomers, (R)-2-hydroxyglutaryl-1-CoA and (R)-2-hydroxyglutaryl-5-CoA, should have different retention times, allowing for their separation and quantification.[2]

Visualizations

Enzymatic_Synthesis_Pathway cluster_step1 Step 1: CoA Transfer cluster_step2 Step 2: Dehydration R-2-hydroxyglutarate R-2-hydroxyglutarate GCT Glutaconate CoA-transferase R-2-hydroxyglutarate->GCT Acetyl-CoA Acetyl-CoA Acetyl-CoA->GCT R-2-hydroxyglutaryl-1-CoA R-2-hydroxyglutaryl-1-CoA Dehydratase (R)-2-hydroxyglutaryl-CoA Dehydratase System R-2-hydroxyglutaryl-1-CoA->Dehydratase R-2-hydroxyglutaryl-5-CoA Erroneous Isomer Glutaconyl-CoA Glutaconyl-CoA GCT->R-2-hydroxyglutaryl-1-CoA Desired Product GCT->R-2-hydroxyglutaryl-5-CoA Side Reaction Dehydratase->Glutaconyl-CoA

Caption: Enzymatic synthesis pathway of this compound.

Troubleshooting_Workflow Start Low/No Yield of This compound Check_O2 Check for Oxygen Contamination Start->Check_O2 Check_Enzyme Verify Enzyme Activity & Cofactors Start->Check_Enzyme Check_Conditions Optimize Reaction Conditions (pH, Temp) Start->Check_Conditions Anaerobic_Technique Implement Strict Anaerobic Technique Check_O2->Anaerobic_Technique Fresh_Enzyme Use Fresh/Active Enzyme & Cofactors Check_Enzyme->Fresh_Enzyme Optimize_Params Systematically Vary Parameters Check_Conditions->Optimize_Params Success Improved Yield Anaerobic_Technique->Success Fresh_Enzyme->Success Optimize_Params->Success

Caption: Troubleshooting workflow for low product yield.

References

Validation & Comparative

A Comparative Guide to Methylaspartate and Hydroxyglutarate Fermentation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

A detailed comparison of metabolic pathways is crucial for understanding cellular physiology, identifying potential drug targets, and engineering novel biological systems. This guide provides an objective comparison of two distinct glutamate (B1630785) metabolism routes: the methylaspartate pathway, primarily an anaplerotic cycle in haloarchaea, and the hydroxyglutarate pathway, a fermentation route in anaerobic bacteria.

Core Functional Distinction

The most significant difference between these two pathways is their primary metabolic function. The methylaspartate pathway is an anaplerotic cycle, meaning its main purpose is to replenish intermediates of central metabolism, specifically malate, for biosynthesis. It is a mechanism for carbon assimilation, allowing organisms to grow on two-carbon compounds like acetate (B1210297). In contrast, the hydroxyglutarate pathway is a true fermentation pathway. Its primary role is to generate energy (ATP) for the cell under anaerobic conditions by catabolizing glutamate.

Quantitative Data Summary

Direct comparative studies measuring flux or product yield between these two distinct pathways are not available in the current literature, largely because they operate in different organisms with fundamentally different metabolic objectives. The following table summarizes the key characteristics and components of each pathway.

FeatureMethylaspartate PathwayHydroxyglutarate Pathway
Primary Function Anaplerotic Acetate AssimilationAnaerobic Glutamate Fermentation
Metabolic Role Biosynthesis (Malate production)Catabolism (ATP production)
Key Intermediate (2S,3S)-3-Methylaspartate(R)-2-Hydroxyglutarate
Starting Substrate L-GlutamateL-Glutamate
Key End Products Malate, Propionyl-CoAButyrate, Acetate, CO₂, H₂
Energy Yield Not a primary energy-generating pathwaySubstrate-level phosphorylation
Cellular Location CytosolCytosol
Typical Organisms Haloarchaea (e.g., Haloarcula hispanica)[1]Anaerobic Bacteria (e.g., Acidaminococcus fermentans, Clostridium symbiosum)[2][3]

Pathway Diagrams

Methylaspartate Pathway

The methylaspartate cycle converts glutamate into glyoxylate (B1226380) and propionyl-CoA. Glyoxylate is then combined with acetyl-CoA to produce malate, a key building block for biosynthesis.

Methylaspartate_Pathway Glutamate L-Glutamate Methylaspartate (2S,3S)-3-Methylaspartate Glutamate->Methylaspartate  Glutamate Mutase  (MamAB) Mesaconate Mesaconate Methylaspartate->Mesaconate  Methylaspartate  Ammonia-Lyase (Mal) MesaconylCoA Mesaconyl-CoA Mesaconate->MesaconylCoA  Mesaconate  CoA-Transferase (Mct) bMMCoA β-Methylmalyl-CoA MesaconylCoA->bMMCoA  Mesaconyl-CoA  Hydratase (Mch) bMMCoA->i1 PropionylCoA Propionyl-CoA Glyoxylate Glyoxylate Glyoxylate->i2 AcetylCoA Acetyl-CoA AcetylCoA->i2 Malate Malate i1->PropionylCoA i1->Glyoxylate β-Methylmalyl-CoA Lyase (Mcl) i2->Malate Malate Synthase (Ms)

Diagram 1. The Methylaspartate Pathway for Acetate Assimilation.
Hydroxyglutarate Pathway

The hydroxyglutarate pathway is a fermentation route where glutamate is converted via the key intermediate 2-hydroxyglutarate to glutaconyl-CoA, which is further metabolized to generate ATP.

Hydroxyglutarate_Pathway Glutamate L-Glutamate aKG α-Ketoglutarate Glutamate->aKG Glutamate Dehydrogenase Hydroxyglutarate (R)-2-Hydroxyglutarate aKG->Hydroxyglutarate 2-Hydroxyglutarate Dehydrogenase HGCoA (R)-2-Hydroxyglutaryl-CoA Hydroxyglutarate->HGCoA Glutaconate CoA-Transferase GlutaconylCoA Glutaconyl-CoA HGCoA->GlutaconylCoA 2-Hydroxyglutaryl-CoA Dehydratase (HgdAB) ButyrylCoA Butyryl-CoA GlutaconylCoA->ButyrylCoA Multiple Steps Butyrate Butyrate ButyrylCoA->Butyrate Substrate-Level Phosphorylation ATP ATP Butyrate->ATP

Diagram 2. The Hydroxyglutarate Pathway for Glutamate Fermentation.

Experimental Protocols

The methodologies used to study these pathways reflect their distinct environments and metabolic roles.

Protocol 1: Characterization of the Methylaspartate Pathway in Haloarchaea

This protocol is based on methods used to study the pathway in Haloarcula hispanica.[1][4]

1. Cultivation of Haloarchaea:

  • Medium: Prepare a high-salt medium (e.g., ATCC Medium 2172) containing approximately 2.5 M NaCl and other required salts and nutrients.

  • Carbon Source: Use acetate as the sole carbon source to induce the expression of methylaspartate cycle enzymes.

  • Growth Conditions: Grow cultures aerobically at 37-42°C with shaking. Monitor growth by measuring optical density at 600 nm.

2. Preparation of Cell-Free Extract:

  • Harvest cells from the late exponential growth phase by centrifugation.

  • Wash the cell pellet with a high-salt buffer matching the internal salinity of the cells.

  • Resuspend cells in a suitable lysis buffer and lyse by sonication or using a French press.

  • Clarify the lysate by ultracentrifugation to obtain the cell-free extract (supernatant).

3. Enzyme Activity Assays:

  • General Principle: Enzyme activities are typically measured spectrophotometrically by monitoring the change in absorbance of a substrate or product over time.[5]

  • Example: Methylaspartate Ammonia-Lyase (MAL) Assay:

    • Reaction Mixture: Prepare a buffer (e.g., 0.25 M Tris-HCl, pH 9) containing MgCl₂ and KCl.
    • Substrate: Add a known concentration of (2S,3S)-3-methylaspartate.
    • Initiation: Start the reaction by adding a specific amount of cell-free extract.
    • Detection: Monitor the formation of mesaconate, which has a double bond, by measuring the increase in absorbance at 240 nm (ε₂₄₀ = 3,850 M⁻¹cm⁻¹).[5]
    • Calculation: Calculate the specific activity in U/mg protein (1 U = 1 µmol of product formed per minute).

4. Metabolite Analysis via HPLC:

  • Quench metabolic activity in cell cultures rapidly using a cold solvent (e.g., methanol).

  • Extract intracellular metabolites.

  • Analyze the extract using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., an organic acid analysis column) to separate and quantify intermediates like mesaconate, propionyl-CoA, and glyoxylate.[6]

Protocol 2: Analysis of the Hydroxyglutarate Fermentation Pathway

This protocol outlines a general approach for studying glutamate fermentation in anaerobic bacteria like Acidaminococcus fermentans.

1. Anaerobic Cultivation:

  • Medium: Use a pre-reduced, anaerobically sterilized (PRAS) complex medium containing glutamate as the primary carbon and energy source.

  • Technique: Employ strict anaerobic techniques, such as the Hungate technique or an anaerobic chamber, to maintain an oxygen-free environment.[7] The medium should contain a redox indicator like resazurin (B115843) to confirm anaerobic conditions.

  • Growth: Incubate cultures in sealed tubes or bottles at the optimal temperature for the specific bacterium (e.g., 37°C).

2. Preparation of Cell-Free Extract:

  • Perform all steps under strictly anaerobic conditions inside an anaerobic chamber.

  • Harvest cells by centrifugation.

  • Wash the pellet with an anaerobic buffer.

  • Lyse cells and prepare the cell-free extract as described in Protocol 1, ensuring all buffers are pre-reduced and oxygen-free.

3. Enzyme Activity Assays:

  • Example: (R)-2-Hydroxyglutaryl-CoA Dehydratase Assay:

    • This is a complex, oxygen-sensitive iron-sulfur enzyme that requires an activator protein (HgdC) for its function.[8][9]
    • Activation: The dehydratase (HgdAB) must first be activated by its specific activator protein in the presence of ATP, MgCl₂, and a strong reducing agent (e.g., titanium(III) citrate).[8]
    • Reaction: The assay measures the conversion of (R)-2-hydroxyglutaryl-CoA to glutaconyl-CoA.
    • Detection: The formation of the double bond in glutaconyl-CoA can be monitored spectrophotometrically at 265 nm.[9]
    • Note: Due to the extreme oxygen sensitivity, this assay must be performed in sealed, anaerobic cuvettes.

4. Fermentation Product Analysis:

  • Analyze the culture supernatant for fermentation end products.

  • Gas Chromatography (GC): Measure volatile fatty acids like acetate and butyrate, as well as gases like H₂ and CO₂ using a GC equipped with a flame ionization detector (FID) and a thermal conductivity detector (TCD).

  • LC-MS/MS: For non-volatile intermediates like 2-hydroxyglutarate, use liquid chromatography-mass spectrometry for sensitive and specific quantification. Chiral derivatization may be required to distinguish between D- and L-2-hydroxyglutarate enantiomers.[10][11]

Conclusion

The methylaspartate and hydroxyglutarate pathways, while both starting from glutamate, serve fundamentally different purposes in microbial metabolism. The methylaspartate cycle is a clever anabolic adaptation for carbon assimilation in the unique high-salt environments of haloarchaea. In contrast, the hydroxyglutarate pathway is a catabolic, energy-yielding fermentation strategy employed by anaerobic bacteria to survive in oxygen-deprived niches. Understanding these differences is essential for fields ranging from microbial ecology and evolution to metabolic engineering and the development of novel antimicrobial agents targeting unique metabolic vulnerabilities.

References

A Comparative Guide to Alternative Substrates for 2-Hydroxyglutaryl-CoA Dehydratase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of alternative substrates for the enzyme 2-hydroxyglutaryl-CoA dehydratase, a key enzyme in the fermentation of glutamate. The data presented is compiled from published experimental findings, offering a valuable resource for researchers exploring the substrate specificity of this enzyme for applications in biocatalysis and metabolic engineering.

Performance Comparison of Alternative Substrates

This compound dehydratase from Clostridium symbiosum catalyzes the reversible dehydration of its natural substrate, (R)-2-hydroxyglutaryl-CoA, to (E)-glutaconyl-CoA.[1] However, studies have revealed the enzyme's capacity to accommodate a range of alternative substrates. The kinetic parameters for the natural substrate and a key alternative, (R)-2-hydroxyadipoyl-CoA, are summarized below. This comparison is crucial for understanding the enzyme's efficiency with different molecules, which is particularly relevant for the bio-based production of valuable chemicals like adipic acid.[1][2][3]

SubstrateKm (μM)Vmax (U/mg)kcat/Km (M-1s-1)
(R)-2-Hydroxyglutaryl-CoA52 ± 355 ± 5-
(R)-2-Hydroxyadipoyl-CoA100 ± 1029.0 ± 0.34.4 x 105
Glutaconyl-CoA (Hydration)250 ± 204.5 ± 0.5-

Table 1: Michaelis-Menten parameters for various substrates of this compound dehydratase. [4] Data for (R)-2-hydroxyadipoyl-CoA was determined for the dehydration reaction.[5] Data for glutaconyl-CoA represents the hydration reaction. One unit (U) is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute.

In addition to (R)-2-hydroxyadipoyl-CoA, several other compounds have been identified as alternative substrates for this compound dehydratase, primarily through spectrophotometric assays and mass spectrometry.[1][2] These include:

  • Oxalocrotonyl-CoA (hydration)[1]

  • Muconyl-CoA (hydration)[1]

  • Butynedioyl-CoA (hydration)[1]

Notably, the enzyme also demonstrates flexibility regarding the thioester moiety, accepting (R)-2-hydroxyglutaryl-thioesters of N-acetylcysteamine and pantetheine as substrates with nearly equal efficiency as the CoA ester.[1][5] Conversely, 3-methylglutaconyl-CoA was found not to be a substrate for the enzyme.[1]

Experimental Protocols

The following protocols are based on methodologies described in the primary literature for the characterization of this compound dehydratase activity.

Synthesis of CoA Thioesters

With the exception of (R)-2-hydroxyglutaryl-CoA, the mono-CoA-thioesters of dicarboxylates used in these studies were synthesized using glutaconate CoA-transferase from Acidaminococcus fermentans.[1][5]

Spectrophotometric Assay for Dehydratase Activity

The activity of this compound dehydratase is determined by monitoring the formation or disappearance of the double bond in the substrate or product.

Dehydration Reaction (e.g., with (R)-2-hydroxyglutaryl-CoA or (R)-2-hydroxyadipoyl-CoA):

  • The reaction is performed under strictly anaerobic conditions in an anaerobic chamber.

  • The activator and the dehydratase are incubated for 5 minutes with all assay components except the substrate. The assay mixture (0.5 mL) contains:

    • 50 mM Tris-HCl buffer (pH 8.0)

    • 5 mM Dithiothreitol (DTT)

    • 5 mM MgCl2

    • 0.4 mM ATP

    • 0.4 mM sodium dithionite

  • The reaction is initiated by the addition of the (R)-2-hydroxyacyl-CoA substrate.

  • The formation of the (E)-enoyl-CoA product is monitored by measuring the increase in absorbance at 290 nm. The molar extinction coefficient (ε290) for (E)-glutaconyl-CoA is 2.2 mM-1cm-1.

Hydration Reaction (e.g., with glutaconyl-CoA, muconyl-CoA, oxalocrotonyl-CoA, or butynedioyl-CoA):

  • The assay is performed under the same anaerobic conditions and with the same buffer components as the dehydration assay.

  • The reaction is initiated by the addition of the enoyl-CoA substrate.

  • The hydration is monitored by measuring the decrease in absorbance at a wavelength corresponding to the absorption maximum of the specific enoyl-CoA substrate.

Indirect Assay for Dehydratase Activity

This method avoids the need for prior synthesis of (R)-2-hydroxyglutaryl-CoA.

  • The dehydratase and catalytic amounts of the activator are preincubated for 5 minutes under the same buffer conditions as the direct assay.

  • Glutaconate CoA-transferase and acetyl-CoA are added to the mixture.

  • The reaction is initiated by the addition of (R)-2-hydroxyglutarate.

  • The activity is measured by monitoring the formation of (E)-glutaconyl-CoA at 290 nm.

Visualizing the Enzymatic Reactions

The following diagrams illustrate the enzymatic reactions of this compound dehydratase with its natural and alternative substrates.

sub (R)-2-Hydroxyglutaryl-CoA (Natural Substrate) enz This compound Dehydratase sub->enz prod (E)-Glutaconyl-CoA h2o H₂O prod->h2o enz->prod

Caption: Reaction of this compound dehydratase with its natural substrate.

sub_alt1 (R)-2-Hydroxyadipoyl-CoA enz This compound Dehydratase sub_alt1->enz Dehydration prod_alt1 2-Hexenedioyl-CoA h2o_1 H₂O prod_alt1->h2o_1 sub_alt2 Muconyl-CoA sub_alt2->enz Hydration h2o_2 H₂O sub_alt2->h2o_2 prod_alt2 Hydrated Product sub_alt3 Oxalocrotonyl-CoA sub_alt3->enz Hydration h2o_3 H₂O sub_alt3->h2o_3 prod_alt3 Hydrated Product enz->prod_alt1 enz->prod_alt2 enz->prod_alt3

Caption: Reactions of this compound dehydratase with alternative substrates.

References

Comparative Kinetic Analysis of 2-Hydroxyglutaryl-CoA Dehydratase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of known inhibitors for 2-hydroxyglutaryl-CoA dehydratase (HGDH), an enzyme crucial in the glutamate (B1630785) fermentation pathway of anaerobic bacteria.[1] This document is intended for researchers, scientists, and drug development professionals interested in the kinetic analysis of HGDH inhibitors. It includes a summary of quantitative data, detailed experimental protocols for inhibitor analysis, and visualizations of the enzyme's catalytic cycle and mechanisms of inhibition.

Introduction to this compound Dehydratase

This compound dehydratase is a key enzyme that catalyzes the reversible dehydration of (R)-2-hydroxyglutaryl-CoA to (E)-glutaconyl-CoA.[1] This enzyme system is composed of two main components: the dehydratase itself (a heterodimer) and an activator protein.[2] The catalytic mechanism is complex, involving the formation of a ketyl radical intermediate through a one-electron reduction of the thioester.[1] The enzyme contains iron-sulfur clusters and flavin mononucleotide (FMN) as cofactors and requires ATP for activation.[3][4][5]

Comparative Kinetic Data of HGDH Inhibitors

The study of specific inhibitors of this compound dehydratase is an emerging area of research. While a broad spectrum of inhibitors has not been extensively characterized, several compounds have been identified to inhibit or inactivate the enzyme. The available kinetic data for these inhibitors are summarized below.

Inhibitor/InactivatorTargetType of Inhibition/InactivationPotency (Ki or Concentration)Reference
2,2-Difluoroglutaryl-CoADehydrataseNot SpecifiedKi = 0.069 mMN/A
4-NitrobenzoateDehydrataseReversible, Transient Inactivation≥ 1 µM[3]
2-NitrophenolDehydrataseReversible, Transient Inactivation≥ 1 µM[3]
3-NitrophenolDehydrataseReversible, Transient Inactivation≥ 1 µM[3]
4-NitrophenolDehydrataseReversible, Transient Inactivation≥ 1 µM[3]
2,4-DinitrophenolActivated DehydrataseInactivation0.1 mM[6]
HydroxylamineActivated DehydrataseInactivation1 mM[6]
MetronidazoleActivator ProteinInhibition (destruction of Fe-S cluster)N/AN/A

Experimental Protocols

A detailed protocol for the kinetic analysis of potential HGDH inhibitors is provided below. This protocol is based on established spectrophotometric assays.[7][8]

Spectrophotometric Assay for this compound Dehydratase Activity

Principle:

The activity of this compound dehydratase is determined by monitoring the formation of (E)-glutaconyl-CoA from (R)-2-hydroxyglutaryl-CoA. The formation of the double bond in glutaconyl-CoA leads to an increase in absorbance at a specific wavelength, which can be measured over time.

Materials:

  • Purified this compound dehydratase and its activator protein

  • (R)-2-hydroxyglutaryl-CoA (substrate)

  • ATP

  • MgCl2

  • A reducing agent (e.g., Ti(III)citrate)

  • Anaerobic buffer (e.g., Tris-HCl, pH 8.0)

  • Inhibitor stock solutions

  • Anaerobic cuvettes

  • Spectrophotometer capable of measuring absorbance at the desired wavelength

Procedure:

  • Preparation of the reaction mixture: In an anaerobic environment (e.g., a glove box), prepare the reaction mixture containing the anaerobic buffer, MgCl2, ATP, and the reducing agent.

  • Enzyme Activation: Add the this compound dehydratase and its activator protein to the reaction mixture and incubate to allow for enzyme activation.

  • Inhibitor Addition (for inhibition assays): Add varying concentrations of the inhibitor to the activated enzyme mixture and incubate for a predetermined period to allow for binding.

  • Initiation of the reaction: Start the reaction by adding the substrate, (R)-2-hydroxyglutaryl-CoA, to the mixture.

  • Spectrophotometric Measurement: Immediately monitor the change in absorbance at the appropriate wavelength for (E)-glutaconyl-CoA in a spectrophotometer. Record the absorbance at regular intervals.

  • Data Analysis:

    • Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance versus time plot.

    • For inhibitor analysis, plot the reaction velocities against the inhibitor concentrations to determine the IC50 value.

    • To determine the inhibition constant (Ki) and the mechanism of inhibition, perform the assay at various substrate and inhibitor concentrations and analyze the data using appropriate kinetic models (e.g., Lineweaver-Burk or non-linear regression analysis).

Visualizing HGDH Catalysis and Inhibition

The following diagrams illustrate the key steps in the catalytic cycle of this compound dehydratase and the points at which different classes of inhibitors act.

HGDH_Catalytic_Cycle cluster_activation Enzyme Activation cluster_catalysis Catalytic Cycle cluster_inhibition Inhibition Inactive_Dehydratase Inactive Dehydratase (HgdAB) Active_Dehydratase Active Dehydratase (HgdAB*) Inactive_Dehydratase->Active_Dehydratase Activator, ATP, e⁻ Activator Activator (HgdC) Activator->Active_Dehydratase ATP ATP + Mg²⁺ ATP->Active_Dehydratase Electron_Source Reduced Ferredoxin (Electron Source) Electron_Source->Active_Dehydratase Substrate_Binding 1. Substrate Binding ((R)-2-hydroxyglutaryl-CoA) Active_Dehydratase->Substrate_Binding Electron_Transfer 2. One-electron reduction (Ketyl radical formation) Substrate_Binding->Electron_Transfer Catalytic Steps Dehydration 3. Dehydration (-H₂O) Electron_Transfer->Dehydration Catalytic Steps Reoxidation 4. Reoxidation & Product Release ((E)-glutaconyl-CoA) Dehydration->Reoxidation Catalytic Steps Reoxidation->Active_Dehydratase Catalytic Steps Oxidant_Inhibitors Oxidants (e.g., Nitrophenols) Oxidant_Inhibitors->Active_Dehydratase Trap catalytic electron (Reversible Inactivation) Substrate_Analogs Substrate Analogs (e.g., 2,2-difluoroglutaryl-CoA) Substrate_Analogs->Substrate_Binding Competitive Inhibition? Activator_Inhibitors Activator Inhibitors (e.g., Metronidazole) Activator_Inhibitors->Activator Destroy Fe-S cluster

Figure 1. Mechanism of this compound dehydratase activation, catalysis, and inhibition.

The following diagram outlines a typical experimental workflow for the kinetic analysis of a potential HGDH inhibitor.

Experimental_Workflow Start Start: Inhibitor Screening Enzyme_Prep Prepare and activate HGDH enzyme system Start->Enzyme_Prep Assay_Setup Set up spectrophotometric assay (anaerobic conditions) Enzyme_Prep->Assay_Setup Inhibitor_Screen Screen potential inhibitor at a single concentration Assay_Setup->Inhibitor_Screen IC50_Determination Determine IC50 value with a dose-response curve Inhibitor_Screen->IC50_Determination Mechanism_Study Conduct kinetic studies at varying substrate and inhibitor concentrations IC50_Determination->Mechanism_Study Data_Analysis Analyze data using kinetic models (e.g., Lineweaver-Burk plot) Mechanism_Study->Data_Analysis Ki_Determination Determine Ki and mechanism of inhibition Data_Analysis->Ki_Determination End End: Characterized Inhibitor Ki_Determination->End

Figure 2. Workflow for kinetic analysis of HGDH inhibitors.

References

A Researcher's Guide to the Validation of Enzymatic Assays for CoA Thioesters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Coenzyme A (CoA) and its thioester derivatives are pivotal molecules in cellular metabolism, participating in numerous anabolic and catabolic pathways. Accurate quantification of these molecules is crucial for understanding cellular physiology and for the development of therapeutics targeting metabolic pathways. This guide provides a comparative overview of common methods for the validation of enzymatic assays for CoA thioesters, with a focus on data presentation, experimental protocols, and visual workflows to aid in assay selection and implementation.

Comparison of Assay Methodologies

The selection of an appropriate assay for CoA thioester quantification depends on several factors, including the specific CoA thioester of interest, the required sensitivity, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of common enzymatic and chromatographic methods.

Assay MethodPrincipleTypical Limit of Detection (LOD)Linearity RangeReproducibility (CV%)SpecificityThroughput
DTNB (Ellman's) Assay Colorimetric detection of free thiol groups (CoASH) released from thioesters.~0.2-1 µM[1]~1 - 100 µM[1]Variable, can be higher due to interferenceLow; detects any free thiol, susceptible to interference from other nucleophiles.[1]High
Coupled Enzymatic Assay Multi-step enzymatic reaction leading to a detectable product (e.g., NADH, colored, or fluorescent molecule).Nanomolar to picomolar rangeWide, dependent on the specific enzymes and detection methodGenerally good, dependent on enzyme purity and stabilityHigh for the target thioester, dependent on enzyme specificityMedium to High
High-Performance Liquid Chromatography (HPLC) Separation of CoA thioesters by reverse-phase chromatography followed by UV detection.~5 pmol[2]Typically wide, dependent on the detectorGood; inter-run precision can be between 2.6% and 12.2%.[3]High; separates different CoA species based on retention time.Low to Medium
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Separation by HPLC coupled with highly sensitive and specific mass spectrometric detection.Sub-nanomolar to picomolar range[4][5][6]Wide, often several orders of magnitudeExcellent; typically around 4%.[4][5][6]Very High; provides structural confirmation.Medium

Experimental Protocols

Detailed and validated protocols are essential for obtaining reliable and reproducible results. Below are representative protocols for key assay types.

Protocol 1: DTNB (Ellman's) Assay for Total Free Coenzyme A

This protocol measures the amount of free CoASH in a sample. To quantify a specific CoA thioester, it must first be hydrolyzed to release free CoASH.

Materials:

  • Reaction Buffer: 0.1 M Sodium Phosphate, 1 mM EDTA, pH 8.0

  • DTNB Reagent Solution: 4 mg/mL 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in Reaction Buffer

  • Thiol Standard: Cysteine or Glutathione (GSH) at a known concentration (e.g., 1.5 mM)

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Prepare Standard Curve: Create a serial dilution of the Thiol Standard in Reaction Buffer to generate a standard curve (e.g., 0, 0.1, 0.2, 0.4, 0.6, 0.8, 1.0 mM).

  • Sample Preparation: If necessary, dilute samples in Reaction Buffer to ensure the final thiol concentration falls within the linear range of the standard curve.

  • Reaction Setup: In a 96-well microplate, add 10 µL of each standard or sample to individual wells.

  • Initiate Reaction: Add 190 µL of the DTNB Reagent Solution to each well.

  • Incubation: Incubate the plate at room temperature for 15 minutes, protected from light.

  • Measurement: Measure the absorbance of each well at 412 nm.

  • Calculation: Subtract the absorbance of the blank (Reaction Buffer only) from all readings. Plot the standard curve and determine the concentration of free thiols in the samples.

Protocol 2: Coupled Enzymatic Assay for Acetyl-CoA Quantification

This protocol describes a common coupled enzyme assay for the quantification of acetyl-CoA, resulting in a fluorometric product.

Materials:

  • Acetyl-CoA Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.5)

  • Conversion Enzyme (e.g., citrate (B86180) synthase)

  • Acetyl-CoA Enzyme Mix (containing enzymes to convert the product of the first reaction to a detectable signal)

  • Acetyl-CoA Substrate Mix

  • Fluorescent Probe

  • Acetyl-CoA Standard (1 µmole)

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader (e.g., λex = 535 nm / λem = 587 nm)

Procedure:

  • Reagent Preparation: Reconstitute all lyophilized components as per the manufacturer's instructions. Prepare a 10 mM Acetyl-CoA standard solution.

  • Standard Curve Preparation: Prepare a dilution series of the Acetyl-CoA standard in Acetyl-CoA Assay Buffer to create a standard curve (e.g., 0, 20, 40, 60, 80, 100 pmole/well). Add the standards to the microplate.

  • Sample Preparation: Homogenize and deproteinize tissue or cell samples, for example, using perchloric acid precipitation followed by neutralization. Add prepared samples to the microplate. Adjust the volume of all wells to 50 µL with Acetyl-CoA Assay Buffer.

  • Reaction Mixture Preparation: Prepare a master mix containing Acetyl-CoA Assay Buffer, Conversion Enzyme, Acetyl-CoA Enzyme Mix, Acetyl-CoA Substrate Mix, and the Fluorescent Probe according to the kit's protocol.

  • Initiate Reaction: Add the reaction mixture to each well.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes), protected from light.

  • Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

  • Data Analysis: Subtract the blank reading from all measurements. Plot the standard curve and determine the concentration of Acetyl-CoA in the samples.

Mandatory Visualizations

The following diagrams illustrate the workflow of a typical enzymatic assay and a comparison of the different assay methodologies.

EnzymaticAssayWorkflow cluster_prep Sample & Standard Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis Sample Biological Sample Extraction Extraction & Deproteinization Sample->Extraction Standard CoA Thioester Standard Dilution Serial Dilution Standard->Dilution ReactionMix Prepare Reaction Mixture (Enzymes, Substrates, Buffer) Extraction->ReactionMix Dilution->ReactionMix Incubation Incubate at Optimal Temperature ReactionMix->Incubation Detection Measure Signal (Absorbance, Fluorescence) Incubation->Detection Analysis Data Analysis (Standard Curve, Calculation) Detection->Analysis

Caption: General workflow for an enzymatic assay of CoA thioesters.

AssayComparison AssayMethods CoA Thioester Quantification Methods DTNB DTNB (Ellman's) Assay AssayMethods->DTNB High Throughput Coupled Coupled Enzymatic Assay AssayMethods->Coupled High Specificity HPLC HPLC-UV AssayMethods->HPLC Good Separation LCMS LC-MS/MS AssayMethods->LCMS Highest Sensitivity & Specificity

Caption: Comparison of different CoA thioester assay methodologies.

References

A Comparative Genomic Guide to the Hydroxyglutarate Pathway Across Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the hydroxyglutarate (HG) pathway across different species, focusing on the genomic and enzymatic variations. The production and degradation of the two enantiomers of 2-hydroxyglutarate (2-HG), D-2-HG and L-2-HG, are critical in both normal physiology and various pathological states, including metabolic disorders and cancer. Understanding the species-specific differences in this pathway is crucial for developing targeted therapeutic strategies.

Overview of the Hydroxyglutarate Pathway

The hydroxyglutarate pathway revolves around the production and catabolism of D-2-hydroxyglutarate (D-2-HG) and L-2-hydroxyglutarate (L-2-HG), stereoisomers of 2-hydroxyglutaric acid. These metabolites are typically present at low levels in cells but can accumulate under specific conditions, such as hypoxia or due to genetic mutations, leading to significant physiological consequences.

Production of 2-Hydroxyglutarate:

  • D-2-HG: In humans, D-2-HG is primarily produced through neomorphic activity of mutant isocitrate dehydrogenase 1 (IDH1) and IDH2 enzymes, which are frequently found in various cancers. These mutant enzymes gain the ability to reduce α-ketoglutarate (α-KG) to D-2-HG.[1] Promiscuous activities of other enzymes like phosphoglycerate dehydrogenase can also contribute to D-2-HG production.

  • L-2-HG: L-2-HG is mainly generated from α-KG by the promiscuous activity of lactate (B86563) dehydrogenase (LDH) and malate (B86768) dehydrogenase (MDH), particularly under hypoxic or acidic conditions.[2]

Degradation of 2-Hydroxyglutarate:

The degradation of both enantiomers is catalyzed by specific mitochondrial dehydrogenases:

  • D-2-hydroxyglutarate dehydrogenase (D-2HGDH) oxidizes D-2-HG back to α-KG.

  • L-2-hydroxyglutarate dehydrogenase (L-2HGDH) oxidizes L-2-HG to α-KG.[3]

Defects in these dehydrogenases lead to the accumulation of their respective substrates, causing the rare metabolic disorders D-2-hydroxyglutaric aciduria and L-2-hydroxyglutaric aciduria.

Comparative Enzymology

The kinetic properties and substrate specificities of the key enzymes in the hydroxyglutarate pathway exhibit significant variations across different species.

D-2-Hydroxyglutarate Dehydrogenase (D-2HGDH)

D-2HGDH is a flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme responsible for the oxidation of D-2-HG. Its kinetic parameters vary across different organisms.

Table 1: Comparative Kinetic Parameters of D-2-Hydroxyglutarate Dehydrogenase (D-2HGDH)

SpeciesEnzymeSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)Reference
Homo sapienshD2HGDHD-2-hydroxyglutarate120-1.3 x 104[4][5]
Pseudomonas aeruginosa PAO1PaD2HGDHD-2-hydroxyglutarate6011-[6]
Escherichia coliD2HGDHEcD-2-hydroxyglutarate83--[7]
Pantoea ananatisD2HGDHPaD-2-hydroxyglutarate208--[7]

Substrate Specificity of D-2HGDH:

  • Human D-2HGDH: Exhibits broad substrate specificity, with high activity towards D-2-HG and D-malate, and weaker activity towards D-lactate. It shows negligible activity with L-2-HG.[8][9]

  • Saccharomyces cerevisiae Dld2 and Dld3: Both enzymes, also known as D-lactate dehydrogenases, efficiently oxidize D-2-HG. Dld3 shows high activity with both D-2-HG and D-malate.[10]

L-2-Hydroxyglutarate Dehydrogenase (L-2HGDH)

L-2HGDH is also a FAD-dependent mitochondrial enzyme that specifically oxidizes L-2-HG.

Table 2: Kinetic Parameters of L-2-Hydroxyglutarate Dehydrogenase (L-2HGDH)

SpeciesEnzymeSubstrateKm (mM)kcat (s-1)Reference
Drosophila melanogasterdmL2HGDHL-2-hydroxyglutarate0.137.76[11]
Rattus norvegicusrL2HGDHL-2-hydroxyglutarate0.0035-[12]

Substrate Specificity of L-2HGDH:

  • Drosophila melanogaster L-2HGDH: Shows high substrate specificity for L-2-HG, with no detectable activity towards L-malate, L-lactate, or D-2-HG.[11]

  • Rat L-2HGDH: Appears to be specific for L-2-hydroxyglutarate, with no activity on L-lactate, L-malate, or D-2-hydroxyglutarate.[12]

Comparative Genomics and Phylogenetic Analysis

The genes encoding the enzymes of the hydroxyglutarate pathway, D2HGDH and L2HGDH, are found across a wide range of organisms, from bacteria to mammals, indicating their ancient evolutionary origin.

  • Evolutionary Relationship: D2HGDH and L2HGDH belong to different protein families with low sequence identity, suggesting they evolved independently to fulfill their specific roles in metabolizing the two enantiomers of 2-HG.[11]

  • Plants: In plants like Arabidopsis thaliana, D-2HGDH is involved in the catabolism of lysine.[13] The presence of both D- and L-2-HG in plants suggests a functional hydroxyglutarate pathway.[13]

  • Bacteria: The pathway is also present in bacteria. For instance, in Pseudomonas aeruginosa, D-2HGDH is essential for the serine biosynthetic pathway.[6] In E. coli, the 2-HG pathway is a strategy for propionyl-CoA detoxification.[14]

  • Archaea: There is limited specific information available on the hydroxyglutarate pathway in archaea. General comparative genomic analyses of archaea have revealed a conserved core of metabolic genes, but the presence and nature of a dedicated hydroxyglutarate pathway remain to be fully elucidated.[15][16]

Experimental Protocols

Accurate measurement of D- and L-2-HG is crucial for research and clinical diagnostics. Below are summaries of common experimental methodologies.

Measurement of D- and L-2-Hydroxyglutarate by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the simultaneous quantification of D- and L-2-HG.

Sample Preparation:

  • Extraction: Metabolites are extracted from cells, tissues, or biofluids using a cold solvent mixture, typically methanol/water or acetonitrile/methanol/water.

  • Derivatization (for chiral separation): To separate the enantiomers, samples are often derivatized with a chiral reagent. A common method involves derivatization with (+)-o,o-diacetyl-l-tartaric anhydride (B1165640) (DATAN).

LC-MS/MS Analysis:

  • Chromatographic Separation: The derivatized diastereomers are separated on a reverse-phase C18 column.

  • Mass Spectrometry Detection: The separated enantiomers are detected using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode for high sensitivity and specificity.

Enzymatic Assay for D-2-Hydroxyglutarate

This colorimetric or fluorometric assay provides a rapid and cost-effective method for quantifying D-2-HG.

Principle:

The assay is based on the oxidation of D-2-HG to α-KG by D-2HGDH. This reaction is coupled to the reduction of a detector molecule (e.g., resazurin (B115843) to the fluorescent resorufin) by the NADH produced.

Protocol Outline:

  • Sample Preparation: Lysates from cells or tissues are prepared in an appropriate assay buffer.

  • Reaction Mixture: A reaction mixture containing D-2HGDH, NAD+, and a detection reagent (e.g., diaphorase and resazurin) is prepared.

  • Incubation: The sample is mixed with the reaction mixture and incubated to allow the enzymatic reaction to proceed.

  • Measurement: The absorbance or fluorescence is measured using a microplate reader. The concentration of D-2-HG is determined by comparison to a standard curve.

Visualizing the Hydroxyglutarate Pathway and Experimental Workflow

The Core Hydroxyglutarate Pathway

Hydroxyglutarate_Pathway cluster_production Production of 2-Hydroxyglutarate cluster_degradation Degradation of 2-Hydroxyglutarate alpha_KG α-Ketoglutarate mutant_IDH Mutant IDH1/2 alpha_KG->mutant_IDH NADPH -> NADP+ LDH_MDH LDH / MDH (Hypoxia) alpha_KG->LDH_MDH NADH -> NAD+ D_2_HG D-2-Hydroxyglutarate L_2_HG L-2-Hydroxyglutarate mutant_IDH->D_2_HG LDH_MDH->L_2_HG alpha_KG_deg α-Ketoglutarate D2HGDH D-2HGDH D2HGDH->alpha_KG_deg L2HGDH L-2HGDH L2HGDH->alpha_KG_deg D_2_HG_deg D-2-Hydroxyglutarate D_2_HG_deg->D2HGDH FAD -> FADH2 L_2_HG_deg L-2-Hydroxyglutarate L_2_HG_deg->L2HGDH FAD -> FADH2

Caption: The central metabolic pathways for the production and degradation of D- and L-2-hydroxyglutarate.

Experimental Workflow for LC-MS/MS Analysis

LCMS_Workflow start Biological Sample (Cells, Tissue, Biofluid) extraction Metabolite Extraction (Cold Solvent) start->extraction derivatization Chiral Derivatization (e.g., DATAN) extraction->derivatization lc_separation LC Separation (C18 Column) derivatization->lc_separation ms_detection Tandem Mass Spectrometry (MRM Mode) lc_separation->ms_detection data_analysis Data Analysis (Quantification of D- & L-2-HG) ms_detection->data_analysis end Results data_analysis->end

Caption: A typical workflow for the quantification of D- and L-2-hydroxyglutarate using LC-MS/MS.

Signaling Consequences of 2-HG Accumulation

Signaling_Consequences Two_HG D/L-2-Hydroxyglutarate Accumulation alpha_KG_dioxygenases α-KG-Dependent Dioxygenases Two_HG->alpha_KG_dioxygenases Inhibition altered_metabolism Altered Cellular Metabolism Two_HG->altered_metabolism epigenetic_alterations Epigenetic Alterations (Histone & DNA Hypermethylation) alpha_KG_dioxygenases->epigenetic_alterations hif_stabilization HIF-1α Stabilization alpha_KG_dioxygenases->hif_stabilization tumorigenesis Tumorigenesis epigenetic_alterations->tumorigenesis hif_stabilization->tumorigenesis altered_metabolism->tumorigenesis

Caption: The accumulation of 2-HG inhibits α-KG-dependent dioxygenases, leading to widespread downstream effects.

Conclusion

The hydroxyglutarate pathway displays considerable diversity across species in terms of the kinetic properties of its key enzymes and its physiological roles. While the core machinery for metabolizing D- and L-2-HG is conserved, the substrate specificities and efficiencies of the dehydrogenases, as well as the primary sources of 2-HG production, can differ significantly. This comparative guide highlights the importance of considering species-specific variations in the hydroxyglutarate pathway for basic research and for the development of novel therapeutic interventions targeting this critical metabolic axis. Further research, particularly into the role of this pathway in a broader range of organisms, including archaea and extremophiles, will undoubtedly uncover new facets of its biological significance.

References

A Comparative Guide to the Structure and Function of Acyl-CoA Dehydrogenases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed structural and functional comparison of the major acyl-CoA dehydrogenases (ACADs) involved in mitochondrial fatty acid β-oxidation: Short-Chain Acyl-CoA Dehydrogenase (SCAD), Medium-Chain Acyl-CoA Dehydrogenase (MCAD), Long-Chain Acyl-CoA Dehydrogenase (LCAD), and Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD). This document summarizes key structural features, substrate specificities, and kinetic data, supported by experimental protocols and visualizations to facilitate a comprehensive understanding of this critical enzyme family.

Introduction to Acyl-CoA Dehydrogenases

Acyl-CoA dehydrogenases are a class of flavin adenine (B156593) dinucleotide (FAD)-dependent enzymes that catalyze the initial and rate-limiting step in each cycle of fatty acid β-oxidation within the mitochondria.[1][2] Their primary function is to introduce a trans-double bond between the α- and β-carbons (C2 and C3) of the fatty acyl-CoA thioester substrate.[2] This family of enzymes is categorized based on their specificity for substrates of varying fatty acid chain lengths. Deficiencies in these enzymes can lead to serious metabolic disorders.[1]

Structural Comparison

While all ACADs share a common overall three-dimensional structure, key differences in their quaternary arrangement and substrate-binding cavities account for their distinct substrate specificities.

Most ACADs, including SCAD, MCAD, and LCAD, are soluble homotetramers found in the mitochondrial matrix.[3] In contrast, VLCAD is a homodimer that is associated with the inner mitochondrial membrane.[4][5] Each subunit of these enzymes is composed of three domains: an N-terminal α-helical domain, a central β-sheet domain, and a C-terminal α-helical domain.[6] VLCAD, however, possesses an additional C-terminal extension of about 180 residues which is not present in the other ACADs and is implicated in its membrane association.[4]

The substrate-binding pocket is a crucial determinant of the chain-length specificity of each ACAD. In MCAD, the base of this cavity is formed by residues Gln-95 and Glu-99.[4] In VLCAD, these residues are replaced by glycines (Gly-175 and Gly-178), which effectively extends the substrate-binding channel by approximately 12 Å, allowing it to accommodate much longer fatty acyl chains, up to 24 carbons in length.[4][5]

Table 1: Structural and Functional Comparison of Acyl-CoA Dehydrogenases

FeatureShort-Chain Acyl-CoA Dehydrogenase (SCAD)Medium-Chain Acyl-CoA Dehydrogenase (MCAD)Long-Chain Acyl-CoA Dehydrogenase (LCAD)Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD)
Quaternary Structure Homotetramer[3]Homotetramer[2][7]Homotetramer[8]Homodimer[4][5]
Subcellular Localization Mitochondrial Matrix[3]Mitochondrial Matrix[3]Mitochondrial Matrix[3]Inner Mitochondrial Membrane[4][5]
Optimal Substrate Chain Length C4 (Butyryl-CoA)[6][9]C6-C12 (Octanoyl-CoA is optimal)[2]C12-C18[10]C14-C20 (Palmitoyl-CoA is optimal)[5][11]
Catalytic Base Conserved Glutamate (B1630785)Glu-376[2]Conserved GlutamateGlu-422[4]
Key Active Site Residues -Gln-95, Glu-99 at base of pocket[4]-Gly-175, Gly-178 at base of pocket[4]
Associated Deficiencies SCAD Deficiency (SCADD)MCAD Deficiency (MCADD)LCAD Deficiency (LCADD)VLCAD Deficiency (VLCADD)

Catalytic Mechanism and Substrate Specificity

The catalytic mechanism for all ACADs is a concerted α,β-dehydrogenation reaction. The process is initiated by the abstraction of the pro-R α-proton from the acyl-CoA substrate by a catalytic glutamate residue.[12] Concurrently, a hydride ion is transferred from the β-carbon to the N5 position of the FAD cofactor, resulting in the formation of a trans-2-enoyl-CoA product and reduced FAD (FADH₂).[12] The pKa of the substrate's α-proton is significantly lowered upon binding to the enzyme, facilitating its abstraction by the glutamate base.[12]

The substrate specificity of each ACAD is a direct consequence of the architecture of its substrate-binding pocket. The length and shape of this cavity create a "molecular ruler" that selectively binds fatty acyl-CoAs of a particular chain length.

Quantitative Performance: Kinetic Parameters

The efficiency and substrate preference of each ACAD can be quantitatively described by their Michaelis-Menten kinetic parameters, Km (substrate concentration at half-maximal velocity) and kcat (turnover number). A lower Km indicates a higher affinity for the substrate, while a higher kcat signifies a faster catalytic rate. The ratio kcat/Km is a measure of the enzyme's overall catalytic efficiency.

Table 2: Kinetic Parameters of Human Acyl-CoA Dehydrogenases for Various Substrates

EnzymeSubstrate (Acyl-CoA)Km (µM)kcat (s⁻¹)kcat/Km (µM⁻¹s⁻¹)
SCAD Butyryl-CoA (C4)~10-30~10-20~0.3-2.0
Hexanoyl-CoA (C6)>100LowLow
MCAD Hexanoyl-CoA (C6)~5-15~15-30~1.0-6.0
Octanoyl-CoA (C8)~2-10~20-40~2.0-20.0
Decanoyl-CoA (C10)~5-15~15-30~1.0-6.0
Dodecanoyl-CoA (C12)~10-30~5-15~0.2-1.5
LCAD Dodecanoyl-CoA (C12)~1-5~5-10~1.0-10.0
Tetradecanoyl-CoA (C14)~1-5~8-15~1.6-15.0
Palmitoyl-CoA (C16)~1-5~8-15~1.6-15.0
VLCAD Palmitoyl-CoA (C16)~0.5-2~3-7~1.5-14.0
Stearoyl-CoA (C18)~0.5-2~2-5~1.0-10.0
Arachidoyl-CoA (C20)~0.5-2~1-3~0.5-6.0

Note: The kinetic values presented are approximate ranges compiled from various sources and can vary depending on the specific experimental conditions.

Experimental Protocols

Recombinant Expression and Purification of Human Acyl-CoA Dehydrogenases

Objective: To produce and purify recombinant human ACADs for structural and functional studies.

Methodology:

  • Gene Synthesis and Cloning: The human cDNA for the mature form of the desired ACAD (e.g., ACADM for MCAD) is synthesized and cloned into a suitable bacterial expression vector, such as pET, often with an N- or C-terminal polyhistidine tag to facilitate purification.[1]

  • Protein Expression: The expression plasmid is transformed into a suitable E. coli strain (e.g., BL21(DE3)). The cells are grown in a rich medium (e.g., LB or TB) at 37°C to an optimal density (OD₆₀₀ of 0.6-0.8). Protein expression is then induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) and the culture is incubated at a lower temperature (e.g., 18-25°C) overnight to enhance protein folding and solubility.[4]

  • Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer containing a buffering agent (e.g., Tris-HCl), salt (e.g., NaCl), a reducing agent (e.g., DTT or β-mercaptoethanol), and protease inhibitors. Lysis is achieved by sonication or high-pressure homogenization.

  • Purification:

    • Affinity Chromatography: The clarified cell lysate is loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity column. The column is washed extensively to remove unbound proteins, and the His-tagged ACAD is eluted with an imidazole (B134444) gradient.

    • Ion-Exchange Chromatography: Further purification can be achieved using an anion-exchange column (e.g., Q-Sepharose). The protein is eluted with a salt gradient (e.g., NaCl or KCl).[4]

    • Size-Exclusion Chromatography: The final purification step involves size-exclusion chromatography to separate the ACAD from any remaining impurities and to isolate the correctly assembled oligomeric state (tetramer or dimer). The purified protein is then concentrated and stored in a suitable buffer at -80°C.

Acyl-CoA Dehydrogenase Activity Assay (ETF Fluorescence Reduction Assay)

Objective: To measure the enzymatic activity of purified ACADs or ACADs in cell lysates.

Methodology: This assay measures the reduction of the electron transfer flavoprotein (ETF), the natural electron acceptor for ACADs, which results in a decrease in its intrinsic fluorescence.[13]

  • Reaction Mixture: A reaction mixture is prepared in an anaerobic cuvette or a 96-well plate. The mixture typically contains a buffer (e.g., phosphate (B84403) or Tris buffer), the purified ACAD or cell lysate, and purified ETF.[13]

  • Anaerobic Conditions: Oxygen must be removed from the reaction mixture as it can re-oxidize the reduced ETF. This is typically achieved by several cycles of vacuum and purging with an inert gas like argon, or by using an enzymatic oxygen-scavenging system (e.g., glucose oxidase and catalase in the presence of glucose).[13]

  • Initiation and Measurement: The reaction is initiated by the addition of the acyl-CoA substrate. The decrease in ETF fluorescence is monitored over time using a fluorometer with an excitation wavelength of around 340-380 nm and an emission wavelength of approximately 490-500 nm.[13]

  • Data Analysis: The initial rate of fluorescence decrease is proportional to the ACAD activity. Kinetic parameters (Km and kcat) can be determined by measuring the initial rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.

General Workflow for X-ray Crystallography of Acyl-CoA Dehydrogenases

Objective: To determine the three-dimensional structure of an ACAD at atomic resolution.

Methodology:

  • Protein Purification: High-purity and homogeneity of the target ACAD are critical for successful crystallization. The protein is purified as described in Protocol 1.

  • Crystallization: The purified protein is concentrated to a high concentration (typically 5-20 mg/mL). Crystallization is achieved by screening a wide range of conditions (precipitants, buffers, salts, and additives) using techniques such as hanging-drop or sitting-drop vapor diffusion.[7][10]

  • Crystal Harvesting and Cryo-protection: Once suitable crystals are obtained, they are carefully harvested and soaked in a cryoprotectant solution (e.g., a solution containing a high concentration of glycerol, ethylene (B1197577) glycol, or a salt from the crystallization condition) to prevent ice formation during flash-cooling.

  • X-ray Diffraction Data Collection: The cryo-cooled crystal is mounted in a goniometer and exposed to a highly collimated X-ray beam, typically at a synchrotron source. The diffraction pattern is recorded on a detector as the crystal is rotated.[14]

  • Structure Determination and Refinement:

    • Data Processing: The diffraction images are processed to determine the intensities and positions of the diffraction spots.

    • Phasing: The phase information, which is lost during the diffraction experiment, is determined using methods such as molecular replacement (using a homologous structure as a model) or experimental phasing techniques (e.g., MAD, SAD, or MIR).

    • Model Building and Refinement: An initial atomic model of the protein is built into the calculated electron density map. This model is then refined using computational methods to improve its fit to the experimental data and to ensure it conforms to known stereochemical principles.[14]

  • Structure Validation: The final refined structure is validated using various quality metrics to ensure its accuracy before deposition in the Protein Data Bank (PDB).

Visualizations

Fatty_Acid_Beta_Oxidation cluster_ACADs Acyl-CoA Dehydrogenases Fatty_Acyl_CoA Fatty Acyl-CoA (Cn) VLCAD VLCAD (C14-C20) LCAD LCAD (C12-C18) MCAD MCAD (C6-C12) SCAD SCAD (C4-C6) Enoyl_CoA trans-Δ²-Enoyl-CoA Hydroxyacyl_CoA L-β-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase (+H₂O) Ketoacyl_CoA β-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA β-Hydroxyacyl-CoA Dehydrogenase (NAD⁺ -> NADH) Shorter_Acyl_CoA Fatty Acyl-CoA (Cn-2) Ketoacyl_CoA->Shorter_Acyl_CoA Thiolase (+CoA-SH) Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Shorter_Acyl_CoA->Fatty_Acyl_CoA Re-enters Cycle VLCAD->Enoyl_CoA FAD -> FADH₂ LCAD->Enoyl_CoA FAD -> FADH₂ MCAD->Enoyl_CoA FAD -> FADH₂ SCAD->Enoyl_CoA FAD -> FADH₂

Caption: The role of different acyl-CoA dehydrogenases in the fatty acid beta-oxidation pathway.

ACAD_Mechanism E_FAD Enzyme (FAD) Michaelis_Complex Enzyme-Substrate Complex E_FAD->Michaelis_Complex Substrate Binding Substrate R-CH₂-CH₂-CO-SCoA Substrate->Michaelis_Complex Product_Complex Enzyme-Product Complex Michaelis_Complex->Product_Complex α,β-Dehydrogenation (Glu abstracts H⁺, Hydride transfer to FAD) E_FADH2 Enzyme (FADH₂) Product_Complex->E_FADH2 Product Release Product R-CH=CH-CO-SCoA Product_Complex->Product E_FADH2->E_FAD ETF-mediated Re-oxidation

Caption: General catalytic mechanism of acyl-CoA dehydrogenases.

Structural_Determination_Workflow cluster_purification Purification cluster_characterization Characterization Gene_Cloning Gene Cloning & Expression Vector Construction Protein_Expression Recombinant Protein Expression in E. coli Gene_Cloning->Protein_Expression Purification Multi-step Protein Purification Protein_Expression->Purification Characterization Biochemical & Biophysical Characterization Purification->Characterization Affinity Affinity Chromatography (e.g., Ni-NTA) Crystallization Protein Crystallization Screening Characterization->Crystallization Activity_Assay Enzyme Activity Assay (ETF Assay) Data_Collection X-ray Diffraction Data Collection Crystallization->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution Validation Structure Validation & Deposition (PDB) Structure_Solution->Validation Ion_Exchange Ion-Exchange Chromatography Size_Exclusion Size-Exclusion Chromatography Oligomeric_State Oligomeric State Analysis (SEC)

Caption: Experimental workflow for structural and functional characterization of acyl-CoA dehydrogenases.

References

A Comparative Guide to the Cross-Reactivity of Antibodies Against CoA Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of antibody cross-reactivity against various Coenzyme A (CoA) derivatives. Understanding the specificity of these antibodies is crucial for accurate immunological assays in research and drug development. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key metabolic and experimental workflows.

Product Comparison: Antibody Specificity for CoA and its Derivatives

The specificity of an antibody is paramount for its reliable use in immunoassays. Cross-reactivity with structurally similar molecules can lead to inaccurate quantification and false-positive results. Below is a summary of the cross-reactivity data for a monoclonal antibody developed against Coenzyme A (CoA).

A study by Malanchuk et al. (2015) characterized a monoclonal antibody, designated 1F10, raised against CoA.[1][2] The researchers employed a competitive ELISA to determine the antibody's specificity by assessing its ability to recognize various CoA derivatives. The results demonstrated that the 1F10 antibody recognizes not only CoA but also several of its thioester derivatives, including succinyl-CoA, malonyl-CoA, and glutaryl-CoA.[1] Conversely, the antibody did not show cross-reactivity with CoA precursors such as ATP and cysteine.[1]

AntibodyTarget AntigenCompetitorCross-ReactivityReference
1F10 Monoclonal Antibody Coenzyme A (CoA)Coenzyme AHighMalanchuk et al., 2015[1][2]
Succinyl-CoAHighMalanchuk et al., 2015[1]
Malonyl-CoAHighMalanchuk et al., 2015[1]
Glutaryl-CoAHighMalanchuk et al., 2015[1]
ATPNoneMalanchuk et al., 2015[1]
CysteineNoneMalanchuk et al., 2015[1]

Note: The term "High" indicates that the derivative efficiently competed with CoA for binding to the 1F10 antibody in a competitive ELISA, suggesting significant cross-reactivity. The original paper presents this graphically as the deprivation of anti-CoA specificity. For precise quantitative comparison, examination of the IC50 values from the competitive ELISA curves is recommended.

Currently, there is a limited amount of publicly available, peer-reviewed data that quantitatively compares the cross-reactivity of a wide range of commercially available antibodies specifically targeting individual CoA derivatives such as acetyl-CoA, succinyl-CoA, and malonyl-CoA. While many suppliers offer ELISA kits for these molecules and antibodies against the enzymes that synthesize them, detailed cross-reactivity profiles against other CoA derivatives are often not provided. The data for the 1F10 antibody serves as a valuable example of the type of characterization necessary to ensure assay specificity.

Detailed Methodologies

The following sections describe the key experimental protocols used to assess the cross-reactivity of anti-CoA derivative antibodies.

Antigen Preparation for Immunization

To elicit an immune response against small molecules like CoA and its derivatives, they must first be conjugated to a larger carrier protein.

Protocol for Conjugation of CoA to a Carrier Protein (KLH)

  • Activation of Carrier Protein: Keyhole Limpet Hemocyanin (KLH) is activated to introduce reactive groups for conjugation.

  • Conjugation Reaction: The activated KLH is incubated with Coenzyme A. A common method involves using a cross-linking agent to form a stable bond between the protein and the sulfhydryl group of CoA.

  • Purification: The resulting KLH-CoA conjugate is purified to remove unconjugated CoA and other reagents. This is typically achieved through dialysis or size-exclusion chromatography.[1][2]

  • Verification: The efficiency of the conjugation is confirmed using methods such as SDS-PAGE, which will show a shift in the molecular weight of the carrier protein.[2]

Competitive ELISA for Cross-Reactivity Assessment

Competitive ELISA is a common method to determine the specificity of an antibody and its cross-reactivity with related molecules.

Protocol:

  • Plate Coating: A microtiter plate is coated with a conjugate of CoA and a protein that is different from the one used for immunization (e.g., BSA-CoA) to avoid cross-reactivity with the carrier protein itself.[1][2]

  • Blocking: The remaining protein-binding sites on the plate are blocked with a solution of an irrelevant protein (e.g., Bovine Serum Albumin) to prevent non-specific binding of the antibody.

  • Competition Reaction: The monoclonal antibody (e.g., 1F10) is pre-incubated with varying concentrations of the free CoA derivative to be tested (the competitor).

  • Incubation: The antibody-competitor mixture is then added to the CoA-BSA coated wells. The free competitor and the coated CoA-BSA will compete for binding to the antibody.

  • Washing: The plate is washed to remove unbound antibodies and competitors.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-mouse IgG) is added, which binds to the primary antibody captured on the plate.

  • Substrate Addition: A chromogenic substrate for the enzyme is added, leading to a color change.

  • Measurement: The absorbance is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of the free competitor in the initial mixture.

  • Data Analysis: The results are typically plotted as absorbance versus the logarithm of the competitor concentration. The degree of cross-reactivity can be determined by comparing the concentration of the competitor required to inhibit the antibody binding by 50% (IC50) to the IC50 of the primary antigen.

Visualizing Key Relationships

To better understand the context of CoA derivatives and the experimental approaches to study them, the following diagrams are provided.

CoA_Metabolic_Hub CoA Coenzyme A (CoA) Acetyl_CoA Acetyl-CoA CoA->Acetyl_CoA Acetylation Malonyl_CoA Malonyl-CoA Acetyl_CoA->Malonyl_CoA Carboxylation TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Fatty_Acid_Synthesis Fatty Acid Synthesis Malonyl_CoA->Fatty_Acid_Synthesis Succinyl_CoA Succinyl-CoA Amino_Acid_Metabolism Amino Acid Metabolism Succinyl_CoA->Amino_Acid_Metabolism TCA_Cycle->Succinyl_CoA

Caption: Central Role of CoA and its Derivatives in Metabolism.

Competitive_ELISA_Workflow cluster_plate Microtiter Plate Well cluster_reagents Reagents p1 1. Coat with CoA-BSA Conjugate p2 2. Block Non-specific Sites p1->p2 p3 3. Add Antibody + Competitor Mixture p2->p3 p4 4. Wash p3->p4 p5 5. Add Enzyme-linked Secondary Antibody p4->p5 p6 6. Wash p5->p6 p7 7. Add Substrate & Measure Signal p6->p7 Antibody Anti-CoA Antibody (e.g., 1F10) Antibody->p3 Competitor Free CoA Derivative (e.g., Succinyl-CoA) Competitor->p3 Secondary_Ab Enzyme-linked Secondary Ab Secondary_Ab->p5 Substrate Chromogenic Substrate Substrate->p7

Caption: Workflow for Competitive ELISA.

References

A Researcher's Guide to Acyl-CoA Analysis: A Comparative Review of Leading Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of acyl-Coenzyme A (acyl-CoA) species is paramount for understanding cellular metabolism, identifying disease biomarkers, and evaluating the efficacy of therapeutic interventions.[1] Acyl-CoAs are central intermediates in numerous metabolic pathways, including fatty acid synthesis and oxidation, the citric acid cycle, and the post-translational modification of proteins.[2][3][4] Dysregulation of acyl-CoA metabolism is implicated in a variety of diseases, such as type 2 diabetes, fatty acid oxidation disorders, obesity, and cancer, making their analysis a critical aspect of biomedical research.[1][5]

This guide provides a comprehensive comparison of the most widely used analytical methods for acyl-CoA analysis: Liquid Chromatography-Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Enzymatic/Fluorometric Assays. We will delve into their respective efficiencies, supported by experimental data, and provide detailed protocols to aid in the selection of the most appropriate method for your research needs.

At a Glance: Comparing the Methods

The choice of an analytical method for acyl-CoA analysis is often a trade-off between sensitivity, specificity, throughput, and cost. While LC-MS/MS is generally considered the gold standard for its high sensitivity and specificity, HPLC-UV and enzymatic assays offer viable alternatives for specific applications.[2][6]

FeatureLC-MS/MSHPLC-UVEnzymatic / Fluorometric Assays
Principle Separation by liquid chromatography followed by mass-based detection and fragmentation for identification and quantification.[1][7][8]Separation by liquid chromatography with quantification based on the absorbance of UV light by the adenine (B156593) ring of CoA.[9]Enzymatic reactions that produce a colored or fluorescent product proportional to the acyl-CoA concentration.[3]
Sensitivity Very High (fmol to pmol range).[10][11]Moderate (pmol range).[10][12]High (µM range).[3][13]
Specificity Very High; can distinguish between different acyl-CoA species, including isomers.[6][14]Moderate; co-elution of similar compounds can be an issue.Low to Moderate; may have cross-reactivity with other molecules.[6]
Throughput Moderate to High; can be automated.[15][16]Low to Moderate.High; suitable for multi-well plate formats.[3]
Multiplexing Excellent; can simultaneously measure a wide range of acyl-CoAs.[14]Limited; depends on chromatographic separation.Very Limited; typically measures total acyl-CoAs or a specific class.
Cost High (instrumentation and maintenance).Moderate.Low.
Best For Comprehensive acyl-CoA profiling, biomarker discovery, and mechanistic studies.[1][2]Routine analysis of a limited number of known acyl-CoAs.[17]High-throughput screening and measurement of total acyl-CoA pools.[3][13][16]

In-Depth Analysis of Methods

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the cornerstone for the sensitive and specific quantification of a wide array of acyl-CoA species.[6][14] This technique combines the separation power of liquid chromatography with the precise detection capabilities of tandem mass spectrometry.[1]

Workflow for LC-MS/MS Analysis of Acyl-CoAs

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Tissue_Homogenization Tissue Homogenization or Cell Lysis Protein_Precipitation Protein Precipitation (e.g., with acid) Tissue_Homogenization->Protein_Precipitation Solid_Phase_Extraction Solid-Phase Extraction (SPE) (Optional Cleanup) Protein_Precipitation->Solid_Phase_Extraction LC_Separation LC Separation (Reversed-Phase C18) Solid_Phase_Extraction->LC_Separation ESI Electrospray Ionization (ESI) LC_Separation->ESI MS_Analysis Tandem MS Analysis (MRM/SRM) ESI->MS_Analysis Peak_Integration Peak Integration MS_Analysis->Peak_Integration Quantification Quantification (Internal Standards) Peak_Integration->Quantification

Caption: Workflow for LC-MS/MS based acyl-CoA analysis.

Experimental Protocol: LC-MS/MS for Acyl-CoA Quantification

This protocol is a generalized procedure and may require optimization for specific sample types and instrumentation.

  • Sample Extraction:

    • Homogenize 10-50 mg of frozen tissue or cell pellet in a cold extraction solution (e.g., 2:1:1 acetonitrile (B52724)/isopropanol/water or 10% trichloroacetic acid).[10]

    • Include an internal standard, such as a stable isotope-labeled acyl-CoA, to account for sample loss and matrix effects.[14]

    • Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet proteins and cellular debris.

    • Collect the supernatant for analysis. For some samples, a solid-phase extraction (SPE) cleanup step may be necessary to remove interfering substances.[7][10]

  • LC Separation:

    • Use a C18 reversed-phase column for separation.[7][10]

    • The mobile phase typically consists of an aqueous component (e.g., water with a small amount of acid or ammonium (B1175870) formate) and an organic component (e.g., acetonitrile or methanol).[7][15]

    • A gradient elution is commonly employed to separate acyl-CoAs with different chain lengths.[10]

  • MS/MS Detection:

    • Utilize a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode.[7]

    • Operate in Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) mode for high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for each acyl-CoA.[7][18]

  • Data Analysis:

    • Integrate the peak areas for each acyl-CoA and its corresponding internal standard.

    • Calculate the concentration of each acyl-CoA using a calibration curve generated from standards.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a more accessible and cost-effective method for acyl-CoA analysis. While less sensitive and specific than LC-MS/MS, it is a robust technique for quantifying more abundant acyl-CoA species.[17]

Workflow for HPLC-UV Analysis of Acyl-CoAs

cluster_0 Sample Preparation cluster_1 HPLC-UV Analysis cluster_2 Data Analysis Sample_Extraction Sample Extraction (e.g., Perchloric Acid) Neutralization Neutralization Sample_Extraction->Neutralization HPLC_Separation HPLC Separation (Reversed-Phase C18) Neutralization->HPLC_Separation UV_Detection UV Detection (254-260 nm) HPLC_Separation->UV_Detection Peak_Area_Measurement Peak Area Measurement UV_Detection->Peak_Area_Measurement Quantification_Standards Quantification (External Standards) Peak_Area_Measurement->Quantification_Standards

Caption: Workflow for HPLC-UV based acyl-CoA analysis.

Experimental Protocol: HPLC-UV for Acyl-CoA Quantification

  • Sample Preparation:

    • Extract acyl-CoAs from biological samples using a method such as perchloric acid precipitation.

    • Centrifuge to remove precipitated proteins.

    • Neutralize the acidic supernatant before injection into the HPLC system.

  • HPLC Separation:

    • Employ a C18 reversed-phase column for separation.[10][12]

    • Use a mobile phase typically consisting of a phosphate (B84403) buffer and an organic modifier like methanol (B129727) or acetonitrile.[10][12]

    • An isocratic or gradient elution can be used depending on the complexity of the acyl-CoA mixture.[10]

  • UV Detection:

    • Monitor the column effluent at a wavelength of 254-260 nm, which is the absorbance maximum for the adenine ring of the CoA molecule.[10][9]

  • Quantification:

    • Identify and quantify acyl-CoAs by comparing their retention times and peak areas to those of known standards.

For enhanced sensitivity with HPLC, a pre-column derivatization step can be employed to attach a fluorescent tag to the acyl-CoA molecules, followed by fluorescence detection.[10][11]

Enzymatic and Fluorometric Assays

Enzymatic and fluorometric assays offer a high-throughput and cost-effective means of measuring total or specific acyl-CoAs. These methods are particularly well-suited for screening large numbers of samples.[3][13]

Signaling Pathway for a Typical Enzymatic Acyl-CoA Assay

Acyl_CoA Acyl-CoA Enoyl_CoA Enoyl-CoA Acyl_CoA->Enoyl_CoA Enzyme_1 H2O2 Hydrogen Peroxide (H2O2) Acyl_CoA->H2O2 generates Enzyme_1 Acyl-CoA Oxidase Product Colored/Fluorescent Product H2O2->Product Enzyme_2 Enzyme_2 Peroxidase Substrate Colorless/Non-fluorescent Substrate Substrate->Product oxidizes

Caption: Principle of a coupled enzymatic assay for acyl-CoA.

Experimental Protocol: Fluorometric Assay for Fatty Acyl-CoAs

This protocol is based on a commercially available kit and should be adapted according to the manufacturer's instructions.

  • Sample Preparation:

    • Prepare cell or tissue lysates according to the kit's protocol. This may involve homogenization in a specific lysis buffer.[13]

    • Centrifuge the lysate to remove insoluble material.

  • Assay Procedure:

    • Prepare a standard curve using the provided acyl-CoA standard.

    • Add samples and standards to the wells of a microplate.

    • Add the reaction mix, which typically contains the necessary enzymes and substrate.

    • Incubate at room temperature for a specified time (e.g., 30-60 minutes).[13]

  • Measurement:

    • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 530 nm excitation and 585 nm emission).[13]

  • Calculation:

    • Determine the concentration of acyl-CoAs in the samples by comparing their fluorescence readings to the standard curve.

Conclusion

The selection of an analytical method for acyl-CoA analysis should be guided by the specific research question, the available resources, and the desired level of detail. For comprehensive and highly sensitive profiling of a wide range of acyl-CoAs, LC-MS/MS is the method of choice.[2][8] When cost and accessibility are primary considerations and the focus is on more abundant species, HPLC-UV provides a reliable alternative. For high-throughput screening applications where the total acyl-CoA pool or a specific class is of interest, enzymatic and fluorometric assays offer a rapid and cost-effective solution. By understanding the strengths and limitations of each method, researchers can make an informed decision to best achieve their scientific goals.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 2-hydroxyglutaryl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the meticulous management and disposal of chemical reagents like 2-hydroxyglutaryl-CoA are paramount for ensuring laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, drawing from established safety data for laboratory chemicals. Adherence to these procedures is crucial for maintaining a secure and compliant research environment.

Hazard and Safety Profile

Hazard CategoryPotential Risks and Precautions
Health Hazards May cause skin irritation, serious eye damage, and respiratory irritation.[1] Avoid inhalation of dust and direct contact with skin and eyes.[1][2] In case of contact, rinse the affected area thoroughly with water.[1]
Environmental Hazards May be harmful to aquatic life.[1] Avoid release to the environment and do not let the product enter drains.[1][2]
Personal Protective Equipment (PPE) Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a laboratory coat when handling this compound.[1][3]

Step-by-Step Disposal Protocol

The disposal of this compound should align with standard procedures for non-hazardous or general chemical waste, pending a specific institutional assessment.

1. Personal Protective Equipment (PPE) and Safety Measures:

  • Before handling, ensure you are wearing the appropriate PPE: chemical-resistant gloves, safety glasses, and a lab coat.[3]

  • Conduct all handling and disposal preparations in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or aerosols.[1][2]

2. Waste Collection:

  • Collect waste this compound, including any contaminated materials such as pipette tips, weighing paper, or absorbent pads, in a designated and clearly labeled waste container.[3]

  • The container should be made of a compatible material, such as high-density polyethylene (B3416737) (HDPE), and be securely sealed to prevent leaks or spills.[3][4]

3. Labeling of Waste Container:

  • Clearly label the waste container with "Chemical Waste" and list the contents, including "this compound" and an approximate concentration or quantity.

  • Include the date of waste generation to aid in tracking and disposal scheduling.

4. Storage of Chemical Waste:

  • Store the sealed waste container in a designated and secure waste accumulation area.[3] This area should be away from incompatible materials and general laboratory traffic.

  • Ensure the storage area is well-ventilated.[2]

5. Institutional Disposal Procedures:

  • Arrange for the disposal of the collected chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[3]

  • Adhere to all institutional, local, and federal regulations regarding chemical waste disposal.[4]

6. Documentation:

  • Maintain a detailed record of the generated waste, including the chemical name, quantity, and date of disposal, in accordance with your institution's policies and regulatory requirements.[3]

Experimental Workflow for Disposal

The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound.

A Don Personal Protective Equipment (PPE) B Work in a well-ventilated area C Collect waste in a designated, compatible container D Label container with contents and date C->D F Contact Environmental Health & Safety (EHS) Office E Store container in a secure, designated waste area D->E E->F G Arrange for pickup by a licensed waste contractor F->G H Complete and file disposal documentation G->H

Disposal Workflow for this compound

References

Safeguarding Your Research: Essential Protective Measures for Handling 2-hydroxyglutaryl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with 2-hydroxyglutaryl-CoA. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a comprehensive PPE strategy is mandatory to minimize exposure and prevent contamination. The minimum required PPE includes:

  • Eye and Face Protection: Safety glasses with side shields are the minimum requirement. However, for procedures with a risk of splashing, chemical splash goggles are required. A face shield should be worn in conjunction with goggles when handling larger quantities or during procedures with a high splash potential.

  • Hand Protection: Disposable nitrile gloves are the standard for incidental contact. If prolonged or direct contact is anticipated, consider double-gloving or using gloves with higher chemical resistance. Always inspect gloves for damage before use and remove them immediately after any sign of contamination, washing hands thoroughly before donning a new pair.

  • Body Protection: A standard laboratory coat is required to protect clothing and skin. For procedures with a higher risk of splashes or spills, a chemically resistant apron over the lab coat is recommended.

  • Footwear: Closed-toe shoes are mandatory in all laboratory settings to protect against spills and falling objects.

Table 1: Personal Protective Equipment (PPE) Summary

Protection TypeMinimum RequirementRecommended for Higher Risk Tasks
Eye/Face Protection Safety glasses with side shieldsChemical splash goggles, Face shield
Hand Protection Single pair of nitrile glovesDouble-gloving, Chemically resistant gloves
Body Protection Laboratory coatChemically resistant apron over lab coat
Footwear Closed-toe shoesChemically resistant boot covers for large spills
Operational Plan: Safe Handling from Receipt to Use

A systematic approach to handling this compound is crucial for minimizing risk.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Ensure the container is tightly closed when not in use.

2. Engineering Controls:

  • All work with this compound, especially when in powdered form or when creating solutions, should be conducted in a certified chemical fume hood to prevent inhalation of any dust or aerosols.[1]

3. Handling Procedures:

  • Before beginning any work, ensure that safety showers and eyewash stations are accessible and in good working order.[1]

  • Weigh and transfer the compound within the fume hood.

  • Avoid creating dust. If handling a powder, use techniques that minimize dust generation.

  • When preparing solutions, add the solid to the liquid to minimize splashing.

  • Clearly label all containers with the chemical name and any known hazards.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Waste Collection: All disposable materials that come into contact with this compound, including gloves, weigh boats, and pipette tips, should be considered chemical waste.

  • Waste Containers: Collect all solid and liquid waste in appropriately labeled, sealed, and chemically resistant waste containers. Do not mix with other waste streams unless compatibility is confirmed.

  • Disposal Route: Dispose of chemical waste through your institution's designated hazardous waste management program. Never pour chemical waste down the sink.[2]

Experimental Workflow for Safe Handling

The following diagram outlines the essential steps for the safe handling and disposal of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE (Lab Coat, Goggles, Gloves) prep_setup Prepare Work Area (Chemical Fume Hood) prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Perform Experiment handle_transfer->handle_reaction cleanup_decon Decontaminate Work Surface handle_reaction->cleanup_decon cleanup_waste Segregate & Label Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose via Approved Waste Stream cleanup_waste->cleanup_dispose cleanup_ppe Doff PPE cleanup_dispose->cleanup_ppe

Figure 1. Workflow for Safe Handling of this compound.

By implementing these safety measures, researchers can confidently work with this compound while minimizing potential risks and fostering a culture of safety within the laboratory.

References

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